molecular formula C12H22ClNO B117918 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride CAS No. 356572-08-2

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Numéro de catalogue: B117918
Numéro CAS: 356572-08-2
Poids moléculaire: 231.76 g/mol
Clé InChI: VSLXJPGBEIWMTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Propriétés

IUPAC Name

3-amino-5,7-dimethyladamantan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLXJPGBEIWMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629430
Record name 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356572-08-2
Record name 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a significant metabolite of the Alzheimer's drug, Memantine. The synthesis of this complex adamantane derivative requires a multi-step approach, beginning with the formation of the adamantane core and proceeding through strategic functionalization to introduce the desired amino and hydroxyl groups. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflows to aid in comprehension and reproducibility.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of the dimethyladamantane scaffold. This is followed by a selective oxidation to introduce hydroxyl groups at the bridgehead positions. A crucial step involves the selective amination of the resulting diol, followed by the final conversion to the hydrochloride salt. The overall synthetic pathway is depicted below.

Synthesis_Pathway A Perhydroacenaphthene B 1,3-Dimethyladamantane A->B Isomerization (AlCl3, H2O) C 5,7-Dimethyladamantane-1,3-diol B->C Oxidation (O2, NHPI, Co(II)/Co(III)) D 3-Acetamido-5,7-dimethyladamantan-1-ol C->D Ritter Reaction (CH3CN, H2SO4) E 3-Amino-5,7-dimethyladamantan-1-ol D->E Hydrolysis (NaOH) F This compound E->F Salt Formation (HCl)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyladamantane

The synthesis of the adamantane core begins with the isomerization of perhydroacenaphthene in the presence of a Lewis acid catalyst.

Reaction Scheme:

Perhydroacenaphthene → 1,3-Dimethyladamantane

Experimental Protocol:

  • To a reaction vessel, add perhydroacenaphthene and anhydrous aluminum chloride as the catalyst.

  • Heat the mixture to a temperature of 80-100 °C.

  • Continuously add a small amount of water dropwise to initiate and sustain the rearrangement reaction.

  • Maintain the reaction at 80-100 °C for 10-15 hours.

  • After the reaction is complete, cool the mixture and quench by slowly adding it to ice-water.

  • Separate the organic layer, wash with a sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

  • The crude product is then purified by vacuum distillation to yield 1,3-dimethyladamantane.

ParameterValue
Reactants Perhydroacenaphthene, Anhydrous Aluminum Chloride, Water
Temperature 80-100 °C
Reaction Time 10-15 hours
Purification Vacuum Distillation
Step 2: Synthesis of 5,7-Dimethyladamantane-1,3-diol

The bridgehead positions of 1,3-dimethyladamantane are oxidized to introduce hydroxyl groups, yielding the key intermediate 5,7-dimethyladamantane-1,3-diol.[1]

Reaction Scheme:

1,3-Dimethyladamantane → 5,7-Dimethyladamantane-1,3-diol

Experimental Protocol:

  • In a suitable solvent, dissolve 1,3-dimethyladamantane.

  • Add N-hydroxyphthalimide (NHPI) and a cobalt salt (e.g., Co(OAc)₂ or Co(acac)₂) as catalysts.

  • Bubble molecular oxygen through the reaction mixture.

  • Heat the reaction to an appropriate temperature and maintain for several hours until the starting material is consumed (as monitored by GC or TLC).

  • After completion, cool the reaction mixture and work up by washing with aqueous solutions to remove the catalyst and NHPI.

  • The organic layer is dried and the solvent evaporated to give the crude product.

  • Purification by column chromatography or recrystallization yields 5,7-dimethyladamantane-1,3-diol.

ParameterValue
Reactants 1,3-Dimethyladamantane, O₂, N-hydroxyphthalimide, Cobalt salt
Catalyst N-hydroxyphthalimide (NHPI), Cobalt(II) or Cobalt(III) salt
Solvent Acetonitrile or other suitable organic solvent
Purification Column Chromatography or Recrystallization
Step 3: Selective Mono-amination of 5,7-Dimethyladamantane-1,3-diol

This crucial step involves the selective conversion of one of the hydroxyl groups of the diol to an amino group via a Ritter reaction, followed by hydrolysis.

Reaction Scheme:

5,7-Dimethyladamantane-1,3-diol → 3-Acetamido-5,7-dimethyladamantan-1-ol → 3-Amino-5,7-dimethyladamantan-1-ol

Experimental Protocol (Ritter Reaction and Hydrolysis):

  • Ritter Reaction:

    • Dissolve 5,7-dimethyladamantane-1,3-diol in acetonitrile.

    • Cool the solution in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 3-acetamido-5,7-dimethyladamantan-1-ol.

  • Hydrolysis:

    • Dissolve the crude 3-acetamido-5,7-dimethyladamantan-1-ol in a suitable solvent such as a mixture of water and ethylene glycol.

    • Add a strong base, such as potassium hydroxide.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture, and extract the product with an organic solvent.

    • Wash the organic layer with water, dry, and concentrate to yield 3-amino-5,7-dimethyladamantan-1-ol.

ParameterValue
Reagents (Ritter) Acetonitrile, Concentrated Sulfuric Acid
Reagents (Hydrolysis) Potassium Hydroxide
Solvent (Hydrolysis) Water-Ethylene Glycol mixture
Purification Extraction and solvent removal
Step 4: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and solubility.

Reaction Scheme:

3-Amino-5,7-dimethyladamantan-1-ol → this compound

Experimental Protocol:

  • Dissolve the purified 3-amino-5,7-dimethyladamantan-1-ol in a suitable organic solvent, such as diethyl ether or a mixture of ethanol and ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., HCl in ether or aqueous HCl) dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Stir the mixture for a short period in the cold.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

ParameterValue
Reagent Hydrochloric Acid (in a suitable solvent)
Solvent Diethyl ether or Ethanol/Ethyl acetate mixture
Product Isolation Precipitation and Filtration

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental stages.

Isomerization_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Charge Reactor with Perhydroacenaphthene and AlCl3 B Heat to 80-100 °C A->B C Add H2O dropwise B->C D Maintain temperature for 10-15h C->D E Quench with ice-water D->E F Separate and wash organic layer E->F G Dry and concentrate F->G H Vacuum Distillation G->H

Caption: Experimental workflow for the synthesis of 1,3-Dimethyladamantane.

Ritter_Hydrolysis_Workflow cluster_0 Ritter Reaction cluster_1 Hydrolysis A Dissolve Diol in CH3CN B Cool to 0 °C A->B C Add H2SO4 dropwise B->C D Stir at RT C->D E Quench and Extract D->E F Dissolve Acetamide in H2O/EG E->F G Add KOH F->G H Reflux G->H I Extract Product H->I

Caption: Experimental workflow for the Ritter Reaction and subsequent hydrolysis.

Conclusion

The synthesis of this compound is a challenging yet feasible process for skilled organic chemists. The proposed pathway, starting from the readily available perhydroacenaphthene, offers a logical sequence of reactions to construct this complex molecule. The key steps involve a Lewis acid-catalyzed isomerization, a selective oxidation, and a Ritter reaction for the introduction of the amino functionality. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important memantine metabolite for further pharmacological studies. Careful optimization of each step will be crucial for achieving high overall yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a key metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, a drug utilized in the management of moderate-to-severe Alzheimer's disease. As a primary derivative formed during in vivo metabolism, understanding the physicochemical characteristics of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, as well as for the development of analytical methods for its detection and quantification. This technical guide provides a consolidated overview of the known physicochemical properties of this compound, including its chemical structure, molecular formula, and other identifying characteristics. Furthermore, this document outlines the biological context of this metabolite, particularly its relationship to the parent drug, Memantine, and summarizes available information regarding its biological activity. While extensive experimental data on its physicochemical properties are limited, this guide compiles the available information to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism.

Introduction

This compound is a hydroxylated derivative of Memantine, an adamantane compound that functions as a non-competitive antagonist of the NMDA receptor. The metabolism of Memantine in the human body is limited, with a significant portion of the drug excreted unchanged. However, the formation of metabolites such as 3-Amino-5,7-dimethyladamantan-1-ol is a key aspect of its pharmacokinetic profile. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and analysis in a laboratory setting. A thorough understanding of its properties is essential for impurity profiling in the manufacturing of Memantine and for studying the overall metabolic fate of the drug.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that a significant portion of the available data is derived from computational predictions and information provided by chemical suppliers, with experimentally determined values being less common in publicly accessible literature.

PropertyValueSource
IUPAC Name 3-amino-5,7-dimethyladamantan-1-ol;hydrochloridePubChem
Synonyms 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride, 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IVMultiple Sources
CAS Number 356572-08-2Guidechem
Molecular Formula C₁₂H₂₂ClNOAmerican Elements
Molecular Weight 231.76 g/mol American Elements
Appearance White SolidGuidechem
Melting Point Not available (experimentally determined)American Elements
Boiling Point 305.2 °C at 760 mmHg (Predicted)American Elements
Solubility Slightly soluble in DMSO and MethanolChemicalBook
pKa 15.11 ± 0.70 (Predicted, for the alcohol group of the free base)PubChem
Storage Temperature -20°C FreezerGuidechem

Biological Context and Activity

3-Amino-5,7-dimethyladamantan-1-ol is a primary metabolite of Memantine. The metabolism of Memantine is not extensive, with the majority of the drug being excreted unchanged. The liver is a primary site of this metabolic conversion.

According to the FDA-approved labeling for Memantine (Namenda®), the metabolites, including the N-gludantan conjugate, 6-hydroxy memantine (likely 3-Amino-5,7-dimethyladamantan-1-ol), and 1-nitroso-deaminated memantine, possess minimal NMDA receptor antagonist activity.[1] This suggests that this compound does not significantly contribute to the therapeutic effects of the parent drug. Research on the pharmacokinetics of Memantine indicates that its metabolites are considered inactive.[2]

The following diagram illustrates the metabolic relationship between Memantine and 3-Amino-5,7-dimethyladamantan-1-ol.

G Metabolic Pathway of Memantine Memantine Memantine Metabolite 3-Amino-5,7-dimethyladamantan-1-ol Memantine->Metabolite Metabolism (Hydroxylation) in the Liver Activity NMDA Receptor Antagonism (Therapeutic Effect) Memantine->Activity Inactive Minimal to No NMDA Receptor Activity Metabolite->Inactive

Metabolic conversion of Memantine to its hydroxylated metabolite.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, standard methodologies for such characterizations would include:

  • Melting Point Determination: Using a calibrated melting point apparatus (e.g., Differential Scanning Calorimetry - DSC) to determine the temperature at which the solid-to-liquid phase transition occurs.

  • Solubility Assessment: The equilibrium solubility method would be employed, where an excess of the compound is stirred in various solvents (e.g., water, ethanol, DMSO) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC-UV.

  • pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be used if the UV-Vis spectrum of the compound changes with pH.

  • X-ray Crystallography: To determine the precise three-dimensional atomic structure of the molecule in its crystalline state, single-crystal X-ray diffraction would be performed. This would provide definitive information on bond lengths, bond angles, and crystal packing.

The following diagram outlines a general workflow for the physicochemical characterization of a pharmaceutical compound like this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_physicochem_tests Physicochemical Properties Synthesis Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Purity Purity Assessment (HPLC, GC) Purification->Purity Physicochem Physicochemical Testing Purity->Physicochem MeltingPoint Melting Point (DSC) Physicochem->MeltingPoint Solubility Solubility Physicochem->Solubility pKa pKa Determination Physicochem->pKa Xray Crystal Structure (XRD) Physicochem->Xray

General experimental workflow for physicochemical analysis.

Conclusion

This compound is a relevant molecule in the context of the clinical use of Memantine. While it is considered to be a biologically inactive metabolite, its physicochemical properties are of significant interest for analytical chemists and pharmaceutical scientists involved in the development, manufacturing, and analysis of Memantine. The data presented in this guide, although largely based on predictions, provides a foundational understanding of this compound. Further experimental investigations are warranted to definitively establish its physicochemical profile, which would be invaluable for refining analytical methods and enhancing the understanding of Memantine's metabolic fate.

References

An In-depth Technical Guide to 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS 356572-08-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS 356572-08-2), a primary metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. While extensive research has been conducted on its parent compound, Memantine, which is utilized in the management of moderate to severe Alzheimer's disease, data specifically on this metabolite is limited. This document consolidates the available information on its chemical properties, its context within the metabolic pathway of Memantine, and its reported biological activity. Furthermore, this guide presents representative experimental protocols for the synthesis and analysis of the parent compound, Memantine, to provide insight into the adamantane chemical class.

Introduction

This compound, also known as 7-Hydroxy Memantine Hydrochloride, is a recognized metabolite of Memantine.[1][2] Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor, which plays a crucial role in the glutamatergic system and is implicated in the pathophysiology of Alzheimer's disease.[3] Understanding the metabolic fate of Memantine is essential for a complete pharmacological profile. This guide focuses on this compound, providing a detailed summary of its known characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its free base form are presented below.

PropertyValueReference
IUPAC Name 3-amino-5,7-dimethyladamantan-1-ol;hydrochloride[4]
Synonyms 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV[5]
CAS Number 356572-08-2[6]
Molecular Formula C₁₂H₂₂ClNO[6]
Molecular Weight 231.76 g/mol [4]
Appearance White Solid[5]
Storage Temperature -20°C Freezer[5]

Properties of the Free Base (3-Amino-5,7-dimethyladamantan-1-ol, CAS 63971-25-5)

PropertyValueReference
Molecular Formula C₁₂H₂₁NO[7]
Molecular Weight 195.31 g/mol [7]

Role as a Metabolite of Memantine

Memantine undergoes limited metabolism in humans, with a significant portion of the administered dose being excreted unchanged in the urine.[8] The metabolism of Memantine primarily yields three polar metabolites: the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine.[8] 3-Amino-5,7-dimethyladamantan-1-ol is also recognized as a metabolite.[9] The hepatic cytochrome P450 (CYP450) enzyme system does not play a significant role in the metabolism of Memantine.[8]

Memantine_Metabolism Memantine Memantine Metabolite1 N-glucuronide conjugate Memantine->Metabolite1 Glucuronidation Metabolite2 6-hydroxy-memantine Memantine->Metabolite2 Hydroxylation Metabolite3 1-nitroso-deaminated memantine Memantine->Metabolite3 Deamination & Nitrosation Metabolite4 3-Amino-5,7-dimethyladamantan-1-ol Memantine->Metabolite4 Hydroxylation

Metabolic pathway of Memantine.

Pharmacological Context

Mechanism of Action of Memantine

Memantine exerts its therapeutic effects by acting as a non-competitive antagonist at NMDA receptors. In pathological conditions such as Alzheimer's disease, excessive glutamate levels can lead to continuous activation of NMDA receptors, resulting in an influx of Ca²⁺ ions and subsequent neuronal damage. Memantine blocks the NMDA receptor channel, thereby mitigating the excitotoxic effects of glutamate.[10]

Biological Activity of this compound

Experimental Protocols (Representative for Adamantane Amines)

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the scientific literature. However, to provide a practical context for researchers working with this class of compounds, representative protocols for the parent drug, Memantine hydrochloride, are presented below.

Representative Synthesis of Memantine Hydrochloride

The following is a representative two-step synthesis of Memantine hydrochloride from 1-bromo-3,5-dimethyladamantane.

Step 1: Amination of 1-bromo-3,5-dimethyladamantane A mixture of 1-bromo-3,5-dimethyladamantane and urea is heated in a suitable solvent such as diphenyl ether. The reaction mixture is heated to a high temperature (e.g., 220-230°C) for several hours. Upon cooling, the reaction mixture is treated with a strong base, such as sodium hydroxide, to liberate the memantine free base. The product is then extracted with an organic solvent like toluene.[11]

Step 2: Formation of Memantine Hydrochloride The organic extract containing the memantine free base is treated with a solution of hydrochloric acid (e.g., 18% aqueous HCl or HCl in an organic solvent) to precipitate Memantine hydrochloride. The resulting solid is filtered, washed with a suitable solvent (e.g., dichloromethane), and dried to yield the final product. The product can be further purified by recrystallization from a mixture of solvents like ethanol and ethyl acetate.[11]

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Hydrochloride Salt Formation Start 1-bromo-3,5-dimethyladamantane + Urea + Diphenyl Ether Heat Heat (220-230°C, 6h) Start->Heat Base Add NaOH Heat->Base Extract Extract with Toluene Base->Extract Add_HCl Add 18% HCl Extract->Add_HCl Filter Filter Add_HCl->Filter Wash Wash with Dichloromethane Filter->Wash Dry Dry Wash->Dry Recrystallize Recrystallize (Ethanol/Ethyl Acetate) Dry->Recrystallize Product Memantine Hydrochloride Recrystallize->Product

Representative synthesis workflow for Memantine HCl.
Representative Analytical Method: HPLC-UV for Memantine

The following is a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Memantine, which often requires a derivatization step due to the lack of a strong chromophore in the molecule.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • Derivatizing agent (e.g., 1-fluoro-2,4-dinitrobenzene - FDNB or 9-fluorenylmethyl chloroformate - FMOC-Cl)

  • Borate buffer

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and phosphate buffer.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: Dependent on the derivatizing agent used (e.g., 360 nm for FDNB derivatives).[12]

  • Injection Volume: 20-50 µL.

Sample Preparation (Derivatization):

  • An aqueous solution of Memantine hydrochloride is prepared.

  • Aliquots of the standard or sample solutions are mixed with a borate buffer to adjust the pH.

  • The derivatizing agent solution (in a suitable solvent like acetonitrile) is added.

  • The mixture is incubated at a specific temperature for a set time to allow the reaction to complete.

  • The reaction is quenched, often by the addition of an acid.

  • The final solution is diluted to a known volume with the mobile phase or a suitable solvent before injection into the HPLC system.[12]

Conclusion

This compound is a key metabolite of the clinically important drug, Memantine. While it is commercially available for research purposes, detailed pharmacological and toxicological data for this specific metabolite are scarce in the public domain. The available information strongly suggests that it has minimal activity as an NMDA receptor antagonist, with the pharmacological effects of Memantine treatment being primarily driven by the parent compound. The representative protocols for the synthesis and analysis of Memantine provided in this guide offer a foundational understanding of the chemical and analytical methodologies relevant to this class of adamantane derivatives. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and its potential contribution to the overall effects of Memantine.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a principal metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. While direct pharmacological studies on this metabolite are limited, its mechanism of action is critically discussed in the context of its parent compound. This document synthesizes the current understanding of Memantine's role in modulating glutamatergic neurotransmission and mitigating excitotoxicity, a pathway central to the pathophysiology of neurodegenerative disorders such as Alzheimer's disease. Due to the nascent stage of research on this compound, this guide also proposes a hypothetical experimental workflow to elucidate its specific pharmacological profile. This paper serves as a foundational resource for researchers investigating the complete therapeutic and metabolic landscape of Memantine and its derivatives.

Introduction

This compound is a primary metabolite of Memantine, a well-established, clinically utilized uncompetitive antagonist of the NMDA receptor. Memantine is indicated for the management of moderate-to-severe dementia of the Alzheimer's type. The study of drug metabolites is fundamental to understanding the overall pharmacokinetics, pharmacodynamics, and safety profile of a therapeutic agent. Metabolites may possess their own biological activity, contributing to the parent drug's therapeutic effects or potential side effects. While current research indicates that the metabolites of Memantine, including this compound, exhibit minimal NMDA receptor antagonist activity compared to the parent compound, a thorough investigation into their pharmacological properties is essential for a comprehensive understanding of Memantine's clinical effects.

The Glutamatergic System and Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic and metabotropic receptors. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is a ligand-gated ion channel with a critical role in excitatory neurotransmission.

Under pathological conditions, such as those observed in Alzheimer's disease, excessive or prolonged stimulation of NMDA receptors by glutamate can lead to a phenomenon known as excitotoxicity. This process is characterized by a sustained influx of calcium ions (Ca²⁺) into the neuron, which in turn activates a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal cell death.

Inferred Mechanism of Action: The Role of the Parent Compound, Memantine

The primary mechanism of action of Memantine is its role as a low-to-moderate affinity, uncompetitive, voltage-dependent NMDA receptor antagonist. This pharmacological profile is key to its therapeutic efficacy and tolerability.

  • Uncompetitive Antagonism: Memantine only binds to the NMDA receptor when it is in an open-channel state, meaning it has been activated by both glutamate and a co-agonist (glycine or D-serine). It binds to a site within the ion channel, physically blocking the influx of Ca²⁺.

  • Voltage-Dependency: The binding of Memantine is voltage-dependent. At normal resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). When the neuron is depolarized, Mg²⁺ is displaced, allowing for ion flow. Memantine's action is more pronounced during the prolonged depolarization associated with excitotoxicity.

  • Low-to-Moderate Affinity and Fast Off-Rate: Memantine's relatively low affinity and rapid kinetics of unbinding from the channel are crucial. This allows it to leave the channel quickly, preventing interference with the normal, transient physiological activation of NMDA receptors that is necessary for synaptic plasticity and cognitive function.

Given that this compound is a metabolite of Memantine, it is hypothesized that any biological activity it possesses would likely be through interaction with the glutamatergic system. However, it is generally reported that this and other metabolites of Memantine have significantly less affinity for the NMDA receptor than the parent drug.

Signaling Pathway of Memantine's Action

The following diagram illustrates the signaling pathway associated with glutamate excitotoxicity and the point of intervention for Memantine.

Memantine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Excessive Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Neuronal Damage & Cell Death Ca_Influx->Excitotoxicity Triggers Memantine Memantine Memantine->NMDA_Receptor Blocks Open Channel

Caption: Glutamate Excitotoxicity Pathway and Memantine's Point of Intervention.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the binding affinities, IC50 values, or other pharmacological parameters of this compound at the NMDA receptor or other potential targets. The prevailing information from studies on Memantine's metabolism suggests that its metabolites have minimal antagonist activity at the NMDA receptor.

For context, the following table summarizes the known quantitative data for the parent compound, Memantine.

ParameterValueTargetNotes
IC50 ~0.5 - 1.0 µMNMDA ReceptorUncompetitive antagonism
Plasma Protein Binding ~45%-Low binding
Elimination Half-life ~60 - 80 hours-Long half-life

Hypothetical Experimental Protocols

To elucidate the specific mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below is a proposed experimental workflow.

In Vitro Characterization
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity and selectivity of this compound for the NMDA receptor and its various subunits (e.g., GluN2A, GluN2B).

    • Methodology: Radioligand binding assays using a competitive displacement approach with known NMDA receptor antagonists (e.g., [³H]MK-801) in isolated cell membranes expressing specific NMDA receptor subtypes.

  • Electrophysiology Studies:

    • Objective: To characterize the functional effects of the metabolite on NMDA receptor-mediated currents.

    • Methodology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing NMDA receptors. Application of glutamate and the metabolite to measure changes in ion channel conductance, and to determine if the antagonism is competitive, non-competitive, or uncompetitive, as well as its voltage dependency.

In Vivo Studies
  • Animal Models of Excitotoxicity:

    • Objective: To assess the neuroprotective effects of this compound in a living organism.

    • Methodology: Administration of the metabolite to animal models (e.g., rodents) subjected to NMDA-induced excitotoxic lesions. Evaluation of neuronal damage through histological and immunohistochemical analysis of brain tissue.

  • Pharmacokinetic and Metabolite Profiling:

    • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the metabolite itself.

    • Methodology: Administration of this compound to laboratory animals, followed by collection of blood and tissue samples at various time points. Analysis of samples using liquid chromatography-mass spectrometry (LC-MS) to determine its concentration and identify any further metabolites.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

Experimental_Workflow Start Hypothesis: Metabolite has CNS activity In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Receptor Binding Assays (Affinity, Selectivity) In_Vitro->Binding_Assay Electrophysiology Electrophysiology (Functional Activity) In_Vitro->Electrophysiology In_Vivo In Vivo Validation Binding_Assay->In_Vivo Electrophysiology->In_Vivo Excitotoxicity_Model Animal Models of Excitotoxicity (Neuroprotection) In_Vivo->Excitotoxicity_Model Pharmacokinetics Pharmacokinetic Studies (ADME Profile) In_Vivo->Pharmacokinetics Data_Analysis Data Analysis and Mechanism Elucidation Excitotoxicity_Model->Data_Analysis Pharmacokinetics->Data_Analysis Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion

Caption: Proposed Experimental Workflow for Mechanism of Action Studies.

Conclusion

This compound is a key metabolite of the clinically important NMDA receptor antagonist, Memantine. While direct evidence for its mechanism of action is currently limited, its structural relationship to Memantine strongly suggests that its pharmacological activity, if any, would be centered on the glutamatergic system. The prevailing view is that it possesses minimal activity at the NMDA receptor compared to its parent compound.

For drug development professionals and researchers, a comprehensive understanding of Memantine's pharmacology necessitates further investigation into its metabolites. The proposed experimental workflow in this guide provides a roadmap for elucidating the specific pharmacological profile of this compound. Such studies are crucial to fully characterize the therapeutic window and potential off-target effects of Memantine, and could potentially uncover novel therapeutic properties of its metabolites. This technical guide serves as a summary of the current, inferred knowledge and a call to action for further research in this area.

In-Depth Structural Analysis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS No. 356572-08-2), a significant metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. While detailed experimental crystallographic and spectroscopic data are not extensively available in the public domain, this document synthesizes the known chemical and physical properties of the compound. It further outlines standardized experimental protocols and workflows that are essential for its detailed structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the study of adamantane derivatives and their roles in neuropharmacology and drug metabolism.

Introduction

This compound is a hydroxylated derivative of Memantine, a drug widely used in the treatment of moderate to severe dementia of the Alzheimer's type.[1][2] The parent compound, Memantine, exerts its therapeutic effect by acting as an uncompetitive antagonist at NMDA receptors, thereby modulating glutamatergic neurotransmission.[2] The metabolism of Memantine in the human body leads to the formation of several polar metabolites, including 3-Amino-5,7-dimethyladamantan-1-ol, which are then primarily excreted.[1][2] Understanding the precise three-dimensional structure and physicochemical properties of these metabolites is crucial for a complete comprehension of the pharmacokinetics, safety profile, and overall therapeutic efficacy of Memantine.

The rigid, cage-like structure of the adamantane core imparts unique pharmacological properties. The addition of amino, hydroxyl, and methyl groups to this scaffold creates specific stereochemical and electronic features that dictate its interaction with biological targets. This guide focuses on the analytical methodologies required to fully characterize the hydrochloride salt of this key Memantine metabolite.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3-Amino-5,7-dimethyladamantan-1-ol and its hydrochloride salt is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

PropertyValueReference
Chemical Name This compound
Synonyms 1-Amino-3-hydroxy-5,7-dimethyladamantane hydrochloride, 7-Hydroxy Memantine Hydrochloride[3][4]
CAS Number 356572-08-2[3][5]
Molecular Formula C₁₂H₂₂ClNO[5]
Molecular Weight 231.76 g/mol [3][5]
Appearance White to off-white powder/solid[3]
Solubility Soluble in water
Storage Temperature 2-8°C Refrigerator[4]

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Structural Analysis

Synthesis and Purification

The synthesis of this compound would likely proceed through the hydroxylation of Memantine or a protected derivative, followed by hydrochloride salt formation. A generalized synthetic workflow is depicted below.

G Memantine Memantine Protection Protection of Amino Group Memantine->Protection Hydroxylation Hydroxylation of Adamantane Core Protection->Hydroxylation Deprotection Deprotection Hydroxylation->Deprotection Salt_Formation HCl Salt Formation Deprotection->Salt_Formation Purification Purification (e.g., Recrystallization) Salt_Formation->Purification Final_Product 3-Amino-5,7-dimethyladamantan-1-ol HCl Purification->Final_Product

Figure 1: Generalized Synthetic Workflow.

Protocol: A potential synthetic route involves the direct oxidation of the adamantane cage of Memantine. Due to the directing effects of the existing substituents, this can be a challenging transformation, often requiring strong oxidizing agents and carefully controlled reaction conditions. An alternative approach could involve starting from a pre-hydroxylated adamantane precursor. Following the introduction of the hydroxyl group, the amino functionality would be introduced or deprotected. The final step would involve the treatment of the free base with hydrochloric acid in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the hydrochloride salt. Purification would typically be achieved through recrystallization to yield a product of high purity suitable for analytical characterization.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol/water, methanol/diethyl ether).

  • Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Expected Data: The output of a successful crystallographic analysis would include precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the adamantane cage, the orientation of the substituents, and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the ammonium and hydroxyl groups and the chloride counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

Experimental Protocol:

  • Sample Preparation: A sample of the compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. In addition to standard 1D spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to aid in the unambiguous assignment of all proton and carbon signals.

Expected Spectral Features:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the methyl protons, the protons of the adamantane cage, and potentially exchangeable protons from the amino and hydroxyl groups (depending on the solvent). The chemical shifts and coupling patterns would provide information about the connectivity and stereochemical relationships of the protons.

  • ¹³C NMR: The spectrum would show signals for each unique carbon atom in the molecule, including the two methyl carbons, the carbons of the adamantane skeleton, and the carbons bearing the amino and hydroxyl groups. The chemical shifts would be indicative of the local electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Experimental Protocol:

  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: A soft ionization technique, such as electrospray ionization (ESI), would be used to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions would be measured by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Fragmentation Analysis (MS/MS): To obtain further structural information, the molecular ion would be subjected to collision-induced dissociation (CID) to generate fragment ions.

Expected Fragmentation Pattern: The fragmentation of the protonated molecule would likely involve the loss of small neutral molecules such as water (from the hydroxyl group) and ammonia (from the amino group). Cleavage of the adamantane cage could also occur, leading to a characteristic fragmentation pattern.

Signaling Pathways and Logical Relationships

As a metabolite of Memantine, the primary biological relevance of this compound is in the context of NMDA receptor signaling. While it is reported to have minimal NMDA receptor antagonistic activity itself, its formation and clearance are integral to the overall pharmacological profile of Memantine.[1][2]

G cluster_0 Pharmacokinetics of Memantine cluster_1 Pharmacodynamics of Memantine Memantine Memantine (Oral Administration) Absorption Absorption (Bioavailability ~100%) Memantine->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Hepatic Metabolism (Minor Pathway) Distribution->Metabolism Excretion Renal Excretion (Unchanged Drug) Distribution->Excretion Metabolite 3-Amino-5,7-dimethyladamantan-1-ol Metabolism->Metabolite Metabolite_Excretion Renal Excretion (Metabolites) Metabolite->Metabolite_Excretion NMDA_Receptor NMDA Receptor Ca_Influx Reduced Ca²⁺ Influx NMDA_Receptor->Ca_Influx prevents Glutamate Excess Glutamate Glutamate->NMDA_Receptor Memantine_Action Memantine blocks NMDA Receptor Channel Memantine_Action->NMDA_Receptor Neuronal_Protection Neuroprotection Ca_Influx->Neuronal_Protection leads to

Figure 2: Pharmacokinetic and Pharmacodynamic Context.

The logical relationship for the structural analysis itself follows a standard workflow for the characterization of a novel or reference chemical compound.

G Compound Synthesized/Isolated Compound Purity Purity Assessment (e.g., HPLC, LC-MS) Compound->Purity Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purity->Spectroscopy Structure_Confirmation Preliminary Structure Confirmation Spectroscopy->Structure_Confirmation Crystallography X-ray Crystallography (if crystalline) Structure_Confirmation->Crystallography Final_Structure Definitive 3D Structure Structure_Confirmation->Final_Structure in absence of crystals Crystallography->Final_Structure

Figure 3: Standard Workflow for Structural Elucidation.

Conclusion

This compound is a key metabolite in the clinical use of Memantine. While its direct pharmacological activity is reported to be minimal, a thorough understanding of its structure is paramount for comprehensive pharmacokinetic and safety assessments. This technical guide has summarized the available information and outlined the standard, yet essential, experimental procedures required for a complete structural analysis. The successful application of these methodologies will provide the detailed structural data necessary to fully support ongoing research and development in the field of neurodegenerative disease therapeutics. Further research is warranted to generate and publish detailed experimental data for this important adamantane derivative.

References

The Biological Activity of Adamantane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique lipophilic and structurally robust nature allows for the modification of pharmacological properties, including enhanced bioavailability and metabolic stability. Adamantane derivatives have demonstrated a broad spectrum of biological activities, leading to the development of clinically significant drugs for a variety of diseases. This technical guide provides a comprehensive overview of the biological activities of adamantane derivatives, focusing on their antiviral, neuroprotective, antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, were among the first synthetic antiviral drugs developed. Their primary mechanism of action is the inhibition of the influenza A virus M2 proton channel, a crucial component in the viral uncoating process.

Mechanism of Action: Influenza A M2 Proton Channel Inhibition

The M2 protein of the influenza A virus forms a homotetrameric ion channel in the viral envelope.[1] This channel is activated by the low pH of the endosome after the virus enters a host cell. The influx of protons through the M2 channel into the virion is essential for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[2][3] Amantadine and rimantadine bind to the pore of the M2 channel, blocking proton translocation and thereby preventing viral uncoating.[2][4]

M2_Proton_Channel_Inhibition cluster_endosome Endosome (Low pH) cluster_virion Virion Interior Influenza_A Influenza A Virus M2_Channel M2 Proton Channel RNP_M1 RNP-M1 Complex M2_Channel->RNP_M1 H+ influx acidifies virion Protons_in H+ Protons_in->M2_Channel influx RNP Viral RNP RNP_M1->RNP dissociation M1 M1 Protein Cytoplasm Host Cell Cytoplasm RNP->Cytoplasm release Adamantane_Derivative Amantadine/ Rimantadine Adamantane_Derivative->M2_Channel blocks Replication Viral Replication

Mechanism of adamantane derivatives in inhibiting influenza A viral uncoating.
Quantitative Antiviral Data

The antiviral efficacy of adamantane derivatives is commonly expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro.

CompoundVirus StrainCell LineIC50 (µM)Reference
AmantadineInfluenza A/H3N2-0.38[5]
RimantadineInfluenza A/H3N2-0.40[5]
Glycyl-rimantadineInfluenza A/H3N2-0.11[5]
AmantadineInfluenza A/H1N1pdm2009 (S31N)MDCK>100[6]
(4S,6R)-9aA/California/7/2009(H1N1)pdm09MDCK19.8[5]
(4R,6S)-9aA/California/7/2009(H1N1)pdm09MDCK11.3[5]
Enol ester 10 (R)A/IIV-Orenburg/29-L/2016(H1N1)pdm09MDCK7.7[5]
Enol ester 10 (S)A/IIV-Orenburg/29-L/2016(H1N1)pdm09MDCK7.7[5]
AmantadineSARS-CoV-2A549-ACE2120-130[7]
RimantadineSARS-CoV-2A549-ACE230-40[7]
TromantadineSARS-CoV-2A549-ACE260-100[7]

Neuroprotective Activity

Memantine, an aminoadamantane derivative, is a clinically approved drug for the treatment of moderate-to-severe Alzheimer's disease. Its neuroprotective effects are primarily attributed to its action as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: NMDA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by receptors such as the NMDA receptor. In pathological conditions like Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a prolonged influx of calcium ions (Ca2+). This excitotoxicity triggers downstream signaling cascades that lead to neuronal damage and apoptosis.[8][9][10] Memantine, being a low-affinity, uncompetitive antagonist, blocks the NMDA receptor channel only when it is excessively open, thereby preventing pathological Ca2+ influx without interfering with normal synaptic transmission.[8][9][10]

NMDA_Excitotoxicity cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds & over-activates Calcium Ca2+ NMDA_Receptor->Calcium excessive influx Excitotoxicity Excitotoxicity Calcium->Excitotoxicity leads to Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis induces Memantine Memantine Memantine->NMDA_Receptor blocks channel

Memantine's mechanism in preventing NMDA receptor-mediated excitotoxicity.
Quantitative Neuroprotective Data

The potency of adamantane derivatives as NMDA receptor antagonists is quantified by their 50% inhibitory concentration (IC50) or inhibitor constant (Ki).

CompoundReceptor/AssayIC50 / KiReference
MemantineNMDA ReceptorIC50: 0.81 µM (MTT assay)[11]
MemantineNMDA ReceptorIC50: 0.99 µM (LDH assay)[11]
MemantineNR1/2A NMDA ReceptorIC50: 1.25 µM[12]
KetamineNR1/2A NMDA ReceptorIC50: 0.35 µM[12]

Antidiabetic Activity

Certain adamantane derivatives, such as saxagliptin and vildagliptin, are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14][15] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. By inhibiting DPP-4, adamantane-based inhibitors increase the levels of active incretins, leading to improved glycemic control.[13][14][15]

DPP4_Inhibition Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 inactivated by Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Adamantane_Inhibitor Saxagliptin/ Vildagliptin Adamantane_Inhibitor->DPP4 inhibits

Mechanism of DPP-4 inhibition by adamantane derivatives for glycemic control.
Quantitative Antidiabetic Data

The inhibitory potency of adamantane derivatives against DPP-4 is typically measured as IC50 or Ki values.

CompoundEnzymeIC50 / KiReference
SaxagliptinHuman DPP-4Ki: 1.3 nM[16][17]
5-hydroxy saxagliptinHuman DPP-4Ki: 2.6 nM[16][17]
VildagliptinHuman DPP-4Ki: 13 nM
SitagliptinHuman DPP-4Ki: 14 nM
AlogliptinHuman DPP-4IC50: <10 nM[18]
LinagliptinHuman DPP-4IC50: 1 nM[18]

Anticancer Activity

A growing body of research has highlighted the potential of adamantane derivatives as anticancer agents, with activities observed against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis

Several adamantane derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[16][19][20] This process involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, which execute programmed cell death.

Anticancer_Apoptosis cluster_apoptosis Apoptotic Pathway Adamantane_Derivative Anticancer Adamantane Derivative Cancer_Cell Cancer Cell Adamantane_Derivative->Cancer_Cell targets Pro_Apoptotic ↑ Pro-apoptotic proteins (e.g., Bax) Anti_Apoptotic ↓ Anti-apoptotic proteins (e.g., Bcl-2) Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion acts on Anti_Apoptotic->Mitochondrion inhibition of Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c leads to Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Induction of apoptosis in cancer cells by adamantane derivatives.
Quantitative Anticancer Data

The in vitro anticancer activity of adamantane derivatives is typically evaluated by measuring their 50% growth inhibitory concentration (IC50) against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
2,2-bis(4-aminophenyl)adamantaneHT-29 (Colon)0.1[21]
2,2-bis(4-aminophenyl)adamantaneKM-12 (Colon)0.01[21]
2,2-bis(4-aminophenyl)adamantaneSF-295 (CNS)0.059[21]
2,2-bis(4-aminophenyl)adamantaneNCI/ADR-RES (Breast)0.079[21]
Adamantane-isothiourea deriv. 2PC-3 (Prostate)< 25[22]
Adamantane-isothiourea deriv. 2HepG-2 (Liver)< 25[22]
Adamantane-isothiourea deriv. 2HCT-116 (Colon)25-50[22]
Adamantane-isothiourea deriv. 2MCF-7 (Breast)< 25[22]
Adamantane-isothiourea deriv. 2HeLa (Cervical)< 25[22]
Adamantyl isothiourea deriv. 5HepG-2 (Liver)7.70[13]
Adamantyl isothiourea deriv. 6HepG-2 (Liver)3.86[13]

Anti-inflammatory and Antimicrobial Activities

Adamantane derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.

Quantitative Anti-inflammatory and Antimicrobial Data

Anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced paw edema test, with results expressed as a percentage of edema inhibition. Antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Anti-inflammatory Activity

CompoundDose% Inhibition of Edema (at 4h)Reference
Compound 1200 mg/kg96.31[1]
Compound 2200 mg/kg72.08[1]
Compound 3200 mg/kg99.69[1]
Indomethacin10 mg/kg57.66[1]

Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
Derivative 9S. epidermidis ATCC 1222862.5[23]
Derivative 19Gram-negative bacteria125-500[23]
N-substituted phthalimide 1S. aureus0.022[24]
N-substituted phthalimide 2S. aureus0.05[24]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Workflow for Antiviral Plaque Reduction Assay

Plaque_Reduction_Workflow A 1. Seed susceptible host cells in multi-well plates B 2. Prepare serial dilutions of adamantane derivative C 3. Pre-incubate virus with drug dilutions B->C D 4. Infect cell monolayers with virus-drug mixture C->D E 5. Add semi-solid overlay (e.g., agarose) D->E F 6. Incubate for several days to allow plaque formation E->F G 7. Fix and stain cells (e.g., crystal violet) F->G H 8. Count plaques and calculate IC50 G->H

General workflow for a plaque reduction assay.

Detailed Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in multi-well plates and incubate until a monolayer is formed.[12]

  • Compound Dilution: Prepare serial dilutions of the adamantane test compound in an appropriate cell culture medium.

  • Virus-Compound Incubation: Mix a standardized amount of virus with each drug dilution and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to bind to the virus.[12]

  • Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for approximately 1 hour.[5]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[11]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for influenza virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. Viable cells will be stained, while areas of virus-induced cell death (plaques) will appear as clear zones.[5]

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
  • Cell Preparation: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.

  • Recording Setup: Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope. Perfuse the chamber with an external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an internal solution.

  • Whole-Cell Configuration: Approach a target cell with the micropipette while applying positive pressure. Form a high-resistance seal (GΩ seal) with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.[25][26]

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply a solution containing NMDA and glycine to evoke an inward current.

  • Antagonist Application: After obtaining a stable baseline current, co-apply the agonist solution with various concentrations of the adamantane derivative (e.g., memantine).

  • Data Analysis: Measure the reduction in the peak amplitude of the NMDA-evoked current in the presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[25]

DPP-4 Enzyme Inhibition Assay
  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and serial dilutions of the adamantane inhibitor (e.g., saxagliptin).[27]

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, mix the DPP-4 enzyme solution with each concentration of the inhibitor and incubate for a short period (e.g., 10 minutes at 37°C).[6]

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).[6][28]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[27]

  • Data Analysis: Calculate the percentage of DPP-4 inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[28]

MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.[29]

  • Compound Treatment: Treat the cells with various concentrations of the adamantane derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[29]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[29]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[30]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Carrageenan-Induced Paw Edema Assay
  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental conditions.

  • Compound Administration: Administer the adamantane test compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).[21][31]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan (typically 1%) into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.[21][24][31]

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[24][32]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Medium Preparation: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton Broth) for the microorganism being tested.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the adamantane derivative in the broth.[17][33][34]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[7]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

The adamantane scaffold has proven to be a remarkably versatile platform for the design and development of a wide array of biologically active compounds. From the pioneering antiviral agents amantadine and rimantadine to the neuroprotective drug memantine and the antidiabetic DPP-4 inhibitors, adamantane derivatives have made a significant impact on modern medicine. The ongoing exploration of their anticancer, anti-inflammatory, and antimicrobial potential continues to unveil new therapeutic opportunities. This guide has provided a detailed overview of the quantitative biological data, experimental methodologies, and mechanistic insights that are crucial for researchers and drug development professionals working in this dynamic field. The continued investigation of structure-activity relationships and the elucidation of detailed signaling pathways will undoubtedly pave the way for the next generation of adamantane-based therapeutics.

References

Technical Guide: Solubility and Physicochemical Properties of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS: 356572-08-2). This compound is a known metabolite of Memantine, a drug utilized in the management of neurological disorders.[1] Due to the limited availability of direct experimental solubility data for this specific metabolite, this guide also includes solubility information for the parent compound, Memantine hydrochloride, to provide valuable context for formulation and development studies.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₂ClNO[1][2]
Molecular Weight 231.76 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point >300°C (decomposes)[1]
Storage -20°C under inert atmosphere[1]

Solubility Data

Direct, experimentally determined quantitative solubility data for this compound is limited in publicly available literature. However, qualitative and calculated data have been reported and are summarized below.

Table 1: Solubility of this compound
SolventSolubilityTypeSource
Dimethyl Sulfoxide (DMSO)Slightly SolubleQualitative[1][3]
MethanolSlightly SolubleQualitative[1][3]
Water0.566 mg/mLCalculated[4]

Note: The aqueous solubility is a calculated value and should be confirmed by experimental determination.

For comparative purposes and to aid in formulation development, the experimentally determined solubility of the parent drug, Memantine hydrochloride, is provided in the following table.

Table 2: Experimental Solubility of Memantine Hydrochloride
SolventSolubilitypH (if applicable)Source
Water1 mg/mLNot specified[5]
Ethanol~20 mg/mLNot applicable[6]
Dimethyl Sulfoxide (DMSO)~10 mg/mLNot applicable[6]
Dimethylformamide (DMF)~2.5 mg/mLNot applicable[6]
Phosphate-Buffered Saline (PBS)~10 mg/mL7.2[6]

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a general protocol for determining the thermodynamic solubility of an amine hydrochloride salt, such as this compound. This method, often referred to as the shake-flask method, is considered the gold standard for solubility determination.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, PBS, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical method

  • pH meter (for aqueous solutions)

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add a known volume of solvent A->B C Seal vials and place in shaker at constant temperature B->C D Equilibrate for a defined period (e.g., 24-72 hours) C->D E Centrifuge to separate undissolved solid D->E F Withdraw a known volume of the supernatant E->F G Dilute supernatant with mobile phase F->G H Analyze by HPLC to determine concentration G->H

Caption: Workflow for thermodynamic solubility determination.

Detailed Steps:
  • Preparation: Add an excess amount of this compound to a vial, ensuring that a solid phase remains after equilibration. Record the approximate amount.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (often the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. For aqueous solutions, measure the pH of the saturated solution.

Biological Context: Mechanism of Action of Memantine

As this compound is a metabolite of Memantine, its biological relevance is linked to the pharmacological action of the parent drug. Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.

NMDA Receptor Signaling Pathway and Memantine Inhibition

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ion Channel NMDA_R->Ca_channel Opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Allows Excitotoxicity Neuronal Excitotoxicity Ca_ion->Excitotoxicity Leads to (pathological) Memantine Memantine Memantine->Ca_channel Blocks

Caption: Memantine's antagonism of the NMDA receptor ion channel.

Under pathological conditions associated with Alzheimer's disease, excessive glutamate can lead to prolonged activation of the NMDA receptor. This results in a sustained influx of calcium (Ca²⁺) ions, which can trigger downstream pathways leading to neuronal damage and cell death (excitotoxicity). Memantine, by blocking the NMDA receptor's ion channel, modulates this excessive Ca²⁺ influx, thereby exerting a neuroprotective effect. The metabolic fate of Memantine, leading to the formation of this compound, is a critical aspect of its overall pharmacokinetic and pharmacodynamic profile.

References

An In-depth Technical Guide to the Identification and Characterization of Memantine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone in the management of moderate-to-severe Alzheimer's disease. A thorough understanding of its metabolic fate is paramount for a comprehensive safety and efficacy profile. This technical guide provides a detailed overview of the identification and characterization of memantine's primary metabolites. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to investigate the biotransformation of this important therapeutic agent.

Memantine undergoes minimal metabolism in humans, with a substantial portion of the administered dose (57-82%) being excreted unchanged in the urine.[1][2] The cytochrome P450 (CYP) enzyme system does not play a significant role in its metabolism, which contributes to a lower potential for drug-drug interactions.[3] The three primary metabolites that have been identified are the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine.[4][5] These metabolites exhibit minimal to no pharmacological activity at the NMDA receptor.[4][5]

Quantitative Analysis of Memantine and its Metabolites

A comprehensive quantitative understanding of the metabolic profile of memantine is crucial for pharmacokinetic and safety assessments. The following tables summarize the key pharmacokinetic parameters of memantine and the relative abundance of its metabolites.

ParameterValueReference
Bioavailability ~100%[3]
Protein Binding 45%[3]
Volume of Distribution 9-11 L/kg[2]
Elimination Half-life 60-80 hours[3]
Excretion of Unchanged Drug (Urine) 57-82%[2]

While specific quantitative data for each metabolite in plasma and urine are not extensively available in public literature, it is known that 74% of the administered dose is excreted as the sum of the parent drug and the N-glucuronide conjugate.[4] This suggests that N-glucuronidation is a significant pathway in the limited metabolism of memantine.

Key Metabolites of Memantine

N-Glucuronide Memantine
  • Metabolic Pathway: This metabolite is formed through a Phase II conjugation reaction where glucuronic acid is attached to the primary amine group of memantine.

  • Characterization: The structure of the N-glucuronide conjugate can be confirmed by high-resolution mass spectrometry (HRMS), which will show a characteristic mass shift corresponding to the addition of a glucuronic acid moiety (C6H8O6, 176.0321 Da). Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to observe specific fragmentation patterns and nuclear magnetic resonance (NMR) spectroscopy of the isolated or synthesized standard.

6-Hydroxy-Memantine
  • Metabolic Pathway: This Phase I metabolite is formed through the hydroxylation of the adamantane ring structure of memantine.

  • Characterization: Identification of 6-hydroxy-memantine involves detecting a mass increase of 15.9949 Da (the mass of an oxygen atom) compared to the parent drug using HRMS. The exact position of the hydroxyl group can be determined by detailed analysis of MS/MS fragmentation patterns and confirmed by comparison with a synthesized reference standard using chromatographic and spectroscopic techniques like NMR.

1-Nitroso-Deaminated Memantine
  • Metabolic Pathway: The formation of this metabolite involves the deamination of the primary amine group and subsequent nitrosation.

  • Characterization: The characterization of this metabolite would involve HRMS to determine its elemental composition. MS/MS fragmentation would be crucial to identify the structural changes at the site of the original amino group. Due to its potential reactivity, synthesis and isolation of a stable standard for this metabolite may be challenging.

Experimental Protocols

The following are detailed methodologies for the identification and characterization of memantine metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to generate memantine metabolites in a controlled in vitro environment.

Materials:

  • Memantine hydrochloride

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS) solution (e.g., a stable isotope-labeled memantine)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, memantine solution (final concentration, e.g., 10 µM), and human liver microsomes (final protein concentration, e.g., 0.5 mg/mL).

  • Negative Control: Prepare a parallel incubation without the NADPH regenerating system to serve as a negative control.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for LC-MS Analysis:

    • Vortex the terminated incubation samples to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and either inject directly or evaporate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

LC-MS/MS Method for Metabolite Identification

This method describes the use of liquid chromatography-tandem mass spectrometry for the separation and identification of memantine and its metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the more polar metabolites from the parent drug (e.g., start with a low percentage of B and ramp up).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan for initial screening and data-dependent MS/MS (dd-MS2) or targeted MS/MS for structural elucidation.

  • Collision Energy: Stepped collision energies to generate comprehensive fragmentation spectra.

  • Data Analysis: Utilize metabolite identification software to search for expected mass shifts and fragmentation patterns.

Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for extracting memantine and its metabolites from plasma prior to LC-MS analysis.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges.

  • Methanol (with and without formic acid).

  • Ammonium hydroxide.

  • Human plasma samples.

Procedure:

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol) to remove interferences.

  • Elution: Elute the analytes with a suitable solvent (e.g., methanol with formic acid or a basic methanolic solution, depending on the SPE sorbent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Visualization of Signaling Pathways and Workflows

Memantine Metabolic Pathway

memantine_metabolism memantine Memantine glucuronide N-glucuronide Memantine memantine->glucuronide UGT-mediated conjugation (Phase II) hydroxy 6-Hydroxy-Memantine memantine->hydroxy Hydroxylation (Phase I) nitroso 1-Nitroso-deaminated Memantine memantine->nitroso Deamination & Nitrosation

Caption: Metabolic pathways of memantine leading to its three primary metabolites.

Experimental Workflow for Metabolite Identification

metabolite_id_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_characterization Characterization in_vitro In Vitro Incubation (e.g., HLMs) extraction Extraction (LLE, SPE, PP) in_vitro->extraction in_vivo In Vivo Sample (Plasma, Urine) in_vivo->extraction lc_separation LC Separation extraction->lc_separation ms_detection HRMS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_processing Data Processing & Metabolite Prediction msms_fragmentation->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation synthesis_confirmation Synthesis & Confirmation structure_elucidation->synthesis_confirmation memantine_signaling glutamate Excess Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor ca_influx Excessive Ca2+ Influx nmda_receptor->ca_influx Opens channel memantine Memantine memantine->nmda_receptor Blocks channel pi3k PI3K memantine->pi3k Promotes creb CREB memantine->creb Upregulates calpain Calpain Activation ca_influx->calpain caspase3 Caspase-3 Activation calpain->caspase3 apoptosis Apoptosis caspase3->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor synaptic_plasticity Synaptic Plasticity & Neuroprotection mtor->synaptic_plasticity Promotes bdnf BDNF creb->bdnf bdnf->synaptic_plasticity Enhances

References

3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and handling protocols for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS RN®: 356572-08-2). Due to the limited availability of specific safety and toxicological data for this compound, this guide draws upon information available for the free amine form (3-Amino-5,7-dimethyladamantan-1-ol) and the structurally related compound, Memantine hydrochloride. Researchers should handle this compound with caution and implement rigorous safety measures as outlined herein.

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in Table 1. This data is essential for the proper handling, storage, and experimental use of the compound.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 7-Hydroxy Memantine Hydrochloride; Memantine Related Compound F[1]
CAS Number 356572-08-2[1]
Molecular Formula C₁₂H₂₂ClNO[1]
Molecular Weight 231.76 g/mol [1]
Appearance White Solid[1]

Safety and Hazard Information

Detailed safety and hazard information is crucial for minimizing risk in a laboratory setting. The following sections provide guidance based on available data for structurally similar compounds.

GHS Hazard Classification
  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

It is prudent to assume the hydrochloride salt carries similar risks.

Handling and Personal Protective Equipment (PPE)

A standardized workflow for the safe handling of this compound is essential.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves (Nitrile) Risk_Assessment->PPE Proceed if safe Ventilation Work in a Ventilated Hood PPE->Ventilation Weighing Weigh Compound Carefully Ventilation->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Decontamination Decontaminate Work Surfaces Dissolving->Decontamination Waste_Disposal Dispose of Waste in Labeled Containers Decontamination->Waste_Disposal Remove_PPE Remove PPE and Wash Hands Waste_Disposal->Remove_PPE

Caption: A generalized workflow for the safe handling of chemical compounds.

Storage

Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety.

Storage ConditionRecommendation
Temperature 2-8°C Refrigerator
Atmosphere Inert atmosphere is recommended for long-term storage.
Container Tightly sealed, light-resistant container.

Toxicological Information

Specific quantitative toxicological data such as LD50 or LC50 values for this compound are not available in the public domain. The primary known hazards are based on the GHS classification of the free amine and relate to irritation of the skin, eyes, and respiratory system.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, methods for the analysis of the related compound, Memantine, can serve as a valuable starting point for researchers.

Analytical Method for Quantification (Adapted from Memantine Analysis)

This section outlines a general approach for the quantification of adamantane derivatives, which may be adapted for this compound.

Objective: To determine the concentration of the analyte in a given sample.

Methodology: High-Performance Liquid Chromatography (HPLC).

General Procedure:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer). The exact ratio and pH should be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., ~210 nm) is often used for adamantane derivatives as they lack a strong chromophore.

  • Analysis: Inject equal volumes of the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Pharmacology and Signaling Pathways

The pharmacological activity of this compound is not well-documented. However, its structural similarity to Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, suggests it may have similar biological targets.

Postulated Mechanism of Action (Based on Memantine)

Memantine is known to be an uncompetitive antagonist of the NMDA receptor. This receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory formation. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death. Memantine is thought to exert its neuroprotective effects by blocking the NMDA receptor channel when it is excessively open.

NMDA_Receptor_Antagonism cluster_antagonism Antagonistic Action Glutamate_Synapse Presynaptic Neuron Glutamate Release NMDA_Receptor NMDA Receptor Channel Blocked by Mg²⁺ (Resting State) Glutamate & Glycine Binding Mg²⁺ Dissociation (Activation) Ca²⁺ Influx Glutamate_Synapse:f1->NMDA_Receptor:f0 Binds to receptor Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor:f2->Postsynaptic_Neuron Leads to downstream signaling Memantine Memantine (or related compound) Memantine->NMDA_Receptor:port Blocks open channel

Caption: Postulated signaling pathway of NMDA receptor antagonism.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a key metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, a drug widely used in the management of moderate to severe Alzheimer's disease.[1][2] As a hydroxylated derivative of Memantine, this compound is of significant interest in understanding the pharmacokinetics, metabolism, and overall safety profile of its parent drug. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, metabolic pathway, and analytical quantification. While the direct biological activity of this metabolite is reported to be minimal, its study is crucial for a complete understanding of Memantine's disposition in the body.

Chemical and Physical Properties

This compound is a white solid organic compound.[3] Its rigid, cage-like adamantane structure is a defining feature, contributing to its chemical stability. The presence of both an amino and a hydroxyl group makes it a polar molecule.

PropertyValueSource
CAS Number 356572-08-2[3]
Molecular Formula C₁₂H₂₂ClNO[4]
Molecular Weight 231.76 g/mol [4]
Synonyms 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride, 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV[3]
Physical State White Solid[3]
Storage Temperature -20°C Freezer[3]

Role in Memantine Metabolism

Memantine undergoes limited metabolism in humans, with a significant portion of the administered dose being excreted unchanged in the urine.[5][6] The remainder is converted into several polar metabolites, with 3-Amino-5,7-dimethyladamantan-1-ol being a notable product of hydroxylation.[5] The hepatic microsomal CYP450 enzyme system does not play a significant role in the metabolism of Memantine.[5]

The metabolites of Memantine, including 3-Amino-5,7-dimethyladamantan-1-ol, are reported to have minimal to no NMDA receptor antagonist activity.[1][5] This suggests that the therapeutic effects of Memantine are primarily attributable to the parent drug itself.

Below is a diagram illustrating the metabolic pathway of Memantine.

Memantine_Metabolism Metabolic Pathway of Memantine Memantine Memantine Metabolite 3-Amino-5,7-dimethyladamantan-1-ol Memantine->Metabolite Hydroxylation Excretion Renal Excretion (Unchanged) Memantine->Excretion Major Pathway Other_Metabolites Other Polar Metabolites (e.g., N-glucuronide conjugate, 1-nitroso-deaminated memantine) Memantine->Other_Metabolites Minor Pathways

Metabolic fate of Memantine.

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively reported in publicly available literature. The synthesis of adamantane derivatives can be complex, often involving multi-step reactions starting from simpler adamantane precursors.[7] Research and development in this area are ongoing to improve efficiency and yield.[7]

The synthesis of the parent drug, Memantine hydrochloride, is well-documented and typically involves the amination of a brominated or chlorinated dimethyladamantane precursor. Various methods, including the use of formamide or urea as aminating agents, have been described.[8][9] It is plausible that synthetic routes to 3-Amino-5,7-dimethyladamantan-1-ol could be adapted from these procedures, potentially involving a hydroxylation step on a suitable intermediate.

A generalized workflow for the analysis of Memantine and its metabolites in biological samples is outlined below.

Analytical_Workflow General Analytical Workflow for Memantine and Metabolites Sample Biological Sample (Plasma, Urine, CSF) Extraction Sample Preparation (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) Sample->Extraction Analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Extraction->Analysis Quantification Data Analysis and Quantification Analysis->Quantification Result Concentration of Memantine and Metabolites Quantification->Result

Analytical workflow for Memantine.

Quantitative Data

Pharmacokinetic studies of Memantine provide some context for the levels of its metabolites. After oral administration, Memantine is well-absorbed and exhibits linear pharmacokinetics.[5] A significant portion (approximately 57-82%) is excreted unchanged in the urine.[5] The remaining fraction is converted to polar metabolites.

ParameterMemantineSource
Bioavailability ~100%[6]
Plasma Protein Binding 45%[5]
Volume of Distribution 9-11 L/kg[5]
Elimination Half-life 60-80 hours[5]
Primary Route of Elimination Renal (largely unchanged)[5]

The lack of significant biological activity of this compound means that its plasma and tissue concentrations are primarily of interest for pharmacokinetic modeling and for ensuring that it does not contribute to off-target effects.

Signaling Pathways

Given the minimal NMDA receptor antagonist activity of this compound, there is no evidence to suggest that it independently modulates specific signaling pathways to a significant extent. Its relevance to cellular signaling is indirect, as a marker of the metabolism of the active drug, Memantine.

The therapeutic action of Memantine is based on its uncompetitive antagonism of the NMDA receptor, which is a key player in glutamatergic neurotransmission. Overactivation of this receptor is implicated in the pathophysiology of Alzheimer's disease.

The logical relationship concerning the activity of Memantine and its metabolite is depicted below.

Logical_Relationship Activity of Memantine and its Metabolite Memantine Memantine NMDA_Antagonism NMDA Receptor Antagonism Memantine->NMDA_Antagonism Exhibits Metabolite 3-Amino-5,7-dimethyladamantan-1-ol Memantine->Metabolite Metabolized to Therapeutic_Effect Therapeutic Effect in Alzheimer's Disease NMDA_Antagonism->Therapeutic_Effect Leads to Minimal_Activity Minimal NMDA Receptor Antagonist Activity Metabolite->Minimal_Activity Possesses

Memantine and its metabolite activity.

Conclusion

This compound is a primary, yet pharmacologically weak, metabolite of Memantine. While it does not appear to contribute directly to the therapeutic effects of its parent compound, its study is essential for a thorough understanding of Memantine's absorption, distribution, metabolism, and excretion profile. For researchers and drug development professionals, this metabolite serves as an important analyte in pharmacokinetic and safety studies. Future research could focus on developing and publishing standardized, efficient synthetic routes for this compound to facilitate its availability as a reference standard for analytical and metabolic studies. Further investigation into any potential, albeit minor, off-target activities could also contribute to a more complete safety assessment of Memantine.

References

The Aminoadamantane Core: A Journey from Serendipitous Discovery to Targeted Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Aminoadamantane Compounds

For Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic hydrocarbon structure of adamantane has provided a unique and enduring scaffold in medicinal chemistry. The introduction of an amino group to this cage-like structure gave rise to the aminoadamantane class of compounds, a family of molecules that have demonstrated a remarkable breadth of therapeutic applications. This technical guide delves into the history of their discovery, from initial serendipitous findings to targeted drug design, and provides an overview of their synthesis, mechanisms of action, and key quantitative data.

The Dawn of Adamantane Chemistry and the First Antiviral

The story of aminoadamantanes begins with the parent hydrocarbon, adamantane. Although its existence was postulated in 1924, it was first isolated from crude oil in 1933 and synthesized in a laboratory setting in 1941.[1][2][3] However, it was the development of a more practical synthesis method by Schleyer in 1957 that made adamantane and its derivatives readily available for broader scientific exploration.[1]

The first major breakthrough for this class of compounds came in 1963 with the discovery of the antiviral properties of 1-aminoadamantane, later known as amantadine.[4][5] Initially investigated for its potential as a prophylactic agent against influenza A, amantadine demonstrated the ability to inhibit viral replication.[4][5] This led to its approval for the prophylaxis of influenza A in 1966.[4] The antiviral mechanism was later elucidated to be the blockade of the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication within the host cell.[4][6]

A Serendipitous Turn: The Anti-Parkinsonian Effects of Amantadine

In a classic example of drug repurposing, the anti-parkinsonian effects of amantadine were discovered by chance in 1968.[4] A patient being treated for influenza A who also had Parkinson's disease reported a significant improvement in her motor symptoms. This observation spurred further investigation, leading to the FDA's approval of amantadine for the treatment of Parkinson's disease in 1973.[4]

The mechanism of action in Parkinson's disease is more complex than its antiviral activity and is not fully understood. It is believed to involve multiple pathways, including the enhancement of dopamine release, inhibition of dopamine reuptake, and antagonism of NMDA receptors.[7][8][9]

The Rise of Memantine: A Targeted Approach to Neurodegeneration

While amantadine's journey into neuroscience was serendipitous, the development of memantine (1-amino-3,5-dimethyladamantane) represents a more targeted approach. Initially synthesized by Eli Lilly in 1963 as a potential anti-diabetic agent, it showed no efficacy in lowering blood sugar.[10] However, its activity in the central nervous system was later recognized, and it was developed by Merz for neurological conditions.[10][11]

The key discovery that propelled memantine into prominence was its identification as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor in 1989.[10][12] This finding was significant because excessive NMDA receptor activation, leading to excitotoxicity, is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's. Memantine's unique properties as a low-affinity, voltage-dependent antagonist allow it to preferentially block pathological NMDAR activity without interfering with normal synaptic transmission.[13] This led to its approval for the treatment of moderate-to-severe Alzheimer's disease in the European Union in 2002 and in the United States in 2003.[10]

Expanding the Family: Rimantadine and Other Derivatives

The success of amantadine spurred the development of other aminoadamantane derivatives with potentially improved properties. Rimantadine, a close structural analog of amantadine, was found to be more effective in some instances and was approved for medical use in 1993.[3][6][14] Numerous other derivatives have been synthesized and evaluated for a wide range of therapeutic targets, including other viruses, neurodegenerative diseases, and even as potential anticancer and antimicrobial agents.[15][16][17]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent aminoadamantane compounds, providing a comparative overview of their biological activity.

Table 1: Antiviral Activity of Aminoadamantane Derivatives against Influenza A Virus

CompoundVirus StrainCell LineIC50 (µM)EC50 (µM)Reference
AmantadineA/PR/8/34 (H1N1)MDCK->50[4]
AmantadineA/Suita/1/89 (H1N1)MDCK->50[4]
AmantadineA/Kitakyushu/159/93 (H3N2)MDCK->50[4]
AmantadineA/Fort Monmouth/1/1947 (H1N1)MDCK2.73-[11]
RimantadineA/Hong Kong/68 (H3N2)MDCK0.38-[18]
Glycyl-rimantadineA/Hong Kong/68 (H3N2)MDCK0.11-[18]
Compound 9fA/hanfang/359/95 (H3N2)MDCK7.2-[11]
Compound 9jA/hanfang/359/95 (H3N2)MDCK10.2-[11]

Table 2: NMDA Receptor Binding Affinity of Aminoadamantane Derivatives

CompoundReceptor SubtypeAssay ConditionKi (µM)IC50 (µM)Reference
Amantadine---INVALID-LINK---pentazocine binding20.25-[7]
AmantadineGluN1/GluN2BWhole-cell patch clamp-38.9
Memantine---INVALID-LINK---pentazocine binding19.98-
MemantineGluN1/GluN2BWhole-cell patch clamp--[10]
1-N-dimethyl-amino-3,5-dimethyl-adamantane---INVALID-LINK---pentazocine binding0.237-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aminoadamantane compounds.

Synthesis of 1-Aminoadamantane Hydrochloride (Amantadine) via Ritter Reaction

Objective: To synthesize 1-aminoadamantane hydrochloride from 1-bromoadamantane.

Materials:

  • 1-bromoadamantane

  • Formamide

  • Sulfuric acid (96%)

  • Hydrochloric acid (19.46% aqueous solution)

  • Dichloromethane

  • Ice-cold water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • N-(1-adamantyl)-formamide Synthesis:

    • In a round-bottom flask, add formamide.

    • With stirring, add 1-bromoadamantane at 75 °C.

    • Slowly add concentrated sulfuric acid dropwise.

    • Heat the mixture to 85 °C and maintain for approximately 5.5 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water with stirring.

    • A white solid will precipitate. Filter the solid and wash it with cold water.

  • Hydrolysis to 1-Aminoadamantane Hydrochloride:

    • To the crude N-(1-adamantyl)-formamide, add a 19.46% aqueous solution of hydrochloric acid.

    • Stir the mixture at room temperature for 10 minutes and then heat to reflux for 1 hour, or until the starting material is consumed (monitored by TLC).

    • After cooling, extract the aqueous mixture with dichloromethane.

    • The aqueous layer contains the product. Isolate 1-aminoadamantane hydrochloride by evaporating the water or by crystallization.

In Vitro Antiviral Plaque Reduction Assay

Objective: To determine the 50% inhibitory concentration (IC50) of an aminoadamantane derivative against influenza A virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock of known titer

  • Test compound (aminoadamantane derivative)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Trypsin

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free cell culture medium.

  • Infection:

    • Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with influenza A virus at a predetermined multiplicity of infection (MOI) in the presence of varying concentrations of the test compound. Include a virus-only control and a cell-only control.

    • Allow the virus to adsorb for 1 hour at 37 °C.

  • Overlay:

    • Remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37 °C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Quantification:

    • Fix the cells with a suitable fixative (e.g., 10% formalin).

    • Remove the overlay and stain the cells with crystal violet. The viable cells will be stained, while the areas of cell death due to viral infection (plaques) will remain clear.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%, using a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to aminoadamantane compounds.

Amantadine_Dopaminergic_Pathway Amantadine's Influence on Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine Vesicle L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2_Receptor D2 Receptor Dopamine->D2_Receptor Binding Postsynaptic_effects Postsynaptic Effects (e.g., Motor Control) D2_Receptor->Postsynaptic_effects Amantadine Amantadine Amantadine->Dopamine_vesicle Promotes Release Amantadine->DAT Inhibits Reuptake

Caption: Amantadine's modulation of the dopaminergic synapse.

Memantine_NMDA_Pathway Memantine's Mechanism at the NMDA Receptor cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor Binds and Opens Channel Memantine Memantine Memantine->NMDA_Receptor Blocks Open Channel (Low Affinity) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx (Pathological) CREB CREB NMDA_Receptor->CREB Normal Synaptic Activity (Physiological Ca²⁺ influx) Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Gene_expression Gene Expression (Survival, Plasticity) CREB->Gene_expression

Caption: Memantine's blockade of pathological NMDA receptor activity.

Antiviral_Discovery_Workflow Workflow for Aminoadamantane Antiviral Drug Discovery start Synthesis of Aminoadamantane Derivatives in_vitro_screening In Vitro Antiviral Screening (e.g., Plaque Reduction Assay) start->in_vitro_screening cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) start->cytotoxicity hit_identification Hit Identification (Potent & Low Toxicity) in_vitro_screening->hit_identification cytotoxicity->hit_identification mechanism_studies Mechanism of Action Studies (e.g., M2 Channel Assay) hit_identification->mechanism_studies lead_optimization Lead Optimization (Structure-Activity Relationship) mechanism_studies->lead_optimization in_vivo_testing In Vivo Efficacy & Toxicity (Animal Models) lead_optimization->in_vivo_testing preclinical_dev Preclinical Development in_vivo_testing->preclinical_dev

Caption: A typical workflow for discovering new aminoadamantane antivirals.

Conclusion

The discovery and development of aminoadamantane compounds exemplify the fascinating and often unpredictable path of drug discovery. From the serendipitous observation of amantadine's dual antiviral and anti-parkinsonian activities to the targeted design of memantine as an NMDA receptor antagonist, this class of molecules has made a significant impact on the treatment of infectious and neurological diseases. The unique, rigid structure of the adamantane core continues to be a valuable scaffold for the design of new therapeutic agents, and ongoing research is likely to uncover further applications for this versatile chemical entity. This guide has provided a comprehensive overview for professionals in the field, highlighting the key historical milestones, quantitative data, and experimental approaches that have defined the journey of aminoadamantane compounds.

References

Theoretical Modeling of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a structural analog of Memantine, belongs to the class of adamantane derivatives, which are of significant interest in medicinal chemistry due to their unique rigid cage-like structure. This structure imparts desirable pharmacokinetic properties, such as high bioavailability and metabolic stability. As a metabolite of Memantine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, understanding the molecular properties and interactions of this compound is crucial for the development of novel therapeutics for neurological disorders.[1][2]

Theoretical modeling plays a pivotal role in modern drug discovery and development by providing insights into the physicochemical properties, conformational landscape, and biological interactions of molecules. This technical guide provides a comprehensive overview of the theoretical modeling of this compound, integrating computational data with experimental findings to offer a holistic understanding of its molecular behavior.

Physicochemical Properties

A foundational aspect of theoretical modeling is the accurate representation of the molecule's intrinsic properties. For this compound, these properties are essential for predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₁₂H₂₂ClNO[3][4]
Molecular Weight231.76 g/mol [3][4]
pKa10.42 (for the amine group of the free base)[5]
logP (octanol-water partition coefficient)3.28 (for the free base)[5]
Water SolubilitySoluble

Theoretical Modeling Methodologies

A variety of computational techniques can be employed to model this compound, each providing unique insights into its structure, energetics, and interactions.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and properties of the molecule. These calculations can predict molecular geometry, vibrational frequencies (IR and Raman spectra), electronic properties (such as HOMO-LUMO energy levels and electrostatic potential), and NMR chemical shifts.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Initial Structure Preparation: The 3D structure of this compound is constructed using molecular modeling software. The amine group is protonated to represent the hydrochloride salt.

  • Computational Method Selection: The B3LYP hybrid functional is a commonly used and effective choice for such systems, paired with a basis set like 6-31G(d,p) to provide a good balance of accuracy and computational cost.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Data Analysis: The output of the calculation provides the optimized Cartesian coordinates, electronic energies (including HOMO and LUMO levels), and a list of vibrational frequencies and their corresponding IR intensities.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are crucial for understanding its potential interactions with biological targets, most notably the NMDA receptor.

Experimental Protocol: Molecular Docking into the NMDA Receptor

  • Receptor and Ligand Preparation: The crystal structure of the NMDA receptor, for instance, the Memantine-bound GluN1a-GluN2B NMDA receptor (PDB ID: 7SAD), is obtained from the Protein Data Bank.[6] Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The 3D structure of protonated 3-Amino-5,7-dimethyladamantan-1-ol is prepared and its energy is minimized.

  • Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand (Memantine in this case) or through binding site prediction algorithms. A grid box is generated around the defined active site to encompass the potential binding region.

  • Docking Simulation: A docking program such as AutoDock Vina is used to perform the simulation. The program systematically explores different conformations and orientations of the ligand within the binding site, scoring each pose based on a defined scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energies. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the key determinants of binding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility and its interactions with the surrounding environment, such as water or a biological membrane.

Experimental Protocol: Molecular Dynamics Simulation in an Aqueous Environment

  • System Setup: The optimized structure of this compound is placed in the center of a periodic box of water molecules (e.g., TIP3P water model). Chloride ions are added to neutralize the system.

  • Force Field Selection: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic forces within the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the system to reach a stable state.

  • Production Run: A long production simulation (typically on the order of nanoseconds to microseconds) is run to generate a trajectory of the molecule's motion.

  • Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize the solvation shell.

Data Presentation

Calculated Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. The following table summarizes key electronic properties of this compound, which can be calculated using DFT.

PropertyDescriptionPredicted Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap suggests higher stability and lower chemical reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Charges Partial charges assigned to individual atoms.Provides insight into the charge distribution and sites of potential electrostatic interactions.

Note: Specific numerical values would be obtained from running the DFT calculations as described in the protocol.

Comparison of Theoretical and Experimental Spectroscopic Data

Comparing calculated spectroscopic data with experimental results is a crucial step in validating the accuracy of the theoretical model.

Vibrational Frequencies (IR Spectroscopy)

Experimental IR Peak (cm⁻¹)Calculated IR Peak (cm⁻¹)Vibrational Assignment
~3400(Value from DFT)O-H stretch
~2915(Value from DFT)C-H stretch (adamantane cage)
~1600(Value from DFT)N-H bend (protonated amine)
~1200(Value from DFT)C-N stretch

Note: Experimental values are approximate and taken from literature on similar compounds.[7] Calculated values are typically scaled to better match experimental data.

NMR Chemical Shifts

Proton/CarbonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
Methyl Protons(Value from NMR)(Value from DFT/GIAO)
Adamantane Cage Protons(Value from NMR)(Value from DFT/GIAO)
Methyl Carbons(Value from NMR)(Value from DFT/GIAO)
Adamantane Cage Carbons(Value from NMR)(Value from DFT/GIAO)

Note: Experimental and calculated values would be populated from specific studies.

Molecular Docking Results

The interaction of this compound with the NMDA receptor can be quantified and described through molecular docking simulations.

ParameterDescription
Binding Energy (kcal/mol) The estimated free energy of binding of the ligand to the receptor. More negative values indicate stronger binding.
Interacting Residues The amino acid residues in the receptor's binding pocket that form significant interactions with the ligand.
Types of Interactions The nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Visualizations

Computational Modeling Workflow

The following diagram illustrates a typical workflow for the theoretical modeling of a small molecule like this compound.

G Computational Modeling Workflow cluster_0 Model Preparation cluster_1 Quantum Mechanics cluster_2 Molecular Mechanics & Dynamics a Construct 3D Structure (Protonated Amine) b Initial Energy Minimization a->b c DFT Geometry Optimization b->c f Molecular Docking (e.g., with NMDA Receptor) b->f h Molecular Dynamics Simulation (in Water) b->h d Frequency Calculation (IR, Raman) c->d e Electronic Properties (HOMO, LUMO, ESP) c->e g Binding Energy & Interaction Analysis f->g i Conformational Analysis & Stability h->i

Caption: A flowchart illustrating the key steps in the computational modeling of this compound.

Signaling Pathway of Memantine at the NMDA Receptor

As a structural analog of Memantine, this compound is expected to have a similar mechanism of action. The following diagram depicts the signaling pathway affected by Memantine's antagonism of the NMDA receptor.

G Simplified Signaling Pathway of Memantine at the NMDA Receptor cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Excessive Memantine Memantine (or Analog) Memantine->NMDAR Blocks Channel (Uncompetitive)

Caption: A diagram showing Memantine's role in blocking the NMDA receptor channel, thereby preventing excessive calcium influx and subsequent excitotoxicity.

Conclusion

The theoretical modeling of this compound provides a powerful framework for understanding its molecular properties and potential biological activity. Through a combination of quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights that can guide the design and development of new therapeutic agents for neurodegenerative diseases. The integration of computational predictions with experimental data is essential for validating these models and advancing our understanding of the structure-activity relationships of this important class of molecules. This guide serves as a foundational resource for professionals engaged in the study and application of adamantane derivatives in drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 3-Amino-5,7-dimethyladamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,7-dimethyladamantan-1-ol is a primary metabolite of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate-to-severe Alzheimer's disease. Given its structural relationship to Memantine and other bioactive adamantane derivatives, 3-Amino-5,7-dimethyladamantan-1-ol is a compound of significant interest for its potential pharmacological activities. Adamantane-containing compounds have demonstrated a range of biological effects, including neuroprotective, antiviral, and antimicrobial properties.

These application notes provide a framework for the in vitro investigation of 3-Amino-5,7-dimethyladamantan-1-ol. Due to the limited availability of direct experimental data for this specific metabolite, the following protocols are based on established assays for its parent compound, Memantine, and other relevant adamantane analogs. These assays are designed to explore potential neuroprotective, cytotoxic, and antiviral activities.

Potential In Vitro Applications and Corresponding Assays

Based on the known bioactivities of structurally related adamantane compounds, the following in vitro assays are recommended for the characterization of 3-Amino-5,7-dimethyladamantan-1-ol.

Neuroprotective Activity

As a metabolite of Memantine, a key therapeutic agent for Alzheimer's disease, a primary area of investigation for 3-Amino-5,7-dimethyladamantan-1-ol is its potential to protect neurons from various insults.

  • Assay 1.1: Protection against Amyloid-β (Aβ)-Induced Neurotoxicity. This assay evaluates the compound's ability to mitigate the cytotoxic effects of Aβ peptides, a hallmark of Alzheimer's disease pathology.

  • Assay 1.2: NMDA Receptor Antagonism. This assay can determine if the compound retains the NMDA receptor blocking activity of its parent drug, Memantine.

Cytotoxicity Assessment

It is crucial to determine the potential toxicity of 3-Amino-5,7-dimethyladamantan-1-ol to various cell types to establish a therapeutic window.

  • Assay 2.1: General Cytotoxicity in Neuronal and Non-Neuronal Cells. Assays such as MTT and LDH release are standard methods to assess cell viability and membrane integrity following compound exposure.

Antiviral Activity

Several adamantane derivatives, including amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus.

  • Assay 3.1: Anti-Influenza Virus Activity. A plaque reduction assay can be employed to determine the compound's efficacy in inhibiting viral replication in cell culture.

Data Presentation: Quantitative Analysis of Related Adamantane Derivatives

The following tables summarize quantitative data for Memantine and other adamantane compounds in relevant in vitro assays. This information can serve as a benchmark for interpreting the results obtained for 3-Amino-5,7-dimethyladamantan-1-ol.

Table 1: Neuroprotective and NMDA Receptor Antagonist Activity of Memantine

CompoundAssayCell Line/SystemAgonist/ToxinEndpointIC50/EC50Reference(s)
MemantineNMDA Receptor AntagonismPrimary Cerebellar Granule Neurons100 µM NMDA + 10 µM GlycineIntracellular Ca2+ concentration1.84 ± 0.39 µM[1]
MemantineNMDA Receptor AntagonismtsA201 cells expressing NR1/2A receptors1 mM GlutamateWhole-cell patch-clamp2.76 ± 0.27 µM (low Ca2+), 0.70 ± 0.06 µM (high Ca2+)[2]
MemantineNeuroprotection against Aβ toxicityPrimary Neuronal Cultures3 µM Aβ1-42LDH ReleaseEffective at 1-10 µM[3]
MemantineReduction of Aβ1-40 SecretionHuman Neuroblastoma (SK-N-SH) cells-ELISASignificant decrease at 1-4 µM[4]

Table 2: Antiviral Activity of Adamantane Derivatives

CompoundVirusCell LineAssayIC50/EC50Reference(s)
AmantadineInfluenza AMDCKPlaque Reduction~16 µM[5]
RimantadineInfluenza AMDCKPlaque Reduction-[6]
AmantadineSARS-CoV-2VeroE6-116 µM[5]
RimantadineSARS-CoV-2VeroE6-36 µM[5]
MemantineSARS-CoV-2VeroE6-80 µM[5]

Experimental Protocols

Protocol 1: Neuroprotection against Amyloid-β (Aβ)-Induced Toxicity

This protocol details the procedure for assessing the neuroprotective effects of 3-Amino-5,7-dimethyladamantan-1-ol against Aβ-induced cell death in primary neuronal cultures.

1.1. Materials

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine coated 96-well plates

  • Amyloid-β (1-42) peptide

  • 3-Amino-5,7-dimethyladamantan-1-ol

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Plate reader

1.2. Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay LDH Assay plate_neurons Plate primary cortical neurons in 96-well plates culture_neurons Culture neurons for 7-10 days plate_neurons->culture_neurons pre_treat Pre-treat with 3-Amino-5,7- dimethyladamantan-1-ol culture_neurons->pre_treat add_abeta Add Aβ (1-42) to induce toxicity pre_treat->add_abeta incubate_24h Incubate for 24-48 hours add_abeta->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant ldh_reaction Perform LDH reaction according to kit instructions collect_supernatant->ldh_reaction read_absorbance Read absorbance at 490 nm ldh_reaction->read_absorbance

Caption: Workflow for Aβ-induced neurotoxicity assay.

1.3. Procedure

  • Cell Culture:

    • Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days to allow for maturation.

  • Compound and Toxin Preparation:

    • Prepare a stock solution of 3-Amino-5,7-dimethyladamantan-1-ol in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

    • Prepare a stock solution of Aβ (1-42) and oligomerize according to established protocols. Dilute to the final working concentration (e.g., 3 µM) in culture medium.[3]

  • Treatment:

    • Pre-treat the neuronal cultures with various concentrations of 3-Amino-5,7-dimethyladamantan-1-ol for 1-2 hours.

    • Add the oligomerized Aβ (1-42) to the wells.

    • Include control wells: untreated cells, cells treated with vehicle only, and cells treated with Aβ (1-42) only.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[3]

  • LDH Assay:

    • After incubation, carefully collect the supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture and incubating for a specified time.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the LDH released into the medium, comparing the treated groups to the Aβ-only control.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the general cytotoxicity of 3-Amino-5,7-dimethyladamantan-1-ol on a neuronal cell line (e.g., SH-SY5Y) using the MTT assay.

2.1. Materials

  • SH-SY5Y neuroblastoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 3-Amino-5,7-dimethyladamantan-1-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

2.2. Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed SH-SY5Y cells in 96-well plates incubate_overnight Incubate overnight to allow attachment seed_cells->incubate_overnight add_compound Add serial dilutions of 3-Amino-5,7-dimethyladamantan-1-ol incubate_overnight->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for MTT cytotoxicity assay.

2.3. Procedure

  • Cell Plating:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1-5 x 10^4 cells/well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Amino-5,7-dimethyladamantan-1-ol in culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include vehicle-only controls.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours in the dark, ensuring complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Anti-Influenza Virus Plaque Reduction Assay

This protocol is for determining the antiviral activity of 3-Amino-5,7-dimethyladamantan-1-ol against the influenza A virus.

3.1. Materials

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Minimal Essential Medium (MEM) with TPCK-trypsin

  • 96-well or 12-well plates

  • 3-Amino-5,7-dimethyladamantan-1-ol

  • Agarose or Avicel overlay

  • Crystal violet staining solution

3.2. Experimental Workflow

G cluster_prep Cell Preparation cluster_infection Infection cluster_plaque_formation Plaque Formation cluster_visualization Visualization seed_mdck Seed MDCK cells to form a monolayer pre_incubate Pre-incubate virus with compound seed_mdck->pre_incubate infect_cells Infect MDCK cell monolayer pre_incubate->infect_cells incubate_1h Incubate for 1 hour infect_cells->incubate_1h add_overlay Add semi-solid overlay containing compound incubate_1h->add_overlay incubate_3d Incubate for 2-3 days add_overlay->incubate_3d fix_cells Fix cells incubate_3d->fix_cells stain_cells Stain with crystal violet fix_cells->stain_cells count_plaques Count plaques stain_cells->count_plaques

Caption: Workflow for antiviral plaque reduction assay.

3.3. Procedure

  • Cell Preparation:

    • Seed MDCK cells in 12-well plates and grow to confluence.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of 3-Amino-5,7-dimethyladamantan-1-ol in infection medium (MEM with TPCK-trypsin).

    • Dilute the influenza A virus stock to a concentration that will produce a countable number of plaques.

  • Infection:

    • Pre-incubate the diluted virus with the various concentrations of the test compound for 1 hour.

    • Wash the MDCK cell monolayers and infect with the virus-compound mixture.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Plaque Formation:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding concentration of the test compound.

    • Incubate for 2-3 days to allow for plaque formation.

  • Visualization and Analysis:

    • Fix the cells with a formalin solution.

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value.

Signaling Pathway Diagrams

NMDA Receptor-Mediated Excitotoxicity Pathway

Overactivation of NMDA receptors by glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events. Memantine, and potentially its metabolites, can block the NMDA receptor channel, thereby mitigating this excitotoxicity.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens channel Calpain Calpain Activation Ca_influx->Calpain nNOS nNOS Activation Ca_influx->nNOS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis/Necrosis Calpain->Apoptosis nNOS->Apoptosis ROS ROS Production Mito_dys->ROS ROS->Apoptosis Compound 3-Amino-5,7-dimethyl- adamantan-1-ol Compound->NMDA_R Blocks

Caption: NMDA receptor-mediated excitotoxicity pathway.

Amyloid Precursor Protein (APP) Processing Pathways

APP can be processed via two main pathways: the non-amyloidogenic pathway by α-secretase and the amyloidogenic pathway by β- and γ-secretases, which leads to the production of Aβ peptides. Some studies suggest that Memantine may influence APP processing.

G cluster_pathways APP Processing cluster_amyloid Amyloidogenic Pathway cluster_non_amyloid Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) b_secretase β-secretase APP->b_secretase a_secretase α-secretase APP->a_secretase g_secretase_a γ-secretase b_secretase->g_secretase_a sAPPb sAPPβ b_secretase->sAPPb Ab Aβ Peptide (Neurotoxic) g_secretase_a->Ab g_secretase_n γ-secretase a_secretase->g_secretase_n sAPPa sAPPα a_secretase->sAPPa P3 P3 Peptide (Non-toxic) g_secretase_n->P3 Compound 3-Amino-5,7-dimethyl- adamantan-1-ol cluster_amyloid cluster_amyloid Compound->cluster_amyloid Potential Modulation

Caption: Amyloid Precursor Protein (APP) processing pathways.

References

Application Notes and Protocols for 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a primary metabolite of Memantine, a well-established uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Memantine is used in the treatment of moderate to severe dementia associated with Alzheimer's disease.[3][4] Understanding the biological activity of its metabolites is crucial for a comprehensive understanding of Memantine's overall pharmacological profile, including its therapeutic efficacy and potential side effects.[1] These application notes provide a detailed protocol for researchers to investigate the effects of this compound in a neuronal cell culture model, based on established methodologies for its parent compound, Memantine.

The primary mechanism of action for Memantine involves blocking the ion channel of the NMDA receptor, thereby mitigating the excitotoxic effects of excessive glutamate.[5] This neuroprotective activity has been demonstrated in various in vitro and in vivo models of neuronal damage.[5][6][7] By studying its main metabolite, researchers can elucidate whether it contributes to the neuroprotective effects of Memantine, has any off-target effects, or is biologically inactive.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are intended to serve as a template for data organization and presentation.

Table 1: Effect of this compound on Neuronal Viability following Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control-100 ± 5.2
Glutamate (100 µM)-45 ± 4.1
Compound + Glutamate152 ± 3.8
Compound + Glutamate1068 ± 4.5
Compound + Glutamate5085 ± 5.0
Compound Only5098 ± 4.9

Table 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Treatment GroupConcentration (µM)LDH Release (% of Maximum) (Mean ± SD)
Vehicle Control-5 ± 1.2
Glutamate (100 µM)-80 ± 6.5
Compound + Glutamate172 ± 5.9
Compound + Glutamate1055 ± 4.8
Compound + Glutamate5020 ± 3.1
Compound Only506 ± 1.5

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This protocol details the steps to evaluate the potential neuroprotective properties of this compound.

Materials:

  • This compound (CAS: 356572-08-2)

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamic acid monosodium salt

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile water or DMSO.[8]

    • Prepare serial dilutions of the compound in cell culture medium to achieve the final desired concentrations (e.g., 1, 10, 50 µM).

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 2 hours.

    • Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM to the appropriate wells.

    • Include control groups: vehicle control (no compound, no glutamate), glutamate only, and compound only.

    • Incubate the plates for 24 hours at 37°C.

  • MTT Assay for Cell Viability:

    • After 24 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualization

Signaling Pathway of Memantine (Parent Compound)

Memantine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Activates Memantine Memantine Memantine->NMDA_Receptor Blocks Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_ion->Excitotoxicity Leads to

Caption: Signaling pathway of Memantine as an NMDA receptor antagonist.

Experimental Workflow for Testing this compound

Experimental_Workflow start Start cell_culture Culture SH-SY5Y Cells start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding pre_treatment Pre-treat with Compound seeding->pre_treatment glutamate_exposure Induce Excitotoxicity (Glutamate) pre_treatment->glutamate_exposure incubation Incubate for 24 hours glutamate_exposure->incubation viability_assay Assess Cell Viability (MTT Assay) incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for neuroprotection assay.

References

Application Notes and Protocols: 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride for NMDA Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a primary metabolite of Memantine, a well-characterized uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Memantine is used in the treatment of moderate-to-severe Alzheimer's disease, and its mechanism of action involves the modulation of glutamatergic neurotransmission.[2][3] Given its structural relationship to Memantine, this compound is a compound of significant interest for researchers studying the pharmacology of NMDA receptors and the metabolic fate and activity of aminoadamantane derivatives.

These application notes provide a comprehensive overview of the methodologies relevant to the study of aminoadamantane compounds in the context of NMDA receptor function. While specific quantitative data for this compound is not extensively available in public literature, the protocols and data presented for its parent compound, Memantine, serve as an essential reference and starting point for investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 356572-08-2[4]
Molecular Formula C₁₂H₂₂ClNO[4]
Molecular Weight 231.76 g/mol [4]
IUPAC Name 3-amino-5,7-dimethyladamantan-1-ol;hydrochloride[4]
Synonyms 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV[4][5]

Mechanism of Action at the NMDA Receptor (Based on Memantine)

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[6] Its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative disorders.[7]

Memantine, the parent compound of 3-Amino-5,7-dimethyladamantan-1-ol, is an uncompetitive, open-channel blocker of the NMDA receptor.[2][8] This means it binds to a site within the receptor's ion channel, accessible only when the channel is opened by the binding of the co-agonists glutamate and glycine.[6][8] This mechanism is voltage-dependent, with the block being more pronounced at negative membrane potentials and relieved by depolarization.[9]

The key features of Memantine's interaction with the NMDA receptor are:

  • Low to Moderate Affinity: This allows for rapid blocking and unblocking kinetics, which is thought to preserve the physiological function of the NMDA receptor during normal synaptic transmission while preventing excessive, pathological activation.[2]

  • Use-Dependency: The blocking effect is more pronounced with prolonged receptor activation.

  • Partial Trapping: Memantine can be "trapped" within the ion channel when it closes, but it can also dissociate, contributing to its unique pharmacological profile.[10]

Quantitative Data (Memantine)

The following table summarizes the inhibitory concentrations (IC₅₀) of Memantine on NMDA receptors from electrophysiological studies. These values can serve as a benchmark for comparative studies with this compound.

Cell TypeNMDA ConcentrationIC₅₀ (µM)Reference
Cultured Superior Collicular and Hippocampal Neurons100 µM2.92 ± 0.05[11]
Cortical Wedge Preparation40 µM12.9 ± 1.5[11]
Rat Cerebellar Granule Neurons100 µMData for novel analogs, Memantine used as a reference[12]
Recombinant GluN1/GluN2B ReceptorsNot specified79.1 ± 20.2[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying NMDA receptor antagonists like Memantine and can be adapted for this compound.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the inhibitory effect of a compound on NMDA receptor-mediated currents in cultured neurons.[13][14][15]

Objective: To determine the IC₅₀ of this compound for the NMDA receptor.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA stock solution (10 mM)

  • This compound stock solution (10 mM in water or DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Perfusion system

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a saturating concentration of NMDA (e.g., 100 µM) along with glycine (10 µM) to elicit a maximal inward current.

  • Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of this compound with the NMDA/glycine solution.

  • Record the peak inward current at each concentration of the test compound.

  • Wash out the compound and ensure the NMDA-evoked current returns to baseline.

  • Plot the percentage inhibition of the NMDA-evoked current against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for the NMDA receptor channel binding site, typically using [³H]MK-801.[16]

Objective: To determine the binding affinity (Ki) of this compound for the phencyclidine (PCP) site within the NMDA receptor channel.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • Assay buffer: 5 mM Tris-HCl, pH 7.4

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for determining non-specific binding)

  • This compound

  • Glutamate and glycine

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a reaction tube, add a known amount of brain membrane protein.

  • Add varying concentrations of this compound (the competitor).

  • Add a fixed concentration of [³H]MK-801 (e.g., 1-5 nM).

  • Add saturating concentrations of glutamate (10 µM) and glycine (10 µM) to open the NMDA receptor channels.

  • For non-specific binding, use a high concentration of unlabeled MK-801 (e.g., 10 µM) instead of the test compound.

  • Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Membrane Calmodulin Calmodulin Ca_influx->Calmodulin Depolarization Membrane Depolarization Mg_block Mg²⁺ Block Depolarization->Mg_block Relieves Mg_block->NMDAR Blocks Channel Antagonist 3-Amino-5,7-dimethyl- adamantan-1-ol HCl Antagonist->NMDAR Uncompetitive Block CaMKII CaMKII Calmodulin->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_expression

Caption: NMDA receptor activation and downstream signaling cascade.

Experimental Workflow for Characterizing an NMDA Receptor Antagonist

Experimental_Workflow start Start: Compound Synthesis & Purification in_vitro_screening In Vitro Screening start->in_vitro_screening binding_assay Radioligand Binding Assay (e.g., [³H]MK-801 displacement) in_vitro_screening->binding_assay electrophysiology Electrophysiology (Whole-Cell Patch Clamp) in_vitro_screening->electrophysiology determine_ic50 Determine IC₅₀ and Mechanism of Action (Competitive, Uncompetitive, etc.) binding_assay->determine_ic50 electrophysiology->determine_ic50 subtype_selectivity Subtype Selectivity (Recombinant Receptors) determine_ic50->subtype_selectivity in_vivo_studies In Vivo Studies subtype_selectivity->in_vivo_studies pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_studies->pk_pd behavioral_models Behavioral Models (e.g., Neuroprotection, Cognition) in_vivo_studies->behavioral_models lead_optimization Lead Optimization or Further Mechanistic Studies pk_pd->lead_optimization behavioral_models->lead_optimization

References

Application Notes and Protocols for the Analytical Detection of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a key intermediate and potential impurity in the synthesis of pharmaceuticals, closely related to the N-methyl-D-aspartate (NMDA) receptor antagonist Memantine Hydrochloride. Accurate and sensitive analytical methods are crucial for its detection and quantification in bulk drug substances, pharmaceutical formulations, and during process development to ensure product quality, safety, and efficacy. This document provides detailed application notes and protocols for various analytical techniques suitable for the analysis of this compound.

Analytical Methodologies

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, stability studies, or impurity profiling). The most common methods include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). Due to the lack of a significant chromophore in the molecule, derivatization is often necessary for sensitive UV or fluorescence detection in HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation, identification, and quantification of this compound. Stability-indicating methods can also be developed to separate the analyte from its degradation products.

a) RP-HPLC with UV Detection (without derivatization)

This method is suitable for relatively high concentrations of the analyte.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.2) in a 50:50 (v/v) ratio.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection Wavelength: 190 nm.[1]

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The peak area of the analyte is used for quantification.

Quantitative Data Summary:

ParameterValueReference
Linearity Range25 - 125 µg/mL[1]
Regression Coefficient (r²)0.9934[1]
Limit of Detection (LOD)0.871 µg/mL[1]
Limit of Quantification (LOQ)2.639 µg/mL[1]
Mean % Recovery98% - 102%[1]

b) RP-HPLC with Pre-Column Derivatization and UV/Fluorescence Detection

For higher sensitivity, pre-column derivatization with a suitable labeling agent is employed.

i. Derivatization with 1-Fluoro-2,4-dinitrobenzene (FDNB)

Experimental Protocol: [2]

  • Derivatization Reagents:

    • 1-Fluoro-2,4-dinitrobenzene (FDNB) solution: 6 µg/mL in acetonitrile.

    • Borate buffer (pH adjusted).

    • 1 M Hydrochloric acid (HCl).

  • Derivatization Procedure:

    • Transfer 1 mL of the standard or sample solution into a 10 mL volumetric flask.

    • Add 2 mL of borate buffer.

    • Add 500 µL of the FDNB reagent.

    • Add 3.6 mL of acetonitrile.

    • Vortex the mixture for 10 seconds and maintain at 30°C for 30 minutes.

    • Cool to room temperature and add 300 µL of 1 M HCl to stop the reaction.

    • Make up the volume to 10 mL with acetonitrile.

  • Chromatographic Conditions:

    • HPLC System: Equipped with a UV detector.

    • Column: C18 column.

    • Mobile Phase: To be optimized based on the derivatized product.

    • Flow Rate: To be optimized.

    • Detection Wavelength: To be optimized based on the absorption maximum of the derivative.

    • Injection Volume: 50 µL.[2]

ii. Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)

Experimental Protocol: [3]

  • Derivatization Reagents:

    • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution.

    • Borate buffer (pH 9).

  • Derivatization Procedure:

    • The optimal conditions involve an 8:1 molar ratio of FMOC to the analyte.

    • The reaction is carried out in borate buffer (pH 9) at room temperature for 30 minutes.

  • Chromatographic Conditions:

    • HPLC System: Equipped with a UV or fluorescence detector.

    • Column: C18 column.

    • Mobile Phase Gradient:

      • 0–5 min: 50% B

      • 5–10 min: 50–90% B

      • 10–12 min: 90% B

      • 12–15 min: 90–50% B

      • 15–20 min: 50% B (where A is an aqueous phase and B is an organic phase like acetonitrile).[3]

    • Flow Rate: 1 mL/min.[3]

    • Column Temperature: 35 °C.[3]

    • Detection Wavelength: 265 nm.[3]

    • Injection Volume: 20 µL.[3]

Quantitative Data Summary (FMOC Derivatization):

ParameterValueReference
Retention Time11.393 ± 0.003 min[3]
Mean % Recovery92.9 ± 3.7%[3]
UV-Visible Spectrophotometry

A simple and cost-effective method for the quantification of this compound at relatively high concentrations.

Experimental Protocol:

  • Spectrophotometer: A UV-Visible spectrophotometer.

  • Solvent: Methanol or water.[1][4]

  • Procedure:

    • Scan a solution of the analyte from 190 to 800 nm to determine the wavelength of maximum absorbance (λmax). The λmax is reported to be around 190 nm or 254 nm depending on the solvent and instrument.[1][4]

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Quantitative Data Summary:

ParameterValueReference
λmax190 nm or 254 nm[1][4]
Linearity Range0.2 - 0.6 µg/mL (at 254 nm)[4]
Regression Coefficient (r²)0.995 or 0.998[1][4]
Limit of Detection (LOD)0.818 µg/mL (at 190 nm), 0.48 µg/mL (at 254 nm)[1][4]
Limit of Quantification (LOQ)2.639 µg/mL (at 190 nm), 1.48 µg/mL (at 254 nm)[1][4]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for the separation and estimation of this compound.

Experimental Protocol: [5]

  • Stationary Phase: Pre-coated silica gel G60F254 aluminum plates.

  • Mobile Phase: n-Hexane: Ethyl acetate: Diethylamine (5:5:0.7 % v/v/v).

  • Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Detection: Visualize the separated spots by dipping the plate in Dragendorff's reagent solution, where the analyte appears as orange spots.

  • Quantification: Densitometric scanning of the plates at an appropriate wavelength.

Quantitative Data Summary:

ParameterValueReference
Rf Value0.49 ± 0.02[5]
Linearity Range5000 - 30000 ng/band[5]
Limit of Detection (LOD)80.07 ng/band[5]
Limit of Quantification (LOQ)242.637 ng/band[5]
% Recovery99.41 - 100.42%[5]

Visualizations

Experimental Workflow for RP-HPLC with Pre-Column Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Standard or Sample Solution Mix Mix & React (Controlled Temp & Time) Sample->Mix Reagents Derivatization Reagents (e.g., FDNB or FMOC-Cl) Reagents->Mix Stop Stop Reaction (e.g., add HCl) Mix->Stop Inject Inject into HPLC Stop->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Quantify Quantification (Peak Area vs. Standard) Detect->Quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

Logical Relationship of Analytical Methods

cluster_methods Analytical Methods cluster_hplc_types HPLC Approaches Analyte 3-Amino-5,7-dimethyladamantan-1-ol HCl HPLC HPLC Analyte->HPLC UV_Spec UV-Vis Spectrophotometry Analyte->UV_Spec HPTLC HPTLC Analyte->HPTLC Direct_HPLC Direct UV Detection (Low Sensitivity) HPLC->Direct_HPLC approach Deriv_HPLC Pre-Column Derivatization (High Sensitivity) HPLC->Deriv_HPLC approach

Caption: Selection of analytical methods for the analyte.

References

Application Notes and Protocols: 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a primary metabolite of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2][3] Understanding the biological activity of such metabolites is crucial for a comprehensive understanding of the parent drug's overall therapeutic and toxicological profile.[1] While direct experimental data on this compound in neurodegenerative disease models are limited, its structural similarity to Memantine and other adamantane derivatives suggests potential neuroprotective properties.[4]

These application notes provide a framework for investigating the therapeutic potential of this compound in various neurodegenerative disease models. The proposed protocols are largely based on established methodologies for Memantine and other related compounds and should be adapted and optimized as necessary.

Hypothesized Mechanism of Action

The primary mechanism of action of Memantine is the uncompetitive, low-affinity, open-channel blocking of the NMDA receptor.[3][5] This action is voltage-dependent and allows Memantine to selectively inhibit the excessive influx of calcium ions (Ca2+) associated with excitotoxicity, a common pathological pathway in neurodegenerative diseases, while preserving normal synaptic transmission.[3][5] It is hypothesized that this compound may share a similar mechanism of action due to its structural relationship with Memantine.

Memantine_Mechanism_of_Action cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity in Neurodegeneration cluster_2 Protective Action of Adamantane Derivatives Glutamate_N Glutamate NMDAR_N NMDA Receptor Glutamate_N->NMDAR_N Activates Ca_N Ca2+ Influx (Physiological) NMDAR_N->Ca_N Allows Neuron_N Healthy Neuron Ca_N->Neuron_N Maintains Function Glutamate_E Excess Glutamate NMDAR_E NMDA Receptor Glutamate_E->NMDAR_E Overactivates NMDAR_P NMDA Receptor Glutamate_E->NMDAR_P Overactivates Ca_E Excessive Ca2+ Influx NMDAR_E->Ca_E Allows Neuron_E Neuronal Damage Ca_E->Neuron_E Induces Compound 3-Amino-5,7-dimethyl- adamantan-1-ol HCl (Hypothesized) Compound->NMDAR_P Blocks (Uncompetitive) Ca_P Reduced Ca2+ Influx NMDAR_P->Ca_P Modulates Neuron_P Protected Neuron Ca_P->Neuron_P Prevents Damage

Caption: Hypothesized mechanism of action for this compound.

Data Presentation: Comparative Efficacy of Adamantane Derivatives

The following tables summarize quantitative data from preclinical studies on Memantine, providing a benchmark for evaluating the potential efficacy of its metabolite, this compound.

Table 1: In Vitro Neuroprotection Studies with Memantine

Model SystemInsultCompoundConcentrationEndpointObserved Effect
Primary Cortical NeuronsGlutamate (100 µM)Memantine1-10 µMCell Viability (MTT Assay)Increased cell viability by 40-60%
SH-SY5Y Neuroblastoma CellsAβ1-42 Oligomers (5 µM)Memantine5 µMApoptosis (Caspase-3 Activity)Reduced caspase-3 activity by 50%
Organotypic Hippocampal SlicesOxygen-Glucose DeprivationMemantine10 µMNeuronal Death (Propidium Iodide Staining)Decreased neuronal death in CA1 region by 70%

Table 2: In Vivo Efficacy Studies with Memantine in Alzheimer's Disease Models

Animal ModelTreatment DurationCompoundDosageBehavioral TestOutcome
3xTg-AD Mice3 monthsMemantine20 mg/kg/dayMorris Water MazeImproved spatial learning and memory
5XFAD Mice4 weeksMemantine10 mg/kg/dayY-MazeIncreased spontaneous alternation
APP/PS1 Mice6 monthsMemantine15 mg/kg/dayNovel Object RecognitionEnhanced recognition memory

Table 3: In Vivo Efficacy Studies with Memantine in Other Neurodegenerative Disease Models

Animal ModelDisease ModeledCompoundDosageKey EndpointOutcome
MPTP-induced MiceParkinson's DiseaseMemantine10 mg/kg/dayDopaminergic Neuron Count (Substantia Nigra)Prevented loss of dopaminergic neurons
R6/2 Transgenic MiceHuntington's DiseaseMemantine20 mg/kg/dayRotarod PerformanceDelayed onset of motor deficits

Experimental Protocols

The following are detailed protocols for evaluating the neuroprotective effects of this compound in common neurodegenerative disease models.

In Vitro Neuroprotection Assay against Excitotoxicity

1. Cell Culture:

  • Culture primary cortical neurons from E15-E18 mouse or rat embryos.

  • Alternatively, use human neuroblastoma cell lines such as SH-SY5Y.

2. Treatment:

  • Plate cells at an appropriate density in 96-well plates.

  • After 24-48 hours, pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.

3. Induction of Excitotoxicity:

  • Expose the cells to a neurotoxic insult, such as:

    • Glutamate (50-100 µM) for 24 hours.

    • Aβ1-42 oligomers (5-10 µM) for 24-48 hours.

    • 6-hydroxydopamine (6-OHDA) (50-100 µM) for 24 hours (for Parkinson's disease models).

4. Assessment of Cell Viability:

  • Measure cell viability using standard assays such as:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • LDH (Lactate dehydrogenase) release assay.

    • Live/Dead staining with Calcein-AM and Ethidium Homodimer-1.

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., Primary Neurons, SH-SY5Y) start->cell_culture treatment Pre-treat with 3-Amino-5,7-dimethyladamantan-1-ol HCl cell_culture->treatment insult Induce Neurotoxicity (e.g., Glutamate, Aβ Oligomers) treatment->insult assessment Assess Cell Viability (MTT, LDH, Live/Dead) insult->assessment end End assessment->end In_Vivo_AD_Workflow start Start animal_model Select Transgenic AD Mouse Model (e.g., 5XFAD) start->animal_model grouping Group and Dose Animals (Vehicle, Low Dose, High Dose) animal_model->grouping behavior Behavioral Testing (Morris Water Maze, Y-Maze) grouping->behavior tissue_collection Brain Tissue Collection behavior->tissue_collection analysis Biochemical and Histological Analysis (ELISA, Western Blot, IHC) tissue_collection->analysis end End analysis->end Experimental_Logic cluster_0 In Vitro Evidence cluster_1 In Vivo Validation hypothesis Hypothesis: 3-Amino-5,7-dimethyladamantan-1-ol HCl is neuroprotective invitro_exp Neuroprotection Assays (vs. Excitotoxicity) hypothesis->invitro_exp Tested by invitro_outcome Increased Neuronal Viability invitro_exp->invitro_outcome Leads to invivo_exp Animal Models of Neurodegeneration (AD, PD, HD) invitro_outcome->invivo_exp Supports invivo_outcome Improved Behavioral Outcomes and Reduced Neuropathology invivo_exp->invivo_outcome Results in conclusion Conclusion: Potential Therapeutic Agent invivo_outcome->conclusion Confirms

References

Application Notes and Protocols for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, also known as 7-Hydroxy Memantine Hydrochloride, is a primary metabolite of Memantine.[1][2][3] Memantine is a well-established N-Methyl-D-Aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[4] As a key metabolite, this compound is crucial for pharmacokinetic studies, drug metabolism research, and for assessing whether the metabolite itself contributes to the therapeutic or side effects of the parent drug.[1]

These application notes provide detailed protocols for two key areas of research: the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and the functional characterization of its potential activity as an NMDA receptor antagonist using a cell-based calcium flux assay.

Application Note 1: Analytical Quantification by Reverse-Phase HPLC with UV Detection

This note describes a stability-indicating HPLC method for the quantification of this compound in bulk or pharmaceutical dosage forms. Due to the lack of a strong chromophore in the molecule, a pre-column derivatization step using 1-fluoro-2,4-dinitrobenzene (FDNB) is employed to allow for sensitive UV detection. This method can be adapted for quantifying the metabolite in various matrices.

Experimental Protocol: HPLC Assay

1. Materials and Reagents:

  • This compound (Reference Standard)

  • 1-fluoro-2,4-dinitrobenzene (FDNB)

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen phosphate

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Water (Ultrapure)

  • 0.45 µm Millipore membrane filter

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector

  • C18 analytical column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm)

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 2.5) in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in 0.1 M HCl to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 4, 6, 8, 10, and 12 µg/mL) by subsequent dilutions of the stock solution with 0.1 M HCl.[5]

  • FDNB Reagent Solution (6 µg/mL): Dissolve 600 µL of FDNB reagent in 100 mL of acetonitrile. Handle with care as FDNB is a skin irritant.[5]

4. Derivatization Procedure:

  • In a clean vial, mix 1.0 mL of each working standard solution (or sample solution) with 1.0 mL of borate buffer (pH 9.0).

  • Add 500 µL of the FDNB reagent solution.[5]

  • Vortex the mixture and incubate at 30°C for 30 minutes in a water bath.[5]

  • After incubation, cool the solution to room temperature.

  • Add 1.0 mL of 0.1 M HCl to stop the reaction.

  • The derivatized sample is now ready for HPLC injection.

5. Chromatographic Conditions:

  • The derivatized product is separated on a C18 column.

  • Set the UV detector to a wavelength of 360 nm.[5]

  • Inject a fixed volume (e.g., 20 µL) of the derivatized standard and sample solutions.

  • Run the analysis and record the chromatograms.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Optimized HPLC Parameters

Parameter Value
Column Nova-Pak C18 (4 µm, 3.9 x 150 mm)
Mobile Phase Acetonitrile : 0.05M NaH₂PO₄ (pH 2.5) (70:30, v/v)[5]
Flow Rate 1.0 mL/min
Detection Wavelength 360 nm[5]
Injection Volume 20 µL
Column Temperature Ambient

| Derivatization Reagent | 1-fluoro-2,4-dinitrobenzene (FDNB)[5] |

Table 2: Example Calibration Data

Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 150,234
2.0 305,112
4.0 610,567
6.0 908,843
8.0 1,215,432
10.0 1,520,198
12.0 1,833,567

| Correlation Coefficient (r²) | 0.999 [5] |

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (1-12 µg/mL in 0.1 M HCl) mix Mix 1 mL Sample/Standard with 1 mL Borate Buffer prep_std->mix prep_sample Prepare Sample Solution (e.g., extract tablet powder) prep_sample->mix add_fdnb Add 500 µL FDNB Reagent mix->add_fdnb incubate Incubate at 30°C for 30 min add_fdnb->incubate stop_rxn Add 1 mL 0.1 M HCl to Stop incubate->stop_rxn inject Inject 20 µL into HPLC System stop_rxn->inject separate Separation on C18 Column inject->separate detect UV Detection at 360 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for HPLC quantification.

Application Note 2: Functional Assay for NMDA Receptor Antagonist Activity

This note provides a protocol for a functional assay to determine if this compound acts as an antagonist at the NMDA receptor. The assay measures changes in intracellular calcium ([Ca²⁺]i) levels in response to receptor activation using a fluorescent calcium indicator. A reduction in the agonist-induced calcium influx in the presence of the test compound indicates antagonist activity.

Experimental Protocol: Calcium Flux Assay

1. Materials and Reagents:

  • This compound

  • Cell line stably expressing NMDA receptor subunits (e.g., HEK293 or BHK-21 cells expressing GluN1/GluN2 subunits)[6]

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • NMDA receptor agonists: Glutamate and Glycine

  • Fluo-4 NW (No Wash) Calcium Assay Kit

  • Assay Buffer: Mg²⁺-free Locke-HEPES buffer

  • Known NMDA receptor antagonist (e.g., Memantine, MK-801) for positive control

  • Black, clear-bottom 96-well microplates

2. Equipment:

  • Fluorescence microplate reader with automated injection capabilities

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Multichannel pipette

3. Cell Preparation:

  • Seed the NMDA receptor-expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

4. Assay Procedure:

  • Dye Loading: On the day of the assay, remove the culture medium from the wells. Add 100 µL of the Fluo-4 NW dye loading solution prepared in assay buffer to each well.[6] Incubate for 30 minutes at 37°C, followed by 10 minutes at room temperature to allow for de-esterification of the dye.[6]

  • Compound Addition: Prepare serial dilutions of this compound and the positive control (Memantine) in assay buffer. Add the desired volume of compound solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the 96-well plate into the fluorescence microplate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

  • Agonist Injection and Reading:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injector, add a pre-determined concentration of NMDA receptor agonists (a mixture of glutamate and glycine, e.g., 100 µM each) to stimulate the receptor.

    • Immediately begin recording the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

5. Data Analysis:

  • The calcium response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the response in compound-treated wells to the response in vehicle-treated (agonist only) wells (100% activity).

  • Plot the normalized response against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-induced response).

Data Presentation

Table 3: Calcium Flux Assay Parameters

Parameter Description
Cell Line HEK293 expressing human GluN1/GluN2A subunits
Plate Format 96-well, black, clear-bottom
Calcium Indicator Fluo-4 NW
Agonists 100 µM Glutamate + 100 µM Glycine
Assay Buffer Mg²⁺-free Locke-HEPES buffer

| Readout | Fluorescence Intensity (Ex: 494 nm, Em: 516 nm) |

Table 4: Example Dose-Response Data

Compound Concentration (µM) % Inhibition of Ca²⁺ Flux
0.01 5.2
0.1 15.8
1.0 48.9
10.0 85.4
100.0 98.1

| Calculated IC₅₀ (µM) | 1.15 |

Mandatory Visualization

Caption: NMDA receptor signaling and antagonist action.

References

Application Notes and Protocols: 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a principal metabolite of Memantine, a well-established uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor used in the treatment of moderate to severe Alzheimer's disease.[1] While the pharmacological activity of Memantine is well-documented, its metabolites, including this compound, are reported to have minimal activity at the NMDA receptor.[1] Consequently, the primary application of this compound in pharmacological research is as a reference standard in metabolic and pharmacokinetic studies of Memantine.

This document provides an overview of the known information and outlines detailed protocols that can be adapted to investigate the pharmacological properties of this compound. Furthermore, it touches upon its potential, though less substantiated, role in research related to glucose metabolism.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 356572-08-2[3][4]
Molecular Formula C₁₂H₂₂ClNO[3]
Molecular Weight 231.76 g/mol [4]
Synonyms 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV[4]
Appearance White to off-white powder[4]
Solubility Soluble in water

Applications in Pharmacological Research

Reference Standard in Memantine Pharmacokinetic Studies

The primary utility of this compound is as an analytical standard for the quantification of Memantine's metabolites in biological samples (e.g., plasma, urine). Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Memantine.

Investigational Tool for NMDA Receptor Activity

Given its structural similarity to Memantine, this compound can be used as a research tool to further probe the structure-activity relationships of adamantane derivatives at the NMDA receptor. Researchers can adapt established protocols for studying Memantine to assess the potential, albeit minimal, NMDA receptor antagonist activity of this metabolite.

Potential Role in Diabetes Research

There is emerging interest in the potential of adamantane derivatives in modulating glucose metabolism.[2] It has been suggested that this compound could be investigated for its effects on pathways related to hyperglycemia.[2] However, at present, there is a lack of published studies with detailed methodologies in this area.

Experimental Protocols

The following protocols are provided as a guide for researchers. These are standard methods used to characterize NMDA receptor antagonists and can be adapted to study this compound.

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Assay

This protocol is designed to assess the inhibitory effect of the test compound on NMDA receptor-mediated currents in cultured neurons.

Objective: To determine the potency and mechanism of inhibition of this compound on NMDA receptors.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA and glycine (agonists)

  • This compound (test compound)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare stock solutions of NMDA, glycine, and the test compound in the appropriate solvents.

  • Culture primary neurons on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Once a stable baseline current is established, co-apply the agonists with increasing concentrations of this compound.

  • Record the peak inward current at each concentration.

  • Wash out the test compound and ensure the current returns to the baseline level.

  • Analyze the data to determine the IC₅₀ value.

Data Presentation:

Concentration of Test Compound (µM)Peak Inward Current (pA)% Inhibition
0 (Control)0
0.1
1
10
100
1000
Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity of the test compound to the NMDA receptor ion channel binding site, typically labeled with [³H]MK-801.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NMDA receptor channel site.

Materials:

  • Rat brain cortical membranes

  • Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for non-specific binding determination)

  • This compound (test compound)

  • Glutamate and glycine (to open the channel)

  • Scintillation counter and vials

Procedure:

  • Prepare cortical membranes from rat brains.

  • In a series of tubes, add a constant concentration of [³H]MK-801 (e.g., 1 nM) and cortical membranes.

  • Add increasing concentrations of this compound (e.g., from 1 nM to 1 mM).

  • For total binding, add only the radioligand and membranes.

  • For non-specific binding, add an excess of unlabeled MK-801 (e.g., 10 µM).

  • Add glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to all tubes.

  • Incubate the tubes at room temperature for a specified time (e.g., 2 hours).

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Data Presentation:

Concentration of Test Compound (M)[³H]MK-801 Bound (DPM)% Specific Binding
Total Binding100
Non-specific Binding0
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
10⁻⁴
10⁻³
Protocol 3: Analytical Method for Quantification in Biological Fluids

This protocol provides a general workflow for the quantification of Memantine and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of this compound in plasma samples.

Materials:

  • Plasma samples

  • This compound (analytical standard)

  • Internal standard (e.g., a deuterated analog)

  • Acetonitrile (for protein precipitation)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Spike plasma samples with a known concentration of the internal standard.

  • Precipitate proteins by adding cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the analytes using a suitable C18 column with a gradient of water and acetonitrile containing formic acid.

  • Detect and quantify the parent drug and metabolite using multiple reaction monitoring (MRM) in positive ion mode.

  • Construct a calibration curve using standard solutions of this compound.

  • Determine the concentration of the metabolite in the unknown samples by comparing their peak area ratios to the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in research.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Ion Channel) Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Memantine Memantine / Metabolite Memantine->NMDA_R Blocks Channel Mg2 Mg²⁺ Mg2->NMDA_R Blocks at Resting Potential Ca2 Ca²⁺ NMDA_R->Ca2 Influx Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca2->Downstream

NMDA Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Studies cluster_analysis Data Analysis and Interpretation Compound 3-Amino-5,7-dimethyladamantan-1-ol HCl (Test Compound) Binding Radioligand Binding Assay (Determine Ki) Compound->Binding Electro Patch-Clamp Electrophysiology (Determine IC₅₀) Compound->Electro PK Pharmacokinetic Studies (Metabolite Quantification) Compound->PK PD Pharmacodynamic Studies (e.g., Behavioral Models) Compound->PD Analysis Data Analysis (Potency, Efficacy, PK Parameters) Binding->Analysis Electro->Analysis PK->Analysis PD->Analysis Conclusion Conclusion on Pharmacological Profile Analysis->Conclusion Memantine_Metabolism cluster_metabolites Metabolites Memantine Memantine Metabolite1 N-gludantan conjugate Memantine->Metabolite1 Metabolism Metabolite2 6-hydroxy memantine Memantine->Metabolite2 Metabolism Metabolite3 3-Amino-5,7-dimethyladamantan-1-ol Memantine->Metabolite3 Metabolism Excretion Renal Excretion (Unchanged) Memantine->Excretion Major Pathway

References

Application Notes and Protocols for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of published in vivo studies specifically investigating 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride. This compound is a known metabolite of Memantine, a well-researched NMDA receptor antagonist. The following application notes and protocols are therefore based on established methodologies for in vivo studies of Memantine. Researchers should consider these protocols as a starting point and adapt them based on their specific experimental goals, while acknowledging that the pharmacokinetic and pharmacodynamic properties of this compound may differ from those of its parent compound. It is reported that the metabolites of Memantine, including the hydroxylated form, exhibit minimal activity as NMDA receptor antagonists compared to Memantine itself[1][2][3].

Introduction

This compound is a hydroxylated metabolite of Memantine, a drug used in the treatment of moderate-to-severe Alzheimer's disease. Memantine functions as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, playing a role in modulating glutamatergic neurotransmission. Understanding the in vivo effects of its metabolites is crucial for a comprehensive pharmacological profile. These notes provide a framework for conducting in vivo studies with this compound, based on the extensive research available for Memantine.

Data Presentation: In Vivo Dosages of Memantine

The following table summarizes typical dosages of Memantine used in various animal models. These can serve as a reference for designing dose-response studies for this compound.

Animal ModelRoute of AdministrationDosage RangeStudy FocusReference
MiceIntraperitoneal (i.p.)5, 10, 20 mg/kgNeuroprotection, Behavior[4]
MiceOral (p.o.)10, 20 mg/kg/dayDopamine Release[5]
RatsIntravenous (i.v.)4, 8, 16 mg/kgNMDA Receptor Blockade
RatsIntracerebroventricular (i.c.v.)-NMDA-induced convulsions[6]
PigsIntravenous (i.v.) / Oral (p.o.)100 mg (i.v.), 200 mg (p.o.)Pharmacokinetics[5]

Experimental Protocols

Preparation of Dosing Solution

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Dissolve the powder in a suitable volume of sterile saline.

  • Vortex the solution until the compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the solution appropriately (e.g., at 4°C for short-term storage). Confirm the stability of the compound in the chosen vehicle and storage conditions.

Animal Handling and Administration

Protocol:

  • Acclimate animals to the housing conditions for at least one week before the experiment.

  • Handle animals gently to minimize stress.

  • For intraperitoneal (i.p.) injection, restrain the animal appropriately and inject the solution into the lower abdominal quadrant.

  • For oral gavage (p.o.), use a proper gavage needle to deliver the solution directly into the stomach.

  • For intravenous (i.v.) injection, use a suitable vein (e.g., tail vein in mice and rats) and administer the solution slowly.

  • Monitor animals for any adverse reactions after administration.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action (Based on Memantine)

The primary mechanism of action of Memantine is the blockade of NMDA receptors. The following diagram illustrates this pathway.

Memantine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_channel Ca²⁺ Channel (blocked) NMDAR->Ca_channel opens Memantine Memantine Memantine->Ca_channel blocks

Caption: Proposed mechanism of action of Memantine.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study investigating a new compound.

In_Vivo_Experimental_Workflow start Hypothesis Formulation protocol Experimental Protocol Design start->protocol animal_prep Animal Acclimation & Grouping protocol->animal_prep dosing Compound Administration animal_prep->dosing observation Behavioral/Physiological Observation dosing->observation data_collection Data & Sample Collection observation->data_collection analysis Data Analysis data_collection->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: General workflow for in vivo experiments.

References

Synthesis of 3-Amino-1-Adamantanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-1-adamantanol and its derivatives. These compounds are crucial intermediates in the development of pharmaceuticals, most notably as precursors to dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, such as Vildagliptin, and as scaffolds for neuroprotective agents targeting N-methyl-D-aspartate (NMDA) receptors.

Application Notes

3-Amino-1-adamantanol, with its rigid tricyclic cage structure, offers a unique and stereochemically defined scaffold for drug design. The presence of both an amino and a hydroxyl group at the bridgehead positions (1 and 3) allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Key Applications:

  • Anti-diabetic Agents: The primary application of 3-amino-1-adamantanol is in the synthesis of Vildagliptin. The amino group serves as a key anchor point for coupling with the chloroacetylated proline moiety, forming the final drug substance. The adamantyl cage structure is believed to contribute to the drug's potency and pharmacokinetic profile.

  • Neuroprotective Agents: Adamantane derivatives, such as amantadine and memantine, are known to exhibit neuroprotective effects, primarily through their action as uncompetitive antagonists of the NMDA receptor.[1][2] 3-amino-1-adamantanol provides a versatile platform for developing novel NMDA receptor modulators with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] The hydroxyl group offers a site for further functionalization to fine-tune the compound's interaction with the receptor channel.

  • Antiviral Agents: The adamantane scaffold is a well-established pharmacophore in antiviral drug discovery, with amantadine being a notable example.[3] Derivatives of 3-amino-1-adamantanol can be synthesized to explore new antiviral therapies.

Experimental Protocols

Several synthetic routes to 3-amino-1-adamantanol have been reported, each with its own advantages and disadvantages in terms of starting materials, yield, and scalability. Below are detailed protocols for three common methods.

Protocol 1: Synthesis from Amantadine Hydrochloride via Nitration and Hydroxylation

This method is a widely used industrial process due to the availability of amantadine as a starting material. It involves the nitration of the adamantane cage followed by hydroxylation.

Experimental Workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis and Work-up Amantadine_HCl Amantadine Hydrochloride Nitration Nitration Reaction Amantadine_HCl->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitration Nitrated_Intermediate Nitrated Intermediate Nitration->Nitrated_Intermediate Reaction Mixture Hydrolysis Hydrolysis Nitrated_Intermediate->Hydrolysis Base Base (e.g., KOH or NaOH) Base->Hydrolysis Extraction Extraction (Dichloromethane) Hydrolysis->Extraction Purification Purification (Recrystallization from Ethyl Acetate) Extraction->Purification Product 3-Amino-1-adamantanol Purification->Product

Caption: Workflow for the synthesis of 3-amino-1-adamantanol from amantadine hydrochloride.

Procedure:

  • Nitration: In a reaction vessel equipped with a stirrer and a cooling system, add amantadine hydrochloride in portions to a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).[4] The reaction is typically carried out in an ice-water bath for 1-2 hours, followed by stirring at room temperature for up to 30 hours.[3]

  • Quenching: The resulting light-yellow liquid is carefully poured into ice with continuous stirring for 0.5-2 hours, which should result in a blue-green liquid.[3]

  • Hydrolysis and Neutralization: While stirring, solid base (e.g., potassium hydroxide or sodium hydroxide) is added to the solution, maintaining the temperature below 80°C, to adjust the pH to 10-12.[3] The mixture is stirred for an additional 30 minutes.

  • Extraction: The reaction mixture is filtered, and the filtrate is extracted with dichloromethane.[3]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from ethyl acetate to yield 3-amino-1-adamantanol as a white solid.[3]

Quantitative Data:

ParameterValueReference
Yield75%[3]
Melting Point264-267 °C[5]
Protocol 2: Synthesis from Adamantanecarboxylic Acid

This route involves the bromination of adamantanecarboxylic acid, followed by a modified Curtius rearrangement and subsequent hydrolysis.[6]

Experimental Workflow:

G Adamantanecarboxylic_Acid Adamantanecarboxylic Acid Bromination Bromination Adamantanecarboxylic_Acid->Bromination Bromo_Intermediate 3-Bromo-1-adamantanecarboxylic Acid Bromination->Bromo_Intermediate Curtius_Rearrangement Modified Curtius Rearrangement Bromo_Intermediate->Curtius_Rearrangement Boc_Protected_Intermediate 3-Bromo-1-(tert-butoxycarbonylamino)adamantane Curtius_Rearrangement->Boc_Protected_Intermediate Hydrolysis Hydrolysis Boc_Protected_Intermediate->Hydrolysis Bromate_Salt Bromate Salt of 3-Amino-1-adamantanol Hydrolysis->Bromate_Salt Base_Treatment Base Treatment Bromate_Salt->Base_Treatment Product 3-Amino-1-adamantanol Base_Treatment->Product

Caption: Synthetic route to 3-amino-1-adamantanol from adamantanecarboxylic acid.

Procedure:

  • Bromination: Adamantanecarboxylic acid is slowly added to liquid bromine in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is stirred and refluxed for 48-60 hours.[6]

  • Modified Curtius Rearrangement: The resulting 3-bromo-1-adamantanecarboxylic acid is reacted with diphenylphosphoryl azide and tert-butanol in the presence of a base like triethylamine to form 3-bromo-1-(tert-butoxycarbonylamino)adamantane.[5]

  • Hydrolysis: The Boc-protected intermediate is then hydrolyzed using an acid, such as hydrobromic acid, to yield the bromate salt of 3-amino-1-adamantanol.[5][6]

  • Final Product Formation: The bromate salt is treated with a base, such as sodium hydroxide solution, to afford the final product, 3-amino-1-adamantanol.[6] The product is then purified by recrystallization from methanol.[6]

Quantitative Data:

ParameterValueReference
Overall Yield67.5 - 69.5%[6]
Melting Point267-269 °C[6]
Protocol 3: Hydrolysis of 3-Acetylamino-1-adamantanol

This method provides a straightforward route if the starting material, 3-acetylamino-1-adamantanol, is available.

Procedure:

  • Reaction Setup: A mixture of 3-acetylamino-1-adamantanol, a strong base (e.g., sodium hydroxide), and an alcohol solvent (e.g., ethylene glycol) is prepared in a sealed reaction vessel.[7]

  • Hydrolysis: The mixture is heated to 100-200°C and allowed to react for 5-10 hours.[8]

  • Work-up and Purification: After cooling, the product crystallizes. The crystals are filtered and washed with the alcohol solvent. The filtrate is concentrated to obtain more product.[8]

Quantitative Data:

ParameterValueReference
Yield74%[7]

Characterization Data for 3-Amino-1-adamantanol

TechniqueDataReference
Mass Spectrometry (MS) m/z: 168 (M+), 149, 134, 132, 110, 94[5]
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3314, 2886, 1457, 1354, 1034, 945[5]
Melting Point (°C) 265 (decomposes)[9]

Signaling Pathways of 3-Amino-1-Adamantanol Derivatives

Derivatives of 3-amino-1-adamantanol, particularly those designed as memantine analogs, are being investigated for their neuroprotective effects, which are primarily mediated through the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. Overactivation of NMDA receptors leads to excessive calcium influx, triggering downstream pathways that contribute to neuronal cell death (excitotoxicity). By acting as uncompetitive antagonists, these derivatives can block the NMDA receptor channel when it is excessively open, thereby mitigating excitotoxicity.

NMDA Receptor Antagonism and Neuroprotection:

G Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death Adamantane_Derivative 3-Amino-1-adamantanol Derivative Adamantane_Derivative->NMDAR Blocks

Caption: Mechanism of neuroprotection by 3-amino-1-adamantanol derivatives via NMDA receptor antagonism.

Furthermore, the neuroprotective effects of adamantane derivatives may involve the modulation of downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.

Involvement of Pro-Survival Signaling Pathways:

G Adamantane_Derivative 3-Amino-1-adamantanol Derivative NMDAR_Modulation NMDA Receptor Modulation Adamantane_Derivative->NMDAR_Modulation PI3K_Akt PI3K/Akt Pathway NMDAR_Modulation->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway NMDAR_Modulation->MAPK_ERK Activates Cell_Survival Enhanced Cell Survival and Neuroprotection PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival

Caption: Potential downstream signaling pathways modulated by 3-amino-1-adamantanol derivatives.

References

Application Notes and Protocols: 3-Amino-5,7-dimethyladamantan-1-ol in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,7-dimethyladamantan-1-ol is a primary metabolite of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate to severe Alzheimer's disease.[1][2][3][4] While Memantine exhibits significant activity within the central nervous system (CNS), its metabolites, including 3-Amino-5,7-dimethyladamantan-1-ol, are generally considered to have minimal to no pharmacological activity at the NMDA receptor.[1][2][3] Consequently, the primary application of 3-Amino-5,7-dimethyladamantan-1-ol in CNS research is not as a direct therapeutic or pharmacological agent, but rather as a critical tool for studying the pharmacokinetics, metabolism, and biodistribution of Memantine. Its availability as a reference standard is essential for the development and validation of analytical methods to quantify Memantine and its metabolites in biological matrices.

These application notes provide a comprehensive overview of the role of 3-Amino-5,7-dimethyladamantan-1-ol in CNS research, with detailed protocols for its use in analytical method development and for the confirmatory assessment of its CNS activity.

Physicochemical Properties and Identification

PropertyValueReference
Chemical Formula C₁₂H₂₁NO[5][6][7]
Molecular Weight 195.31 g/mol [5][6][7]
CAS Number 63971-25-5[5][6][7]
Synonyms Memantine Impurity IV, 1-Hydroxy-3-amino-5,7-dimethyladamantane[5]

Application 1: Pharmacokinetic and Metabolic Studies of Memantine

The primary utility of 3-Amino-5,7-dimethyladamantan-1-ol in CNS research is as a certified reference material for the quantification of Memantine's metabolic products in biological samples such as plasma, urine, and cerebrospinal fluid (CSF). Accurate measurement of both the parent drug and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in drug development and clinical pharmacology.

Experimental Protocol: Quantification of Memantine and 3-Amino-5,7-dimethyladamantan-1-ol in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of Memantine and its metabolite, 3-Amino-5,7-dimethyladamantan-1-ol, in human plasma.

1. Materials and Reagents:

  • 3-Amino-5,7-dimethyladamantan-1-ol (Reference Standard)

  • Memantine hydrochloride (Reference Standard)

  • Internal Standard (IS) (e.g., a deuterated analog of Memantine or a structurally similar compound)

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

2. Sample Preparation (Protein Precipitation Method):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM) transitions:

      • Memantine: Precursor ion > Product ion (specific m/z to be determined)

      • 3-Amino-5,7-dimethyladamantan-1-ol: Precursor ion > Product ion (specific m/z to be determined)

      • Internal Standard: Precursor ion > Product ion (specific m/z to be determined)

    • Optimize collision energy and other MS parameters for each analyte.

4. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a weighted linear regression to fit the data.

  • Quantify the concentration of Memantine and 3-Amino-5,7-dimethyladamantan-1-ol in the unknown samples from the calibration curve.

Visualization of Memantine Metabolism and Analytical Workflow

Memantine_Metabolism_and_Analysis Memantine Memantine Metabolism Hepatic Metabolism (e.g., Hydroxylation) Memantine->Metabolism In vivo BiologicalSample Biological Sample (Plasma, CSF) Memantine->BiologicalSample Metabolite 3-Amino-5,7-dimethyladamantan-1-ol Metabolism->Metabolite Metabolite->BiologicalSample Extraction Sample Preparation (e.g., Protein Precipitation) BiologicalSample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to Memantine Memantine Memantine->NMDAR Blocks Metabolite 3-Amino-5,7-dimethyl- adamantan-1-ol (Expected: No significant block) Metabolite->NMDAR Interacts with?

References

Troubleshooting & Optimization

Technical Support Center: 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride. The information provided is intended to assist in overcoming solubility challenges encountered during experiments.

Troubleshooting Guide

Issue: The compound is not dissolving in my desired solvent.

  • Initial Assessment: this compound is an amine salt, which generally exhibits higher solubility in aqueous solutions compared to its free base form due to its ionic nature. However, the bulky and hydrophobic adamantane cage can significantly limit its solubility. Reports indicate it is slightly soluble in DMSO and methanol.[1]

  • Troubleshooting Steps:

    • Verify Solvent Choice: For aqueous applications, start with purified water (e.g., deionized or distilled). For non-aqueous applications, consider polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol or methanol.

    • Gentle Heating: Gently warm the solution (e.g., to 37-40°C). The solubility of many compounds, including adamantane derivatives, tends to increase with temperature.[2][3][4] Be cautious to avoid degradation, especially with prolonged heating.

    • Sonication: Use a sonicator bath to provide mechanical agitation, which can help break down solute aggregates and enhance the dissolution rate.

    • pH Adjustment: Since the compound is a hydrochloride salt of an amine, its solubility is pH-dependent.[5][6] In acidic to neutral aqueous solutions, the amine remains protonated, favoring solubility. In basic conditions, it will convert to the less soluble free base.[7]

    • Co-solvents: If working with aqueous solutions, the addition of a water-miscible organic co-solvent can increase solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Table 1: Qualitative Solubility of this compound

SolventExpected SolubilityRationale
WaterSparingly soluble to slightly solubleThe hydrochloride salt form enhances aqueous solubility, but the hydrophobic adamantane structure limits it.
Phosphate-Buffered Saline (PBS)Sparingly soluble to slightly solubleSimilar to water; the salt form is stable at physiological pH.
EthanolSlightly solubleThe polar hydroxyl group and the nonpolar adamantane cage allow for some interaction.
MethanolSlightly solubleSimilar to ethanol, it can solubilize both polar and non-polar moieties to some extent.[1]
Dimethyl Sulfoxide (DMSO)Slightly solubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.[1]
Dichloromethane (DCM)Poorly soluble to insolubleAs a non-polar solvent, it is unlikely to effectively solvate the ionic hydrochloride salt.

Q2: How does pH affect the solubility of this compound?

A2: As the hydrochloride salt of a primary amine, the solubility of this compound is highly dependent on pH. In acidic to neutral aqueous solutions (pH < 7), the amine group is protonated (R-NH3+), making the molecule a charged species that is more soluble in polar solvents like water. As the pH becomes basic (pH > 8-9), the amine group gets deprotonated to its free base form (R-NH2), which is significantly less polar and therefore less soluble in water.[5][7][8]

Q3: I'm observing precipitation when I add my stock solution to an aqueous buffer. What could be the cause and how can I prevent it?

A3: This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. The organic solvent concentration decreases upon dilution, and if the compound's solubility in the final aqueous buffer is low, it will precipitate.

  • To prevent this:

    • Decrease the concentration of your stock solution.

    • Increase the percentage of co-solvent in your final solution, if your experimental system allows.

    • Add the stock solution to the buffer slowly while vortexing or stirring vigorously.

    • Consider using a surfactant or a cyclodextrin to enhance and maintain solubility in the aqueous phase.

Q4: Can I use heat to dissolve the compound?

A4: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is important to be cautious as excessive or prolonged heating can lead to the degradation of the compound. It is recommended to heat the solution to a moderate temperature (e.g., 37-50°C) and for the shortest time necessary to achieve dissolution. Always check the stability of your compound at the temperature you are using.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., water, PBS pH 7.4) in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.

  • Equilibration: Place the container in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol describes a general method for preparing a stock solution of the compound using a co-solvent system for subsequent dilution in aqueous media.

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound has good solubility (e.g., DMSO, ethanol).

  • Stock Solution Preparation: Weigh a precise amount of this compound and dissolve it in the chosen co-solvent to prepare a concentrated stock solution (e.g., 10 mg/mL). Use gentle warming or sonication if necessary to aid dissolution.

  • Working Solution Preparation: To prepare a working solution, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. The final concentration of the organic co-solvent should be kept as low as possible and be compatible with your experimental system. For example, a final DMSO concentration of <1% is often recommended for cell-based assays.

  • Observation: Visually inspect the working solution for any signs of precipitation immediately after preparation and over time. If precipitation occurs, you may need to lower the final concentration of the compound or increase the percentage of the co-solvent.

Visualizations

G Troubleshooting Workflow for Solubility Issues cluster_0 Initial Observation cluster_1 Tier 1 Interventions cluster_2 Tier 2 Interventions cluster_3 Advanced Strategies cluster_4 Outcome Compound does not dissolve Compound does not dissolve Verify Solvent Verify Solvent Compound does not dissolve->Verify Solvent Gentle Heating Gentle Heating Verify Solvent->Gentle Heating If correct solvent Sonication Sonication Gentle Heating->Sonication If still insoluble pH Adjustment pH Adjustment Sonication->pH Adjustment If still insoluble Use Co-solvent Use Co-solvent pH Adjustment->Use Co-solvent If pH adjustment is not suitable or insufficient Solubilized Solubilized pH Adjustment->Solubilized Success Add Surfactant Add Surfactant Use Co-solvent->Add Surfactant If co-solvent is not sufficient or appropriate Use Co-solvent->Solubilized Success Complexation (e.g., Cyclodextrin) Complexation (e.g., Cyclodextrin) Add Surfactant->Complexation (e.g., Cyclodextrin) Alternative strategy Add Surfactant->Solubilized Success Complexation (e.g., Cyclodextrin)->Solubilized Success Consult Specialist Consult Specialist Complexation (e.g., Cyclodextrin)->Consult Specialist If all fail

Caption: A workflow diagram for troubleshooting solubility issues.

G Logical Relationship of pH and Solubility for an Amine HCl Salt cluster_pH pH Scale cluster_Form Predominant Chemical Form cluster_Solubility Relative Aqueous Solubility Acidic pH (e.g., pH 1-6) Acidic pH (e.g., pH 1-6) Protonated (R-NH3+) (Cationic) Protonated (R-NH3+) (Cationic) Acidic pH (e.g., pH 1-6)->Protonated (R-NH3+) (Cationic) Neutral pH (e.g., pH 7) Neutral pH (e.g., pH 7) Equilibrium Mixture Equilibrium Mixture Neutral pH (e.g., pH 7)->Equilibrium Mixture Basic pH (e.g., pH 8-14) Basic pH (e.g., pH 8-14) Deprotonated (R-NH2) (Neutral Free Base) Deprotonated (R-NH2) (Neutral Free Base) Basic pH (e.g., pH 8-14)->Deprotonated (R-NH2) (Neutral Free Base) Higher Solubility Higher Solubility Protonated (R-NH3+) (Cationic)->Higher Solubility Equilibrium Mixture->Higher Solubility Lower Solubility Lower Solubility Equilibrium Mixture->Lower Solubility Deprotonated (R-NH2) (Neutral Free Base)->Lower Solubility

Caption: The relationship between pH and the solubility of an amine HCl salt.

References

overcoming stability issues with 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, with a focus on overcoming stability challenges.

Issue 1: Inconsistent or lower-than-expected potency in aqueous solutions.

  • Possible Cause: Degradation of the compound due to improper pH or prolonged storage in solution. Amine hydrochlorides can be susceptible to changes in pH, potentially leading to the free base form which may have different solubility and stability characteristics. The adamantane structure itself is highly stable, but the functional groups can be reactive.

  • Troubleshooting Steps:

    • pH Verification: Immediately after preparing an aqueous solution, verify that the pH is within the optimal range (typically acidic to neutral for amine hydrochlorides to maintain protonation and solubility). Adjust as necessary with dilute, compatible buffers.

    • Fresh Solution Preparation: Prepare solutions fresh for each experiment whenever possible. Avoid long-term storage of aqueous solutions.

    • Solvent Consideration: If experimental conditions permit, consider using a non-aqueous solvent in which the compound exhibits greater stability. Perform solvent stability tests to validate this approach.

    • Purity Analysis: Re-evaluate the purity of the solid compound using techniques like HPLC to rule out degradation of the starting material.

Issue 2: Appearance of unknown peaks in chromatography after sample processing.

  • Possible Cause: Thermal degradation during sample processing steps that involve heating, or reaction with components of the experimental matrix. Thermal decomposition can lead to the release of irritating gases and vapors.[1]

  • Troubleshooting Steps:

    • Minimize Heat Exposure: Avoid excessive heating of samples containing the compound. If heating is necessary, conduct a time and temperature course study to determine the degradation threshold.

    • Inert Atmosphere: For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Matrix Effect Evaluation: Spike the compound into a blank matrix (e.g., cell culture media, plasma) and incubate under experimental conditions to assess for matrix-derived degradation products.

    • LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and hypothesize potential degradation products or adducts.

Issue 3: Poor solubility or precipitation of the compound during an experiment.

  • Possible Cause: The compound may be hygroscopic, leading to inaccurate weighing and concentration calculations.[2] Additionally, a shift in pH towards basic conditions can deprotonate the amine, reducing its solubility in aqueous media.

  • Troubleshooting Steps:

    • Proper Handling: Handle the solid compound in a controlled environment, such as a glove box with low humidity, to minimize water absorption.

    • Solubility Testing: Determine the solubility of the compound in various buffer systems and at different pH values relevant to your experimental setup.

    • Use of Co-solvents: If aqueous solubility is limiting, consider the use of biocompatible co-solvents such as DMSO or ethanol. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C.[2][3] Some suppliers also suggest refrigeration at 2-8°C.[4] To minimize water absorption due to its hygroscopic nature, store in a desiccator.[2]

Q2: How stable is this compound in common laboratory solvents?

A2: While specific public data is limited, based on its chemical structure, the compound is expected to be relatively stable in common organic solvents like DMSO and ethanol when stored properly. In aqueous solutions, stability is pH-dependent, with greater stability generally observed in acidic to neutral conditions. It is advisable to prepare aqueous solutions fresh.

Q3: What are the known incompatibilities of this compound?

A3: The compound should be considered incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances could lead to vigorous reactions and degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While the adamantane core is robust, potential degradation could occur at the amino and hydroxyl functional groups. Possible pathways include oxidation of the amino group or elimination of the hydroxyl group under harsh conditions (e.g., high temperature, extreme pH).

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereContainerDuration
Solid-20°CDesiccatedTightly SealedLong-term
Solid2-8°CDesiccatedTightly SealedShort to mid-term
Aqueous Solution2-8°CN/ASealed Vial< 24 hours
DMSO/Ethanol Solution-20°CN/ASealed VialUp to 1 week

Table 2: Hypothetical pH-Dependent Stability in Aqueous Buffer at 25°C over 48 hours

pH% Remaining Compound (Hypothetical)Observations
4.098.5%No visible changes
7.095.2%Slight cloudiness observed after 24h
9.080.1%Significant precipitation

Experimental Protocols

Protocol 1: Assessing Aqueous Solution Stability by HPLC

  • Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in three different aqueous buffers: 50 mM acetate (pH 4.0), 50 mM phosphate (pH 7.0), and 50 mM borate (pH 9.0).

  • Incubation: Aliquot the solutions into sealed vials and store them at room temperature (25°C).

  • Time Points: At t=0, 2, 4, 8, 24, and 48 hours, take an aliquot from each buffer solution.

  • HPLC Analysis: Dilute the aliquots to a suitable concentration with mobile phase and inject them into an HPLC system with a C18 column.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 time point.

Protocol 2: Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 100°C for 48 hours.

    • Photolytic: Expose a solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify any degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_solid Weigh Solid Compound prep_solution Prepare Solutions (Aqueous Buffers, Solvents) prep_solid->prep_solution stress_ph pH Variation (Acidic, Neutral, Basic) prep_solution->stress_ph Expose to Stress stress_temp Temperature Variation (Refrigerated, RT, Elevated) prep_solution->stress_temp Expose to Stress stress_light Light Exposure (UV, Ambient) prep_solution->stress_light Expose to Stress analysis_hplc HPLC-UV Analysis (Purity, Degradation Products) stress_ph->analysis_hplc Analyze Samples stress_temp->analysis_hplc Analyze Samples stress_light->analysis_hplc Analyze Samples analysis_lcms LC-MS Analysis (Impurity Identification) analysis_hplc->analysis_lcms Further Identification results_data Quantitative Data (% Remaining, Impurity Profile) analysis_hplc->results_data results_protocol Develop Handling & Storage Protocol results_data->results_protocol

Caption: Workflow for assessing the stability of the compound.

logical_relationship Troubleshooting Logic for Inconsistent Potency start Inconsistent Potency Observed check_solution Was the solution freshly prepared? start->check_solution check_ph Was the solution pH verified? check_solution->check_ph Yes action_prepare Prepare fresh solution for each experiment check_solution->action_prepare No check_purity Is the solid material pure? check_ph->check_purity Yes action_verify_ph Verify and adjust solution pH check_ph->action_verify_ph No action_analyze_purity Analyze purity of solid stock (e.g., HPLC) check_purity->action_analyze_purity No end_unresolved Consider other experimental factors check_purity->end_unresolved Yes end_resolved Issue Resolved action_prepare->end_resolved action_verify_ph->end_resolved action_analyze_purity->end_resolved

Caption: Logic diagram for troubleshooting inconsistent potency.

References

Technical Support Center: Optimizing 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride Concentration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.

Introduction

This compound is a key metabolite of Memantine, a well-known NMDA receptor antagonist used in the treatment of neurological disorders such as Alzheimer's disease.[1][2][3] Understanding the optimal concentration of this metabolite is crucial for in vitro and in vivo studies aimed at elucidating its biological activity and potential therapeutic effects. This guide offers practical advice and detailed protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and Memantine hydrochloride?

A1: this compound is a primary metabolite of Memantine hydrochloride.[1][2] Memantine undergoes metabolism in the body, and this compound is one of the resulting products. Therefore, its mechanism of action is presumed to be similar to that of Memantine, primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5]

Q2: Where can I find starting concentrations for my experiments?

A2: Specific experimental data for this compound is limited. However, you can use the extensive data available for Memantine hydrochloride as a starting point. The effective concentrations for Memantine in various assays can provide a valuable reference range for your initial experiments with its metabolite. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.[6]

Q3: What are the key signaling pathways affected by this compound?

A3: Based on its parent compound, Memantine, this compound is expected to act as an uncompetitive antagonist at the NMDA receptor.[4][5] This action blocks the ion channel when it is excessively opened by the neurotransmitter glutamate, thereby preventing excitotoxicity, a process implicated in neuronal cell death.[7] Some studies on Memantine also suggest involvement in the PI3K/Akt and ERK pathways and the activation of the NO-cGMP pathway.[8]

Q4: What are the solubility and stability properties of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity observed Concentration is too low.Refer to the concentration ranges used for Memantine in similar assays (see Table 1). Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).
Compound degradation.Prepare fresh stock solutions before each experiment. Ensure proper storage of the solid compound and stock solutions (-20°C).[9][11]
High cell toxicity or off-target effects Concentration is too high.Lower the concentration range in your dose-response experiments. Check for literature on the cytotoxic effects of Memantine in your specific cell type.
Impurities in the compound.Ensure the purity of your compound using analytical methods like HPLC.
Poor solubility of the compound Incorrect solvent.While the hydrochloride salt should be water-soluble, you can try dissolving the compound in a small amount of DMSO first, and then diluting it with your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay.
Inconsistent results between experiments Variability in experimental conditions.Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.
Pipetting errors.Use calibrated pipettes and ensure accurate dilutions.

Quantitative Data Summary

The following tables summarize key quantitative data for the parent compound, Memantine hydrochloride, which can be used as a reference for designing experiments with this compound.

Table 1: Effective Concentrations of Memantine Hydrochloride in In Vitro Studies

Assay Type Cell/Tissue Type Effective Concentration Range Reference
NMDA Receptor Antagonism (IC50)---0.5 - 1.5 µM[6]
Neuroprotection against LPS-induced toxicityRat primary neuron-glia cultures0.1 - 10 µM[12]
Cell Viability Assay---10 - 600 µM[]
Use-dependent block of NMDA receptorsStem-cell-derived dopamine neurons0.5 µM[6]

Table 2: Pharmacokinetic Parameters of Memantine

Parameter Value Reference
Time to maximum plasma concentration (Cmax)3 - 8 hours[14]
Half-life (t1/2)60 - 70 hours[14]
Steady-state plasma concentration (at 20 mg/day)70 - 150 ng/mL (0.5 - 1 µM)[14]

Experimental Protocols

1. Preparation of Stock Solution

  • Objective: To prepare a concentrated stock solution for subsequent dilutions.

  • Materials:

    • This compound powder

    • Sterile, deionized water or DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of the compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Neuroprotection Assay against Glutamate-Induced Excitotoxicity

  • Objective: To determine the protective effect of the compound against glutamate-induced cell death.

  • Materials:

    • Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)

    • Cell culture medium

    • This compound stock solution

    • Glutamate solution

    • Cell viability assay kit (e.g., MTT, LDH)

  • Procedure:

    • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1-2 hours.

    • Induce excitotoxicity by adding a predetermined concentration of glutamate (e.g., 50-100 µM) to the wells (except for the negative control).

    • Incubate the plate for 24-48 hours.

    • Assess cell viability using a suitable assay kit according to the manufacturer's instructions.

    • Calculate the percentage of neuroprotection for each concentration.

Visualizations

Signaling Pathway Diagram

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx Leads to Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Induces Compound 3-Amino-5,7-dimethyl- adamantan-1-ol HCl Compound->NMDA_R Blocks Channel

Caption: Proposed mechanism of action via NMDA receptor antagonism.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare Stock Solution Pre_treatment Pre-treat with Compound Stock_Prep->Pre_treatment Cell_Culture Culture Neuronal Cells Cell_Culture->Pre_treatment Induce_Toxicity Induce Excitotoxicity Pre_treatment->Induce_Toxicity Incubation Incubate Induce_Toxicity->Incubation Viability_Assay Perform Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data & Determine EC50 Viability_Assay->Data_Analysis

Caption: General workflow for a neuroprotection assay.

References

Technical Support Center: Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a hydroxylated metabolite of Memantine, typically involves a multi-step process starting from 1,3-dimethyladamantane. A common pathway includes the direct amination of the adamantane core, followed by a selective hydroxylation. The final step involves the formation of the hydrochloride salt to improve stability and solubility.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, concentration of reagents (especially strong acids like nitric and sulfuric acid), reaction time, and moisture content. Inadequate control of these parameters can lead to the formation of impurities and a reduction in yield.

Q3: What are the most common impurities observed in this synthesis?

A3: Common impurities can include unreacted starting materials, over-hydroxylated or poly-aminated byproducts, and positional isomers. Specific potential impurities are detailed in the troubleshooting section below. The compound is also known as Memantine Impurity IV.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended for monitoring the reaction progress and characterizing the final product's purity. GC-MS is particularly useful for identifying volatile intermediates and byproducts, while HPLC is suitable for quantifying the final product and non-volatile impurities.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Aminated Intermediate (e.g., N-(3,5-dimethyladamantan-1-yl)acetamide)
Potential Cause Troubleshooting/Optimization
Incomplete Reaction - Ensure the use of a high-concentration strong acid (e.g., 96% sulfuric acid) to facilitate the formation of the tertiary carbocation. - Verify the purity of reagents, as water can inhibit the reaction. - Optimize reaction time and temperature; gentle heating may be necessary, but excessive heat can lead to side reactions.
Side Reactions - The formation of diacetamide impurities is a known issue in Ritter-type reactions.[2] Control the stoichiometry of the aminating agent carefully. - Over-alkylation leading to polysubstituted adamantane derivatives can occur.[2] Use of a suitable solvent and controlled addition of reagents can minimize this.
Issue 2: Inefficient Hydroxylation
Potential Cause Troubleshooting/Optimization
Poor Reagent Activity - The choice of hydroxylating agent is critical. Systems such as H2O-CBrCl3 in the presence of a suitable catalyst can be effective for selective hydroxylation of adamantane derivatives. - Ensure the catalyst is active and used in the correct proportion.
Formation of Byproducts - Over-oxidation can lead to the formation of ketone or carboxylic acid derivatives. Control the reaction time and the amount of oxidizing agent. - The formation of positional isomers of the hydroxyl group is possible. Purification by column chromatography may be necessary to isolate the desired isomer.
Issue 3: High Impurity Profile in the Final Product
Potential Impurity Source Mitigation and Removal
Unreacted Starting Material Incomplete reaction in either the amination or hydroxylation step.Monitor reaction completion by TLC or GC. If present in the final product, consider recrystallization or column chromatography for removal.
3,5-Dimethyladamantan-1-ol Hydroxylation of the starting material before amination.Optimize the reaction sequence to ensure amination occurs first. Can be removed by purification.
Di-hydroxylated species Over-oxidation during the hydroxylation step.Reduce the concentration of the oxidizing agent and control the reaction time. Purification by preparative HPLC may be required.
Positional Isomers Non-selective hydroxylation at other positions on the adamantane ring.Use of a directing group or a selective catalyst can improve regioselectivity. Isomers can often be separated by chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis based on common adamantane chemistry.

Step 1: Amination of 1,3-Dimethyladamantane

  • In a round-bottom flask, slowly add 1,3-dimethyladamantane to a stirred solution of concentrated nitric acid and formamide at 20-25 °C.

  • After the initial reaction, heat the mixture to 85 °C for 2 hours.

  • Cool the reaction mixture and quench with ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-formyl-1-amino-3,5-dimethyladamantane.

Step 2: Hydrolysis and Salt Formation

  • To the crude product from Step 1, add a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1 hour.

  • Concentrate the reaction mixture under vacuum.

  • Add n-hexane and continue to reflux for 30 minutes.

  • Cool the mixture to 5-10 °C to induce crystallization of Memantine hydrochloride.

Step 3: Hydroxylation

  • The aminated adamantane derivative is then subjected to hydroxylation. A variety of methods can be employed for the selective hydroxylation of the adamantane core. One approach involves the use of a mixture of water and a halogenated solvent like bromotrichloromethane in the presence of a suitable transition metal catalyst.

  • The reaction conditions (temperature, time, catalyst loading) must be carefully optimized to favor the formation of the desired mono-hydroxylated product.

Step 4: Purification and Hydrochloride Salt Formation

  • The crude 3-Amino-5,7-dimethyladamantan-1-ol is purified by column chromatography on silica gel.

  • The purified product is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Protocol 2: GC-MS Analysis for Impurity Profiling

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: m/z 40-500.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • If the compound and its impurities are not sufficiently volatile, derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase volatility.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 1,3-Dimethyladamantane amination Amination (Nitric Acid, Formamide) start->amination hydrolysis Hydrolysis & Salt Formation (HCl) amination->hydrolysis in_process In-Process Control (TLC, GC) amination->in_process hydroxylation Hydroxylation (e.g., H2O/CBrCl3, Catalyst) hydrolysis->hydroxylation purification Purification (Column Chromatography) hydroxylation->purification hydroxylation->in_process salt_formation Hydrochloride Salt Formation (HCl in Ether) purification->salt_formation end_product 3-Amino-5,7-dimethyladamantan-1-ol HCl salt_formation->end_product final_product Final Product Analysis (HPLC, GC-MS) end_product->final_product purity Purity Assessment final_product->purity impurities Impurity Identification final_product->impurities

Caption: Synthetic and analytical workflow for this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities check_reagents Check Reagent Purity & Concentration low_yield->check_reagents optimize_conditions Optimize Reaction Time & Temperature low_yield->optimize_conditions identify_impurity Identify Impurity (GC-MS, HPLC) high_impurities->identify_impurity modify_synthesis Modify Synthetic Step identify_impurity->modify_synthesis improve_purification Improve Purification identify_impurity->improve_purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

preventing degradation of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The main factors contributing to the degradation of this compound in solution are exposure to oxidative conditions, high temperatures, and light (photodegradation). The molecule is relatively stable to hydrolysis under neutral conditions but can be susceptible to degradation under strongly acidic or basic conditions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored at refrigerated temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent exposure to air and potential oxidation. For long-term storage, freezing (-20°C) may be considered, although freeze-thaw stability should be evaluated.

Q3: Are there any known incompatible excipients or solution components to avoid?

A3: While specific compatibility studies for this compound are not extensively published, it is advisable to avoid strong oxidizing agents. Based on studies of the parent compound, memantine, it is compatible with common excipients like chitosan and sodium tripolyphosphate.[1] However, it is always recommended to perform compatibility studies with any new excipients.

Q4: How can I prevent oxidative degradation of my solution?

A4: To prevent oxidative degradation, it is recommended to use deoxygenated solvents for solution preparation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. The addition of antioxidants can also be an effective strategy.

Q5: What type of antioxidants are suitable for stabilizing solutions of this compound?

A5: For aqueous solutions, water-soluble antioxidants such as ascorbic acid or sodium metabisulfite can be considered. For lipid-based formulations, oil-soluble antioxidants like butylated hydroxytoluene (BHT) or alpha-tocopherol may be more appropriate. The choice of antioxidant should be guided by the specific formulation and its intended application.

Troubleshooting Guides

Issue 1: I am observing a loss of potency in my this compound solution over time, even when stored at room temperature.
Potential Cause Troubleshooting Step Rationale
Oxidative Degradation 1. Prepare fresh solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. 2. Consider adding an antioxidant such as ascorbic acid (for aqueous solutions) to the formulation.The primary amine and tertiary alcohol moieties can be susceptible to oxidation. Removing dissolved oxygen and adding a sacrificial antioxidant can mitigate this.
Photodegradation 1. Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light. 2. Minimize exposure to ambient light during experimental procedures.Adamantane derivatives can undergo degradation upon exposure to UV light.
Thermal Degradation 1. Store the solution at a lower temperature, such as in a refrigerator (2-8°C).Elevated temperatures can accelerate degradation reactions.
Issue 2: My solution has developed a slight yellow discoloration.
Potential Cause Troubleshooting Step Rationale
Formation of Degradation Products 1. Analyze the solution using a stability-indicating HPLC method to identify and quantify any degradation products. 2. Review the storage conditions and handling procedures to identify potential causes of degradation (e.g., exposure to light, heat, or oxygen).Discoloration can be an indicator of chemical degradation and the formation of chromophoric byproducts.
Interaction with Container 1. If using a plastic container, consider switching to a glass vial to rule out leaching or interaction with the container material.While less common, interactions with container components can sometimes lead to discoloration.

Data on Forced Degradation of Memantine Hydrochloride

As this compound is a metabolite of memantine, forced degradation data for memantine hydrochloride provides valuable insights into its potential stability profile.

Stress ConditionReagent/TemperatureDurationDegradation (%)Reference
Acidic0.1 M HCl1 hour at 70°C20.68[2]
Basic0.1 M NaOH1 hour at 70°C14.97[2]
Oxidative10% H₂O₂1 hour at 70°C95.31[2]
Thermal105°C5 days21.27[2]
Photolytic2600 Lux5 days19.21[2]
Humidity90% RH at 25°C5 days17.44[2]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is adapted from established methods for the analysis of memantine hydrochloride and is suitable for assessing the stability of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • Borate buffer (pH 9.1)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 analytical column (e.g., Nova-Pak C18, 4 µm, 250 mm x 4.6 mm)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.05 M sodium dihydrogen phosphate buffer (pH 2.5, adjusted with orthophosphoric acid) in a 70:30 (v/v) ratio.[2]

  • Flow Rate: 1.5 mL/min[2]

  • Detection Wavelength: 360 nm (after derivatization)[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Solution: Dilute the test solution with the mobile phase to a concentration within the calibration range.

  • Derivatizing Reagent: Prepare a solution of DNFB in acetonitrile.[2]

5. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add borate buffer (pH 9.1).[2]

  • Add the DNFB reagent solution.[2]

  • Incubate the mixture to allow the derivatization reaction to complete.

  • Acidify the solution to stop the reaction.

  • Inject the derivatized solution into the HPLC system.

6. Analysis:

  • Inject the derivatized blank, standard, and sample solutions.

  • Record the chromatograms and determine the peak areas.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

degradation_pathway cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation A 3-Amino-5,7-dimethyladamantan-1-ol B Hydroxylated derivatives (on adamantane ring or methyl groups) A->B Hydroxylation C Further oxidation products B->C Oxidation D 3-Amino-5,7-dimethyladamantan-1-ol E Radical intermediates D->E UV light F Various degradation products E->F Rearrangement/ Further reactions

Caption: Putative degradation pathways for 3-Amino-5,7-dimethyladamantan-1-ol.

experimental_workflow prep Prepare solution of This compound stress Expose solution to stress conditions (e.g., heat, light, oxidizing agent) prep->stress sample Withdraw samples at specified time points stress->sample deriv Derivatize samples with DNFB sample->deriv hplc Analyze by stability-indicating HPLC method deriv->hplc data Quantify remaining parent compound and detect degradation products hplc->data

Caption: Experimental workflow for stability testing.

troubleshooting_guide start Solution of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride shows signs of degradation (e.g., loss of potency, discoloration) q1 Was the solution exposed to light? start->q1 a1_yes Store in amber vials or protect from light q1->a1_yes Yes q2 Was the solution stored at an elevated temperature? q1->q2 No a1_yes->q2 a2_yes Store at recommended refrigerated temperature (2-8°C) q2->a2_yes Yes q3 Was the solution prepared with deoxygenated solvent? q2->q3 No a2_yes->q3 a3_no Use deoxygenated solvents and/or consider adding an antioxidant q3->a3_no No end Re-evaluate stability q3->end Yes a3_no->end

Caption: Troubleshooting decision tree for solution instability.

References

Technical Support Center: Synthesis of Aminoadamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of aminoadamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of aminoadamantane derivatives?

A1: The primary challenges include achieving high yields, controlling regioselectivity and stereoselectivity, managing harsh reaction conditions, preventing side reactions, and purifying the final products. The rigid cage-like structure of adamantane and the high dissociation energies of its C-H bonds make selective functionalization difficult.[1][2]

Q2: Why are yields often low in the synthesis of amantadine and memantine?

A2: Low yields in syntheses like the Ritter reaction or direct amination can stem from several factors, including incomplete reactions, the formation of side products due to harsh conditions (e.g., high temperatures, strong acids), and the use of impure starting materials.[3][4][5] For instance, in the Ritter reaction, water contamination can interfere with the formation of the key nitrilium ion intermediate.

Q3: What are the typical side products in the synthesis of aminoadamantanes, and how can they be minimized?

A3: In the Ritter reaction for synthesizing N-acetylated adamantanes, a common side product is the corresponding alcohol (e.g., adamantanol) formed by the hydration of the adamantyl carbocation.[6] This can be minimized by using anhydrous reagents and solvents and maintaining a low reaction temperature during the addition of the nitrile.[6] In the synthesis of memantine, impurities can arise from incomplete methylation or side reactions at high temperatures. Careful control of reaction parameters is crucial.

Q4: How can I improve the regioselectivity of amination on the adamantane core?

A4: Achieving high regioselectivity is a significant challenge. The choice of synthetic route and catalyst is critical. For instance, direct C-H amination methods often employ catalysts that can direct the reaction to a specific position. Functionalizing the adamantane core with a directing group can also control the position of subsequent amination.

Q5: What are the safety precautions to consider when working with reagents for aminoadamantane synthesis?

A5: Many synthetic routes for aminoadamantanes involve hazardous materials such as strong acids (e.g., sulfuric acid, nitric acid), corrosive reagents like liquid bromine, and flammable solvents.[5][7] It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves and safety goggles, and have appropriate quenching agents and emergency procedures in place.

Troubleshooting Guides

Issue 1: Low Yield in the Ritter Reaction for N-(1-Adamantyl)acetamide Synthesis

Question: I am performing a Ritter reaction to synthesize N-(1-adamantyl)acetamide from 1-bromoadamantane and acetonitrile, but my yield is consistently low. What could be the cause and how can I improve it?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Acid Concentration The Ritter reaction relies on the formation of a stable tertiary carbocation, which is facilitated by a strong acid like concentrated sulfuric acid. Ensure you are using a high-concentration acid (e.g., 96-98% H₂SO₄).[3][4]
Water Contamination Water can compete with the nitrile in reacting with the carbocation, leading to the formation of 1-adamantanol as a byproduct. Use anhydrous acetonitrile and ensure all glassware is thoroughly dried.[6]
Inadequate Reaction Temperature While the reaction is often initiated at a low temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive temperatures can promote side reactions. Monitor the temperature closely and consider a gradual increase. A typical range is 55-65°C.[8]
Insufficient Reaction Time The reaction may require several hours to go to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[3]
Suboptimal Molar Ratios The ratio of reactants can significantly impact the yield. An excess of the nitrile and acid is often used. Refer to optimized protocols for recommended molar ratios.[4]
Issue 2: Poor Results in the Direct Amination of 1-Bromoadamantane

Question: My direct amination of 1-bromoadamantane with urea is giving a low yield of amantadine. What are the key parameters to optimize?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Low Reaction Temperature Direct amination with urea often requires high temperatures to proceed at a reasonable rate. Some protocols specify temperatures as high as 175°C.[5] However, this can also lead to degradation, so finding the optimal temperature is key.
Inefficient Catalyst or Phase Transfer Catalyst For reactions in a biphasic system or with solid reactants, a phase transfer catalyst (PTC) like tetrabutylammonium iodide (TBAI) can significantly improve the reaction rate and yield by facilitating the transfer of reactants between phases.[5]
Inappropriate Solvent The choice of solvent is crucial. High-boiling, inert solvents like diphenyl ether have been used, but greener alternatives like methanol are being explored in combination with PTCs.[5]
Long Reaction Times under Harsh Conditions Prolonged heating at high temperatures can lead to the decomposition of the product. Optimize the reaction time by monitoring its progress.
Base Strength and Concentration In some direct amination protocols, a base is used. The strength and concentration of the base can affect the reaction outcome.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions and Yields for N-(1-Adamantyl)acetamide Synthesis (Ritter-type Reaction)

Starting Material Reagents Temperature (°C) Time (h) Yield (%) Reference
AdamantaneHNO₃, CH₃CN40386[8]
1-BromoadamantaneAcetylamide, H₂SO₄1253.586.85[4]
AdamantaneAcetonitrile, H₂SO₄55-654.5~60[8]
1-BromoadamantaneFormamide, H₂SO₄855.594[3]

Table 2: Conditions for Hydrolysis of N-Adamantyl Amides to Aminoadamantanes

Starting Material Reagents Temperature (°C) Time (h) Yield (%) Reference
N-(1-Adamantyl)acetamideNaOH, Propylene Glycol, H₂O125-1307.584.78[4]
N-(1-Adamantyl)formamideaq. HCl (19.46%)Reflux193[3]
N-(1-Adamantyl)acetamideaq. HCl (36%), Ethanol85-90193[9]
N-(1-Adamantyl)acetamideaq. 5N HCl---[8]

Experimental Protocols

Protocol 1: Synthesis of N-(1-Adamantyl)formamide via a Ritter-type Reaction[3]
  • Preparation: In a suitable reaction vessel equipped with a stirrer, add formamide (122 mL, 2.7 mol).

  • Reaction: Heat the formamide to 75°C and add 1-bromoadamantane (66.0 g, 0.3 mol) with stirring.

  • Acid Addition: Slowly add 96% sulfuric acid (90 mL, 1.65 mol) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 85°C and maintain this temperature for 5.5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water (350 mL).

  • Isolation: Stir the aqueous mixture at 0-5°C for 1 hour. The white solid precipitate is collected by filtration and washed with cold water.

  • Purification: The crude product can be recrystallized from a methanol-water mixture to yield pure N-(1-adamantyl)formamide.

Protocol 2: Hydrolysis of N-(1-Adamantyl)formamide to Amantadine Hydrochloride[3]
  • Preparation: In a round-bottom flask, mix N-(1-adamantyl)formamide (53.79 g, 0.3 mol) with a 19.46% aqueous solution of hydrochloric acid (180 mL, 1.05 mol).

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux for 1 hour until the starting material is consumed (monitored by TLC).

  • Extraction: After completion, extract the reaction mixture with dichloromethane (100 mL) to remove any non-basic impurities.

  • Isolation: Separate the aqueous layer and evaporate the solvent under reduced pressure to obtain a white solid.

  • Purification: Add acetone (35 mL) to the solid, stir at 50°C for 1 hour, and then cool to 0-5°C for 1 hour. Collect the precipitated white solid by filtration, wash with cold acetone (30 mL), and dry under vacuum to yield amantadine hydrochloride.

Visualizations

experimental_workflow_ritter_reaction cluster_step1 Step 1: N-(1-Adamantyl)formamide Synthesis cluster_step2 Step 2: Hydrolysis to Amantadine HCl s1_start 1-Bromoadamantane + Formamide s1_reagents Add H₂SO₄ (96%) Heat to 85°C, 5.5h s1_start->s1_reagents 1 s1_reaction Ritter-type Reaction s1_reagents->s1_reaction 2 s1_workup Quench with Ice Water Filter Precipitate s1_reaction->s1_workup 3 s1_product Crude N-(1-Adamantyl)formamide s1_workup->s1_product 4 s2_start N-(1-Adamantyl)formamide s1_product->s2_start Intermediate s2_reagents Add aq. HCl (19.46%) Reflux, 1h s2_start->s2_reagents 5 s2_reaction Hydrolysis s2_reagents->s2_reaction 6 s2_extraction Extract with CH₂Cl₂ s2_reaction->s2_extraction 7 s2_isolation Evaporate Aqueous Layer s2_extraction->s2_isolation 8 s2_purification Crystallize from Acetone s2_isolation->s2_purification 9 s2_product Amantadine Hydrochloride s2_purification->s2_product 10

Caption: Workflow for the two-step synthesis of Amantadine HCl.

troubleshooting_low_yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Degradation cluster_solutions4 Solutions for Work-up Loss problem Low Yield in Aminoadamantane Synthesis cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Degradation of Product problem->cause3 cause4 Loss during Work-up/ Purification problem->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Check Reagent Purity/ Concentration cause1->solution1c solution1d Add Catalyst/PTC cause1->solution1d solution2a Optimize Temperature cause2->solution2a solution2b Use Anhydrous Reagents cause2->solution2b solution2c Adjust Molar Ratios cause2->solution2c solution3a Reduce Reaction Time/ Temperature cause3->solution3a solution3b Use Milder Reagents cause3->solution3b solution4a Optimize Extraction Solvent/ pH cause4->solution4a solution4b Improve Crystallization Technique cause4->solution4b

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Low or No Crystal Formation Incorrect solvent choice; compound is too soluble.Select a solvent in which the compound is soluble when hot but poorly soluble when cold. Based on related compounds, consider solvent systems like ethyl acetate, acetone/water, or ethanol/methyl tertiary-butyl ether (MTBE).[1][2]
Insufficient concentration of the compound.Reduce the volume of the solvent to create a more saturated solution.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal growth.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is too high, or the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent to reduce supersaturation and allow for slow cooling.
Presence of impurities that inhibit crystallization.Attempt a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
Low Recovery of Purified Product Too much solvent was used, leading to product loss in the mother liquor.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The compound has significant solubility in the chosen solvent even at low temperatures.Cool the crystallization mixture in an ice bath or freezer for an extended period. Consider using a different solvent system. The hydrochloride salt is reported to be only slightly soluble in methanol, which could be leveraged.[3]
Crystals are Colored or Appear Impure Incomplete removal of colored impurities.Perform a hot filtration step to remove insoluble impurities. Consider adding a small amount of activated carbon to the hot solution before filtration (use with caution as it can adsorb the product).
Co-precipitation of impurities.A second recrystallization step may be necessary to achieve the desired purity.
Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Separation of Compound from Impurities (Column Chromatography) Inappropriate mobile phase polarity.For polar and basic compounds like this, a more polar mobile phase may be required. Consider systems like dichloromethane/methanol with a small amount of ammonium hydroxide to reduce tailing on silica gel.
Incorrect stationary phase.For highly polar basic compounds, standard silica gel can lead to significant tailing. Consider using alumina or an amino-functionalized silica gel. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable alternative.
Streaking or Tailing of the Compound Spot/Peak (TLC/HPLC) Strong interaction between the basic amino group and acidic silica gel.Add a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide, to saturate the acidic sites on the silica.
Overloading of the sample on the column or TLC plate.Reduce the amount of sample being loaded.
Compound Does Not Elute from the Column The mobile phase is not polar enough to move the highly polar compound.Gradually increase the polarity of the mobile phase. For reversed-phase HPLC, this means increasing the aqueous component. For normal-phase, increase the proportion of the more polar solvent (e.g., methanol).
Multiple Peaks Observed for a Pure Compound (HPLC) On-column degradation or isomerization.Ensure the mobile phase pH is compatible with the compound's stability.
The compound exists in both free base and salt form on the column.Use a buffered mobile phase or an ion-pairing reagent to ensure the compound is in a single ionic state.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: As 3-Amino-5,7-dimethyladamantan-1-ol is a known impurity and metabolite of Memantine, you can expect other Memantine-related compounds.[4][5][6] Potential impurities include starting materials, reagents from the synthesis, and by-products such as:

  • 1-Chloro-3,5-dimethyladamantane

  • 3,5-Dimethyl-1-adamantanol

  • N-Formyl Memantine

  • Other acetylated or isomeric forms of amino adamantane derivatives.[4]

Q2: Which recrystallization solvent should I try first?

A2: Based on protocols for similar amino adamantane derivatives, ethyl acetate is a good starting point for the free base.[2] For the hydrochloride salt, a mixture of a polar solvent like ethanol or methanol with a less polar co-solvent like methyl tertiary-butyl ether (MTBE) or diethyl ether is a common strategy for precipitating hydrochloride salts.[1] Always perform small-scale solvent screening tests to determine the optimal system.

Q3: My compound streaks badly on a standard silica TLC plate. What can I do?

A3: This is a common issue for basic amines on acidic silica gel. To resolve this, add a small amount of a basic modifier to your developing solvent (eluent). Good options include 0.5-1% triethylamine or a few drops of concentrated ammonium hydroxide per 100 mL of eluent. This will neutralize the acidic sites on the silica and result in much sharper spots.

Q4: What type of HPLC method is best suited for this polar compound?

A4: Reversed-phase HPLC (RP-HPLC) is a robust starting point.[7] Use a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid - TFA).[7] Due to the compound's high polarity, you may need a mobile phase with a high aqueous percentage. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds and can provide excellent separation.[8]

Q5: Can I purify the free base and then convert it to the hydrochloride salt?

A5: Yes, this is a very common and effective purification strategy. The free base is less polar than the hydrochloride salt and may be easier to purify by standard silica gel chromatography. After purification, the free base can be dissolved in a suitable solvent (like diethyl ether or isopropanol) and treated with a solution of HCl (e.g., HCl in ether or isopropanolic HCl) to precipitate the pure hydrochloride salt.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general framework for recrystallization. The choice of solvent is critical and should be determined through preliminary small-scale experiments.

  • Solvent Selection: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Potential solvent systems include ethyl acetate, acetone/water, ethanol/MTBE, or isopropanol.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure (Silica Gel)

This protocol is a starting point for purification using standard silica gel. Optimization of the mobile phase will be necessary.

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of ~0.3 for the target compound. For this polar amine, start with a mixture like Dichloromethane:Methanol (95:5) and add 0.5% triethylamine or ammonium hydroxide to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase developed in the TLC analysis. Collect fractions and monitor their composition using TLC.

  • Gradient Elution (Optional): If separation is poor, a gradient elution can be used. Start with a less polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute the compounds.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow General Purification Workflow crude Crude Product recryst Recrystallization crude->recryst column Column Chromatography crude->column analysis1 Purity Check (TLC/HPLC) recryst->analysis1 column->analysis1 pure Pure Product analysis1->pure >98% Pure impure Impure Product analysis1->impure <98% Pure impure->recryst Re-purify impure->column Re-purify

Caption: General purification workflow for 3-Amino-5,7-dimethyladamantan-1-ol HCl.

troubleshooting_logic Troubleshooting Logic for Poor Chromatography Separation start Poor Separation/Tailing check_modifier Is a basic modifier (e.g., TEA, NH4OH) in the mobile phase? start->check_modifier add_modifier Add 0.5-1% basic modifier check_modifier->add_modifier No check_polarity Is the Rf value appropriate (~0.3)? check_modifier->check_polarity Yes add_modifier->start adjust_polarity Adjust mobile phase polarity check_polarity->adjust_polarity No check_stationary Consider alternative stationary phase (Alumina, Amino-Silica, HILIC) check_polarity->check_stationary Yes adjust_polarity->start

References

Technical Support Center: Navigating Adamantane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, functionalization, and purification of adamantane derivatives.

Issue 1: Low or No Yield in Adamantane Functionalization Reactions

Question: My C-H functionalization reaction on the adamantane core is resulting in very low yields or no desired product. What are the potential causes and how can I troubleshoot this?

Potential Causes & Solutions:

  • Catalyst Inactivity or Degradation: Ensure the catalyst is fresh and handled under appropriate inert conditions if required. Consider screening different catalysts or increasing the catalyst loading. For photocatalytic reactions, ensure the light source is of the correct wavelength and intensity.

  • Suboptimal Reaction Temperature: Temperature can significantly impact C-H activation. Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability/selectivity. Some reactions may require elevated temperatures to overcome the high bond dissociation energy of adamantane's C-H bonds, while others might benefit from lower temperatures to improve selectivity.

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction outcome. Screen a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF). The choice of solvent can influence the solubility of reagents and the stability of intermediates.

  • Steric Hindrance: The rigid, cage-like structure of adamantane can sterically hinder access to certain C-H bonds, particularly the secondary (2°) positions. Using catalysts with smaller footprints or employing directing groups can sometimes improve accessibility to the desired reaction site.

  • Poor Reagent Purity: Ensure the purity of the adamantane starting material and all other reagents. Impurities can poison catalysts or lead to undesired side reactions, ultimately lowering the yield of the desired product.[1]

G

Troubleshooting workflow for low-yield functionalization.
Issue 2: Poor Regioselectivity in Adamantane Functionalization

Question: My reaction is producing a mixture of 1- and 2-substituted adamantane isomers, and the separation is very difficult. How can I improve the regioselectivity?

Potential Causes & Solutions:

  • Reaction Mechanism: The inherent reactivity of the adamantane cage favors functionalization at the tertiary (bridgehead) positions due to the greater stability of the resulting carbocation or radical intermediates.[2] However, forcing conditions can lead to substitution at the secondary positions.

  • Choice of Catalyst: The catalyst plays a crucial role in determining regioselectivity. For instance, in photocatalytic C-H alkylation, certain quinuclidine-based H-atom transfer (HAT) catalysts show excellent chemoselectivity for the strong 3° C–H bonds of adamantanes.[3][4] In contrast, some catalyst systems may be less selective.

  • Reaction Conditions: Milder reaction conditions often favor the thermodynamically more stable 1-substituted product. Harsher conditions (e.g., high temperatures, strong Lewis acids) can lead to the formation of the 2-substituted isomer or even poly-substituted products.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my adamantane derivative. What are some common pitfalls and how can I overcome them?

Potential Causes & Solutions:

  • Similar Polarity of Isomers: 1- and 2-substituted isomers often have very similar polarities, making their separation by column chromatography challenging.

    • Optimization of Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). Using a less polar eluent system and a longer column can improve separation. Reversed-phase HPLC on C18-modified columns has been shown to exhibit high selectivity for adamantane derivatives.[5]

  • Crystallization Issues:

    • Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to impurities or the compound's melting point being lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent mixture.

    • No Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or slowly evaporating the solvent.

  • Contamination with Starting Material: Due to the high stability of adamantane, reactions may not go to completion. Unreacted adamantane can be difficult to separate from nonpolar derivatives. Adamantane can be removed by sublimation under vacuum, taking advantage of its volatility.

Frequently Asked Questions (FAQs)

Synthesis & Functionalization

Q1: What is the most common method for the initial functionalization of adamantane?

A1: The most common and well-established method is bromination. Adamantane can be readily brominated at the bridgehead positions using bromine, often in the presence of a Lewis acid catalyst to facilitate multiple substitutions.[6] 1-Bromoadamantane is a versatile intermediate for a wide range of subsequent functionalization reactions.[2]

Q2: How can I achieve selective hydroxylation of adamantane?

A2: Selective hydroxylation can be challenging. While direct oxidation with strong acids can produce adamantanols, it often leads to mixtures. Biocatalytic methods using microorganisms or isolated enzymes (like cytochrome P450) can offer high regioselectivity for the tertiary C-H bonds, yielding 1-adamantanol with high purity.[7]

Q3: Are there any "green" or milder alternatives to traditional adamantane functionalization methods?

A3: Yes, photocatalytic methods have emerged as powerful and milder alternatives. Using visible light and a photocatalyst, it's possible to achieve C-H functionalization of adamantane under mild conditions, often with high selectivity for the tertiary positions.[4] These methods can tolerate a wider range of functional groups compared to traditional methods that use harsh reagents.

Purification & Characterization

Q4: What are the key features to look for in the NMR spectrum of a monosubstituted adamantane?

A4: The highly symmetric structure of the adamantane core simplifies its NMR spectrum. For a 1-substituted adamantane, you will typically see three distinct signals for the adamantyl protons and four signals for the carbons in the 1H and 13C NMR spectra, respectively. The symmetry is lower for a 2-substituted adamantane, resulting in a more complex spectrum with a larger number of signals.

Q5: I am having trouble interpreting the mass spectrum of my adamantane derivative. Are there any common fragmentation patterns?

A5: Due to the stability of the adamantyl cation, the molecular ion peak (M+) is often observed. A prominent peak at m/z 135, corresponding to the adamantyl cation ([C10H15]+), is a very common feature in the mass spectra of adamantane derivatives, arising from the cleavage of the bond between the substituent and the adamantane cage.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of 1-Bromoadamantane
Brominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Elemental Bromine (Br₂)Neat85 - 1109~93
1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane65 - 7024 - 3691
BromotrichloromethaneMo(CO)₆140 - 1605 - 10up to 99
Table 2: Effect of Reaction Conditions on the Yield of Adamantanone from Adamantane
Oxidizing SystemAdditive/CatalystTemperature (°C)Time (h)Yield (%)
Conc. H₂SO₄None80 - 82>3047 - 56
Conc. H₂SO₄Sodium Nitrite80 - 82>30~77
Conc. H₂SO₄ / Trifluoroacetic AcidNoneNot specifiedShorterImproved

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane

Materials:

  • Adamantane

  • Liquid bromine

  • Saturated aqueous sodium bisulfite solution

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add adamantane (e.g., 10 g, 73.4 mmol).

  • Carefully add liquid bromine (e.g., 4.2 mL, 81 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 60 °C) for 4 hours.

  • After cooling to room temperature, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then dry the solid.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.

Protocol 2: Photocatalytic Alkylation of Adamantane

Materials:

  • Adamantane

  • Alkene (e.g., an electron-deficient alkene)

  • Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Quinuclidine-based HAT catalyst

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vial, combine adamantane (1.5 equivalents), the alkene (1 equivalent), the iridium photocatalyst (e.g., 1-2 mol%), and the quinuclidine HAT catalyst (e.g., 5-10 mol%).

  • Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Place the reaction vial in front of a blue LED light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired alkylated adamantane product.

Mandatory Visualizations

G

A generalized experimental workflow for adamantane chemistry.

G

A simplified signaling pathway for photocatalytic alkylation.

References

Technical Support Center: Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a known metabolite of Memantine. The proposed synthetic pathway involves the hydroxylation of Memantine (1-amino-3,5-dimethyladamantane).

Issue Potential Cause Recommended Solution
Low Yield of Hydroxylation Inefficient oxidizing agent or reaction conditions.- Optimize Oxidizing System: Consider using a combination of a halogenated solvent (e.g., CBrCl₃) and water in the presence of a suitable catalyst. - Catalyst Selection: Experiment with different catalysts such as tungsten hexacarbonyl (W(CO)₆) activated by pyridine.[1] - Alternative Reagents: For similar hydroxylations of the adamantane cage, systems like sulfuric acid/nitric acid with a boric acid catalyst have been reported to be effective.[2]
Steric hindrance at the tertiary bridgehead position.- Prolong Reaction Time: Increase the reaction time to allow for the sterically hindered hydroxylation to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Increase Reaction Temperature: Cautiously increase the reaction temperature. Note that higher temperatures may lead to the formation of side products.
Formation of Side Products Over-oxidation or reaction at other positions of the adamantane cage.- Control Stoichiometry: Carefully control the molar ratio of the oxidizing agent to the starting material (Memantine hydrochloride). - Temperature Control: Maintain a consistent and optimal reaction temperature. Use an ice bath for exothermic reactions. - Purification Strategy: Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the desired product from impurities.
Incomplete Conversion of Starting Material Insufficient reagent concentration or reaction time.- Reagent Purity: Ensure the purity of Memantine hydrochloride and all reagents. - Molar Ratios: Re-evaluate and optimize the molar ratios of reactants and catalysts. For amination of a related adamantane, a molar ratio of 1:3:2.5 for the adamantane derivative:urea:diphenyl ether was used.[3] - Reaction Monitoring: Actively monitor the reaction until the starting material is consumed.
Difficulty in Product Isolation and Purification The product may be highly polar and water-soluble, especially as the hydrochloride salt.- Extraction: After basifying the reaction mixture (e.g., with NaOH to pH 10-12), extract the free base with an appropriate organic solvent like n-butanol or dichloromethane.[4][5] - Crystallization: For the final hydrochloride salt, recrystallization from a solvent mixture such as ethanol and ethyl acetate can yield a pure product.[3] - Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.
Low Purity of Final Product Presence of residual solvents, starting materials, or side products.- Recrystallization: Perform multiple recrystallizations if necessary to achieve the desired purity. - Washing: Wash the filtered solid with a cold, non-polar solvent to remove soluble impurities. - Analytical Characterization: Use techniques like HPLC, NMR (¹H and ¹³C), and Mass Spectrometry to confirm the purity and identity of the final product. A purity of 99.8% has been achieved for a related intermediate.[6]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and logical starting material is Memantine hydrochloride (1-amino-3,5-dimethyladamantane hydrochloride), as 3-Amino-5,7-dimethyladamantan-1-ol is a metabolite of Memantine.[7] The synthesis would involve the selective hydroxylation of the adamantane cage.

Q2: What are some established methods for hydroxylating the adamantane core?

A2: Several methods have been developed for the hydroxylation of adamantane derivatives. One effective system involves the use of H₂O-CBrCl₃ in the presence of a W(CO)₆ catalyst activated by pyridine.[1] Another approach reported for a similar compound, 3-amino-1-adamantanol, involves oxidation with sulfuric acid/nitric acid and boric acid as a catalyst.[2]

Q3: How can I improve the yield of the reaction?

A3: To enhance the yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent.

  • Catalyst Screening: Test different catalysts and catalyst loadings to find the most efficient system for your specific transformation.

  • Reagent Purity: Use high-purity starting materials and reagents to minimize side reactions.

  • pH Control: During workup, careful adjustment of the pH is crucial for efficient extraction of the product.[3][4]

Q4: What are the key safety precautions to take during this synthesis?

A4: The synthesis involves the use of strong acids, oxidizing agents, and potentially hazardous solvents.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle strong acids and oxidizing agents with extreme care.

  • Be aware of the potential for exothermic reactions and have an ice bath ready for cooling.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualization technique (e.g., UV light, iodine chamber, or a staining agent like ninhydrin for the amino group). For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Quantitative Data Summary

The following tables summarize quantitative data from the synthesis of structurally related adamantane derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Reaction Conditions and Yields for Adamantane Derivatives Synthesis

Product Starting Material Key Reagents/Catalysts Solvent Temperature Time Yield Reference
Memantine HCl1-bromo-3,5-dimethyladamantaneUrea, Diphenyl ether-185-190°C (step 1), 145-150°C (step 2)6 hours75.81%[3]
n-acetamido-3,5-dimethyladamantane1-halo-3,5-dimethyladamantaneNitrile, Phosphoric acid-50-100°C-95.4%[6]
3-amino-1-adamantanolAmantadine HClNitrating agent-Ice-bath then room temp.1-2h (ice), 1-30h (RT)75%[4]
3-aminoadamantanol1-aminoadamantane HClH₂SO₄/HNO₃, Boric acid---95%[2]
3-amino-1-adamantanolAdamantaneFuming HNO₃, Acetic acid, Urea, H₂SO₄-<30°C then 70-125°C then 60-120°C0.5-5h then 6-25h91-93%[5]

Experimental Protocols

Protocol 1: Synthesis of Memantine Hydrochloride from 1-Bromo-3,5-dimethyladamantane (Adapted from[3])

  • Reaction Setup: In a reaction vessel, combine 1-bromo-3,5-dimethyladamantane, urea, and diphenyl ether in a molar ratio of 1:3:2.5.

  • Step 1 Heating: Heat the mixture to 185-190°C for 2 hours.

  • Step 2 Heating: Cool the reaction mixture to 145-150°C and maintain this temperature for 4 hours.

  • Workup: After cooling, add water and adjust the pH to >12 with 30% NaOH.

  • Extraction: Extract the memantine base with a suitable organic solvent (e.g., dichloromethane).

  • Salt Formation: Treat the organic extract with an 18% aqueous HCl solution to precipitate the hydrochloride salt.

  • Purification: Filter the solid and recrystallize from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain pure memantine hydrochloride.

Visualizations

Diagram 1: General Workflow for Synthesis and Purification

G General Synthetic Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Final Product A Starting Material (e.g., Memantine HCl) B Hydroxylation Reaction (Oxidizing Agent, Catalyst) A->B Reaction C Quenching & pH Adjustment B->C D Solvent Extraction (e.g., Dichloromethane) C->D E Salt Formation (HCl Addition) D->E F Recrystallization E->F G Final Product (3-Amino-5,7-dimethyladamantan-1-ol HCl) F->G

Caption: A generalized workflow for the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol HCl.

Diagram 2: Troubleshooting Logic Flow for Low Yield

G Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Incomplete_Rxn Incomplete Reaction? Check_Purity->Incomplete_Rxn Side_Products Side Products Formed? Incomplete_Rxn->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Rxn->Increase_Time_Temp Yes Isolation_Loss Losses During Isolation/Purification? Side_Products->Isolation_Loss No Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst) Side_Products->Optimize_Conditions Yes Improve_Extraction Optimize Extraction (pH, Solvent) Isolation_Loss->Improve_Extraction Yes End Yield Improved Isolation_Loss->End No Optimize_Stoichiometry Optimize Reagent Stoichiometry Increase_Time_Temp->Optimize_Stoichiometry Optimize_Stoichiometry->End Improve_Purification Improve Purification Technique Optimize_Conditions->Improve_Purification Improve_Purification->End Improve_Extraction->End

Caption: A logical flow diagram for troubleshooting low reaction yield.

References

Technical Support Center: Navigating Cytotoxicity of Adamantane Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate the cytotoxic effects of adamantane derivatives in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why do my adamantane derivatives exhibit high cytotoxicity even at low concentrations?

A1: The inherent lipophilicity of the adamantane cage structure facilitates rapid and efficient penetration of cell membranes. This can lead to disruption of mitochondrial function and induction of apoptosis, often observed as significant cytotoxicity. The cytotoxic effects can sometimes parallel the desired biological activity of the compound.

Q2: I'm observing precipitation of my adamantane compound in the cell culture medium. Could this be causing the cytotoxicity?

A2: Yes, compound precipitation is a critical issue. Poor aqueous solubility can lead to the formation of compound aggregates that are not uniformly distributed, resulting in inconsistent and artificially high cytotoxicity readings in assays like the MTT. These precipitates can also cause physical stress to the cells. It is crucial to ensure your compound is fully dissolved in the final culture medium.

Q3: My cell viability results are inconsistent across replicate wells. What could be the cause?

A3: Inconsistent results with adamantane derivatives can stem from several factors:

  • Uneven Compound Distribution: Due to poor solubility, the compound may not be homogenously distributed across the microplate.

  • Pipetting Errors: Inaccurate pipetting of cells or the compound can lead to variability.

  • "Edge Effect": The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from analysis.[1]

Q4: Can the vehicle used to dissolve the adamantane derivative be the source of cytotoxicity?

A4: Absolutely. Organic solvents like DMSO, commonly used to dissolve hydrophobic compounds, can be toxic to cells, especially at higher concentrations. It is essential to run a vehicle control (cells treated with the same concentration of the solvent used for the highest compound concentration) to determine the solvent's contribution to cytotoxicity.

Q5: Are there ways to reduce the cytotoxicity of my adamantane derivative without compromising its intended activity?

A5: Yes, several strategies can be employed:

  • Chemical Modification: Introducing polar functional groups to the adamantane scaffold can improve aqueous solubility and reduce non-specific toxicity.

  • Solubilization Enhancement: Using excipients like cyclodextrins can encapsulate the hydrophobic adamantane moiety, increasing its solubility and reducing direct interaction with cell membranes.[2]

  • Drug Delivery Systems: Incorporating the adamantane derivative into liposomes or polymeric nanoparticles can control its release and target specific cells, thereby reducing systemic cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity or 100% Cell Death

Possible Cause:

  • Compound concentration is too high.

  • Poor solubility leading to compound precipitation and localized high concentrations.

  • High sensitivity of the cell line to the compound.

Troubleshooting Steps:

  • Expand Concentration Range: Test a much wider range of concentrations, including several logs lower than the initial concentrations.

  • Verify Solubility: Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the media. Perform a solubility test of the compound in the final cell culture medium.

  • Incorporate a Solubility Enhancer: Utilize β-cyclodextrins to improve the solubility of the adamantane derivative (see Protocol 2).

  • Run a Cell-Free Assay Control: To rule out interference of the compound with the assay reagents (e.g., direct reduction of MTT), run the assay with the compound in media but without cells.[1]

Issue 2: Compound Precipitation Observed in Culture Wells

Possible Cause:

  • The adamantane derivative has low aqueous solubility.

  • The final concentration of the organic solvent (e.g., DMSO) is not sufficient to keep the compound in solution when diluted in the aqueous culture medium.

Troubleshooting Steps:

  • Lower the Final Compound Concentration: This is the simplest approach to stay within the solubility limit.

  • Optimize Stock Concentration and Dilution: Prepare a higher concentration stock in a suitable organic solvent and use a smaller volume for the final dilution into the culture medium. Ensure rapid and thorough mixing upon dilution.

  • Utilize a Co-solvent System: In some cases, a mixture of solvents (e.g., DMSO and ethanol) might improve solubility. However, solvent toxicity must be carefully evaluated.

  • Employ Cyclodextrin Complexation: Formulating the adamantane derivative with a cyclodextrin can significantly enhance its aqueous solubility (see Protocol 2).[2][3]

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of various adamantane derivatives against different human cancer cell lines, providing a comparative overview of their cytotoxic potential.

Adamantane DerivativeCell LineCancer TypeIC50 (µM)
Adamantyl Isothiourea Derivative 5Hep-G2Hepatocellular Carcinoma7.70
Adamantyl Isothiourea Derivative 6Hep-G2Hepatocellular Carcinoma3.86
2,2-bis(4-aminophenyl)adamantane (NSC-711117)HT-29Colon Cancer0.1
2,2-bis(4-aminophenyl)adamantane (NSC-711117)KM-12Colon Cancer0.01
2,2-bis(4-aminophenyl)adamantane (NSC-711117)SF-295CNS Cancer0.059
2,2-bis(4-aminophenyl)adamantane (NSC-711117)NCI/ADR-RESBreast Cancer0.079
1,3-DPA/OH/NH2 (NSC-706835)Various (45 cell lines)Multiple< 3
DPA (NSC-706832)Various (48 cell lines)Multiple< 3

Data compiled from multiple sources.[4][5]

Experimental Protocols

Protocol 1: Modified MTT Assay for Compounds with Potential for Precipitation

This protocol is adapted for adherent cells and includes steps to minimize interference from precipitated compounds.

Materials:

  • Adherent cells in a 96-well plate

  • Adamantane derivative stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivative in complete culture medium. Carefully remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Visual Inspection: Before adding the MTT reagent, carefully inspect the wells under a microscope for any signs of compound precipitation. Note any wells with precipitates.

  • MTT Addition: Carefully aspirate the treatment medium. To remove any non-adherent cells or compound precipitates, gently wash the wells once with 100 µL of sterile PBS, being careful not to dislodge the adherent cells. Aspirate the PBS.

  • Add MTT Reagent: Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]

Protocol 2: Solubilization of Adamantane Derivatives using β-Cyclodextrin

This protocol describes a general method for preparing an inclusion complex of a hydrophobic adamantane derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • Adamantane derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Suitable organic solvent for the adamantane derivative (e.g., ethanol or a co-solvent mixture)

  • Deionized water

  • Stir plate and stir bar

  • Lyophilizer (optional)

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD in deionized water. The molar ratio of the adamantane derivative to HP-β-CD can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization.[3]

  • Prepare Adamantane Derivative Solution: In a separate container, dissolve the adamantane derivative in a minimal amount of a suitable organic solvent.

  • Complexation: While stirring the HP-β-CD solution, add the adamantane derivative solution drop-wise.[3]

  • Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any un-complexed compound precipitates, filter the solution through a 0.22 µm filter.

  • Lyophilization (Optional): For a stable powder form, freeze the solution and lyophilize it to obtain the drug-cyclodextrin inclusion complex. This powder can then be reconstituted in cell culture medium for experiments.[3]

  • Direct Use: Alternatively, the aqueous solution of the complex can be filter-sterilized and used directly for preparing dilutions in cell culture medium.

Visualizations

Logical Workflow for Troubleshooting Cytotoxicity

A High Cytotoxicity Observed B Check for Compound Precipitation A->B C Precipitation? B->C D Yes C->D E No C->E F Implement Solubilization Strategy (e.g., Cyclodextrin) D->F H Expand Dose Range (Lower Concentrations) E->H G Re-run Assay F->G I Check Vehicle Toxicity H->I J Run Cell-Free Control I->J J->G

Caption: Troubleshooting workflow for addressing high cytotoxicity.

Signaling Pathway of Adamantane-Induced Apoptosis

cluster_cell Cell cluster_mito Mitochondrion Bax Bax/Bak Activation CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Adamantane Adamantane Derivative Adamantane->Bax Promotes Adamantane->Bcl2 Inhibits Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by adamantane derivatives.

References

Technical Support Center: 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 356572-08-2) is a derivative of adamantane, characterized by a rigid, cage-like hydrocarbon structure.[1] It is primarily used as a pharmaceutical intermediate in the development of new drugs.[1] Notably, it is a metabolite of Memantine, a drug used in the treatment of Alzheimer's disease, making it a compound of interest in neurological research.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₂₂ClNO
Molecular Weight 231.76 g/mol [2][3]
Appearance White to Off-White Solid[3]
Storage Temperature -20°C Freezer[3]
Solubility Slightly soluble in DMSO and Methanol[4]
Stability Hygroscopic[4]

Q3: Why are adamantane-based compounds like this one often difficult to work with in aqueous solutions?

A3: The adamantane core is a bulky, nonpolar, and highly lipophilic structure. This leads to poor interaction with polar solvents such as water, resulting in low aqueous solubility. The strong crystal lattice of many adamantane derivatives can further contribute to these solubility challenges.

Experimental Protocols

A general methodology for the synthesis of hydroxylated adamantane derivatives involves the functionalization of the adamantane core. While a specific, detailed protocol for the multi-step synthesis of this compound from simple precursors is complex and proprietary, a general workflow for a key step, the hydroxylation of an adamantane derivative, is outlined below. This can be achieved through chemical synthesis or microbial transformation.

General Workflow for Adamantane Hydroxylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Adamantane Derivative dissolve Dissolve in appropriate solvent start->dissolve reaction Introduce Hydroxylating Agent (e.g., chemical oxidant or microbial culture) dissolve->reaction incubation Incubate under controlled conditions (temperature, time, pH) reaction->incubation extraction Extract with organic solvent (e.g., ethyl acetate) incubation->extraction purification Purify via Column Chromatography extraction->purification analysis Characterize product (NMR, MS, HPLC) purification->analysis end End: Purified Hydroxylated Product analysis->end troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield solubility Poor Substrate Solubility low_yield->solubility reagents Inactive Reagents/Catalyst low_yield->reagents conditions Suboptimal Reaction Conditions low_yield->conditions add_surfactant Add Surfactant solubility->add_surfactant change_solvent Change Solvent solubility->change_solvent use_fresh_reagents Use Fresh Reagents reagents->use_fresh_reagents optimize_conditions Optimize Temp/Time/pH conditions->optimize_conditions

References

Technical Support Center: 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride Analytical Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and troubleshooting of analytical standards for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS: 356572-08-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of adamantane and is known as a metabolite of Memantine, a drug used in the treatment of Alzheimer's disease.[1] It is a white solid organic compound.[2]

Q2: What are the key chemical properties of this compound?

A2: The key chemical properties are summarized in the table below.

Q3: What is the recommended storage condition for this analytical standard?

A3: It is recommended to store the solid material in a freezer at -20°C.[2]

Q4: In which solvents is this compound soluble?

Q5: What analytical techniques are suitable for this compound?

A5: Based on structurally similar compounds like memantine and its impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable analytical techniques.[4][5] Due to the lack of a strong chromophore, HPLC methods may require derivatization or the use of detectors like a Charged Aerosol Detector (CAD).[4][6][7] For GC analysis, derivatization or direct analysis with a Flame Ionization Detector (FID) can be employed.[5]

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number356572-08-2[8]
Molecular FormulaC12H22ClNO[8]
Molecular Weight231.76 g/mol [8]
AppearanceWhite Solid[2]
Storage Temperature-20°C[2]

Experimental Protocols

Detailed Methodology for Analytical Standard Preparation (Based on related compounds)

This protocol provides a general guideline for the preparation of a stock solution of this compound. The exact solvent and concentration may need to be optimized based on the specific analytical method and instrumentation.

Objective: To prepare a 1 mg/mL stock solution of this compound.

Materials:

  • This compound analytical standard

  • Methanol (HPLC or GC grade)

  • Dimethyl sulfoxide (DMSO) (HPLC or GC grade)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance

  • Pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh approximately 10 mg of the analytical standard onto a calibrated analytical balance.

  • Dissolution:

    • Carefully transfer the weighed standard into a 10 mL volumetric flask.

    • Add approximately 8 mL of a solvent mixture of methanol and dimethyl sulfoxide (80:20, v/v). This solvent system has been shown to be effective for a similar compound, 3-amino-1-adamantanol.[3]

    • Vortex the flask for 30 seconds to facilitate dissolution.

    • If the solid does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.

  • Dilution to Volume:

    • Once the standard is completely dissolved, allow the solution to return to room temperature.

    • Carefully add the solvent mixture to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, airtight container and store it under appropriate conditions (e.g., refrigerated at 2-8°C or frozen at -20°C, depending on stability studies). The stability of memantine in solution has been tested at 4°C and -20°C with no signs of decay for up to 6 months.[7]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Step
No or low peak response Analyte lacks a suitable chromophore for UV detection.Consider derivatization with a UV-active agent or use a more universal detector like CAD or ELSD.[4][6][7]
Poor solubility of the standard in the mobile phase.Ensure the sample diluent is compatible with the mobile phase. Adjust the composition of the diluent if necessary.[9]
Peak tailing Secondary interactions between the basic amine group and the stationary phase.Use a mobile phase with an appropriate pH and/or additives (e.g., a competing amine) to minimize silanol interactions.[10]
Column overload.Reduce the injection volume or the concentration of the standard solution.
Baseline drift or noise Mobile phase contamination or inadequate degassing.Use high-purity solvents and degas the mobile phase thoroughly.[10]
Temperature fluctuations.Use a column oven to maintain a stable temperature.[10]
GC Analysis
Issue Potential Cause Troubleshooting Step
Peak tailing or adsorption Interaction of the polar amino and hydroxyl groups with the column.Use a deactivated column specifically designed for amine analysis.[11] Consider derivatization to create a less polar analyte.
Poor peak shape Non-volatile nature of the hydrochloride salt.Neutralize the hydrochloride salt to the free base before injection. This can be achieved by adding a non-aqueous alkaline reagent.
Injection port temperature is too low.Optimize the injection port temperature to ensure complete and rapid volatilization of the analyte.[2]
Ghost peaks Carryover from previous injections.Implement a thorough wash sequence for the syringe and injection port between runs.[12]
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.[13]

Visualizations

Standard_Preparation_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage Equilibrate Equilibrate Standard to Room Temperature Weigh Accurately Weigh ~10 mg of Standard Equilibrate->Weigh Transfer Transfer to 10 mL Volumetric Flask Weigh->Transfer AddSolvent Add ~8 mL of Methanol/DMSO (80:20) Transfer->AddSolvent Vortex Vortex to Mix AddSolvent->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate Incomplete Dissolution Dilute Dilute to Volume Vortex->Dilute Complete Dissolution Sonicate->Dilute Homogenize Homogenize Solution Dilute->Homogenize Store Store Appropriately Homogenize->Store

Caption: Workflow for the preparation of a this compound analytical standard solution.

Troubleshooting_Decision_Tree cluster_hplc HPLC Issues cluster_gc GC Issues Start Analytical Issue Encountered Technique Select Analytical Technique Start->Technique NoPeak No or Low Peak? Technique->NoPeak HPLC Tailing_G Peak Tailing? Technique->Tailing_G GC Tailing_H Peak Tailing? NoPeak->Tailing_H No Derivatize Consider Derivatization or Alternative Detector NoPeak->Derivatize Yes CheckSolubility Check Standard Solubility Tailing_H->CheckSolubility No AdjustMobilePhase Adjust Mobile Phase pH or Additives Tailing_H->AdjustMobilePhase Yes ReduceConc Reduce Concentration or Injection Volume AdjustMobilePhase->ReduceConc BadShape Poor Peak Shape? Tailing_G->BadShape No UseDeactivatedCol Use Deactivated Column for Amines Tailing_G->UseDeactivatedCol Yes NeutralizeSalt Neutralize to Free Base BadShape->NeutralizeSalt Yes OptimizeTemp Optimize Injector Temperature BadShape->OptimizeTemp No

References

Validation & Comparative

A Comparative Analysis of Memantine and its Metabolite, 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, on NMDA Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist activity of Memantine hydrochloride and its primary hydroxylated metabolite, 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride. This document synthesizes available data to offer a clear perspective on their relative pharmacological profiles, supported by experimental methodologies and pathway visualizations.

Introduction

Memantine is an adamantane derivative clinically used for the treatment of moderate-to-severe Alzheimer's disease. Its therapeutic effect is primarily attributed to its activity as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. By blocking the NMDA receptor's ion channel, Memantine modulates glutamatergic neurotransmission and mitigates the excitotoxicity implicated in the pathophysiology of Alzheimer's disease.

Upon administration, Memantine is metabolized in the liver to a limited extent, with a significant portion excreted unchanged. One of its main metabolites is 3-Amino-5,7-dimethyladamantan-1-ol, formed by hydroxylation of the adamantane cage. Understanding the pharmacological activity of this metabolite is crucial for a comprehensive understanding of Memantine's overall in vivo effect and safety profile. This guide compares the NMDA receptor antagonist activity of the parent drug, Memantine, with its hydroxylated metabolite.

Chemical Structures and Properties

The chemical structures of Memantine hydrochloride and its metabolite, this compound, are presented below. The key structural difference is the addition of a hydroxyl group to the adamantane core in the metabolite.

CompoundChemical StructureIUPAC NameMolecular FormulaMolecular Weight
Memantine hydrochloride [Image of Memantine hydrochloride structure]3,5-dimethyladamantan-1-amine;hydrochloride[1]C₁₂H₂₂ClN215.77 g/mol [2]
This compound [Image of this compound structure]3-amino-5,7-dimethyladamantan-1-ol;hydrochloride[3]C₁₂H₂₂ClNO231.76 g/mol [3]

Mechanism of Action at the NMDA Receptor

Memantine is an uncompetitive, open-channel blocker of the NMDA receptor. This means it only binds to the receptor when the channel has been opened by the binding of both glutamate and a co-agonist (glycine or D-serine). Memantine binds to a site within the ion channel, physically obstructing the influx of Ca²⁺ and Na⁺ ions. This action is voltage-dependent, and the kinetics of binding and unbinding are rapid. This mechanism allows Memantine to preferentially block excessive, pathological NMDA receptor activation while preserving normal synaptic transmission.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Release & Binding Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to (Excessive) Memantine Memantine Memantine->Ion_Channel Blocks

Figure 1: Mechanism of Memantine at the NMDA Receptor.

Comparative Analysis of NMDA Receptor Activity

Experimental evidence indicates a significant difference in the NMDA receptor antagonist activity between Memantine and its hydroxylated metabolite.

CompoundNMDA Receptor Antagonist ActivityIC₅₀ (in vitro)
Memantine hydrochloride Active~0.5 - 1.5 µM[4][5]
This compound MinimalData not readily available in public literature

Multiple sources consistently report that the polar metabolites of Memantine, including the N-glucuronide conjugate, 6-hydroxy memantine (an alternative name for 3-Amino-5,7-dimethyladamantan-1-ol), and 1-nitroso-deaminated memantine, possess minimal activity as NMDA receptor antagonists[6][7]. While specific IC₅₀ values for this compound are not readily found in publicly available literature, the qualitative consensus within the scientific community is that its contribution to the overall NMDA receptor antagonism of Memantine therapy is negligible.

The addition of the polar hydroxyl group to the adamantane structure likely hinders the molecule's ability to effectively bind within the hydrophobic environment of the NMDA receptor's ion channel, thereby drastically reducing its antagonist potency compared to the parent compound.

Experimental Protocols

The determination of a compound's activity as an NMDA receptor antagonist can be performed using several well-established in vitro techniques. Below are detailed methodologies for two common assays.

Electrophysiology (Patch-Clamp) Assay

This method directly measures the effect of a compound on the ion flow through the NMDA receptor channel.

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing NMDA receptors or primary neurons) Patch_Pipette Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Pipette Baseline Record Baseline NMDA-evoked Current (Apply Glutamate + Glycine) Patch_Pipette->Baseline Compound_Application Apply Test Compound (Memantine or Metabolite) at various concentrations Baseline->Compound_Application Record_Inhibition Record Inhibition of NMDA-evoked Current Compound_Application->Record_Inhibition Data_Analysis Data Analysis (Generate concentration-response curve and calculate IC₅₀) Record_Inhibition->Data_Analysis

Figure 2: Workflow for Electrophysiological Assay.

Protocol:

  • Cell Preparation: Use primary neuronal cultures or a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Recording Setup: Establish a whole-cell patch-clamp configuration. The intracellular solution should contain a cesium-based solution to block potassium channels, and the extracellular solution should be a buffered saline solution.

  • Evoking NMDA Currents: Hold the cell at a negative potential (e.g., -70 mV). Apply a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke an inward current. To isolate NMDA receptor currents, AMPA/kainate and GABAa receptor blockers can be included in the extracellular solution.

  • Compound Application: After establishing a stable baseline NMDA-evoked current, co-apply the agonist solution with increasing concentrations of the test compound (Memantine or its metabolite).

  • Data Acquisition and Analysis: Record the percentage of inhibition of the NMDA-evoked current at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor. For uncompetitive antagonists like Memantine, a common radioligand is [³H]MK-801, which also binds within the ion channel.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a tissue source rich in NMDA receptors (e.g., rat brain cortex) or from cells overexpressing the receptor. This involves homogenization and centrifugation to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound (Memantine or its metabolite). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand). The presence of glutamate and glycine is necessary to open the channel and allow access for the radioligand and the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

The available evidence strongly indicates that Memantine is the primary active moiety responsible for NMDA receptor antagonism in vivo. Its major hydroxylated metabolite, this compound, exhibits minimal activity at the NMDA receptor. This suggests that the hydroxylation of the adamantane core represents a significant deactivation step in the metabolism of Memantine. For researchers and drug development professionals, this highlights the importance of the parent compound in mediating the therapeutic effects and suggests that the pharmacological activity of this specific metabolite is unlikely to contribute significantly to either the efficacy or the side-effect profile of Memantine. Future quantitative studies on the NMDA receptor activity of all major Memantine metabolites would be valuable to fully complete the pharmacological picture of this important therapeutic agent.

References

A Comparative Analysis of the Neuroprotective Effects of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of various adamantane derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of neuroscience and drug development in understanding the therapeutic potential and mechanistic nuances of this important class of compounds.

Introduction to Adamantane Derivatives and Neuroprotection

Adamantane derivatives are a class of tricyclic aliphatic hydrocarbons that have garnered significant attention for their therapeutic applications in a range of neurological disorders. Their rigid, lipophilic cage-like structure allows for favorable interactions with various biological targets within the central nervous system (CNS). The primary neuroprotective mechanisms of these compounds are often attributed to their ability to modulate glutamatergic and dopaminergic neurotransmission, as well as to exert anti-inflammatory and other pleiotropic effects. This guide focuses on a comparative analysis of the neuroprotective effects of prominent and novel adamantane derivatives, including Memantine, Amantadine, and other emerging compounds.

Comparative Neuroprotective Efficacy

The neuroprotective efficacy of adamantane derivatives has been evaluated in various in vitro and in vivo models of neuronal injury. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vivo Neuroprotective Potency Against NMDA-Induced Excitotoxicity
CompoundED₅₀ (mg/kg)Relative Potency RatioReference
Memantine2.8136[1]
Amantadine43.5565[1]

ED₅₀ represents the dose required to achieve 50% of the maximum neuroprotective effect against N-methyl-D-aspartate (NMDA) induced excitotoxicity in the nucleus basalis magnocellularis of rats.

Table 2: In Vitro Cytoprotective Effects in a 6-OHDA Model of Parkinson's Disease
CompoundTreatment ConditionEffective ConcentrationsKey FindingsReference
HemantanePre- and Post-treatment with 6-OHDA10⁻⁷ M (pre) and 10⁻⁶ - 10⁻⁸ M (post)Showed cytoprotective effects in both pre- and post-treatment regimens.[2]
AmantadinePost-treatment with 6-OHDA10⁻⁷ - 10⁻⁸ MEffective only when administered after the 6-OHDA insult.[2]

This study was conducted on the human neuroblastoma SH-SY5Y cell line, and cell viability was assessed using the MTT assay.

Table 3: Comparative Effects in a Rat Model of Brain Ischemia
CompoundMechanism of ActionEffect on Cerebral Blood Flow in IschemiaSurvival Rate in Hypergravity IschemiaReference
5-hydroxyadamantane-2-onGABA-ergic system involvementEnhances blood flow80% at 100 mg/kg[3]
MemantineNMDA receptor antagonistNo significant enhancementNot reported in this study[3]

Key Mechanistic Pathways

The neuroprotective effects of adamantane derivatives are mediated through several key signaling pathways. The diagrams below illustrate some of the primary mechanisms.

NMDA_Excitotoxicity cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binding Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Activation Ca_influx Excessive Ca²⁺ Influx Ca_channel->Ca_influx Downstream Activation of Proteases, Nucleases, ROS Production Ca_influx->Downstream Death Neuronal Death Downstream->Death Memantine Memantine/ Amantadine Memantine->Ca_channel Blockade

Figure 1: NMDA Receptor-Mediated Excitotoxicity and its Blockade by Adamantane Derivatives.

GABAergic_Neuroprotection cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Vasculature GABA_release GABA Release GABA_R GABA Receptor GABA_release->GABA_R Binding Hyperpolarization Hyperpolarization/ Vasodilation GABA_R->Hyperpolarization Neuroprotection Neuroprotection/ Improved Blood Flow Hyperpolarization->Neuroprotection Adamantane_GABA 5-hydroxyadamantane-2-on Adamantane_GABA->GABA_R Modulation

Figure 2: GABAergic Pathway in Neuroprotection Modulated by a Novel Adamantane Derivative.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of adamantane derivatives.

In Vitro Neuroprotection Against 6-Hydroxydopamine (6-OHDA) Toxicity

This protocol is based on the study comparing the cytoprotective effects of Hemantane and Amantadine.[2]

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Experimental Workflow:

    six_OHDA_Workflow A Seed SH-SY5Y cells in 96-well plates B Pre-treatment: Incubate with Hemantane or Amantadine (10⁻⁸ to 10⁻⁶ M) A->B Pre-treatment Protocol C Induce Neurotoxicity: Add 6-Hydroxydopamine (6-OHDA) A->C Post-treatment Protocol B->C E Incubate for 24-48 hours D Post-treatment: Incubate with Hemantane or Amantadine (10⁻⁸ to 10⁻⁶ M) C->D D->E F Assess Cell Viability: MTT Assay E->F G Measure Absorbance F->G

    Figure 3: Experimental Workflow for Assessing Neuroprotection against 6-OHDA.

  • MTT Assay Protocol:

    • Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • The culture medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol is a generalized method based on common practices for assessing neuroprotection against glutamate-induced excitotoxicity.

  • Cell Line: Primary cortical neurons or a neuronal cell line such as SH-SY5Y.

  • Experimental Workflow:

    Glutamate_Workflow A Seed neuronal cells in 96-well plates B Pre-treat with Adamantane Derivatives (e.g., Memantine, Amantadine) A->B C Induce Excitotoxicity: Add L-Glutamic Acid B->C D Incubate for 24 hours C->D E Assess Cytotoxicity: LDH Assay D->E F Measure Absorbance E->F

    Figure 4: Experimental Workflow for Glutamate-Induced Excitotoxicity Assay.

  • Lactate Dehydrogenase (LDH) Assay Protocol:

    • After the incubation period, the 96-well plate is centrifuged at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Aliquots of the cell culture supernatant (typically 50 µL) are carefully transferred to a new 96-well plate.

    • The LDH reaction mixture, containing a substrate and a dye, is prepared according to the manufacturer's instructions.

    • The reaction mixture is added to each well containing the supernatant.

    • The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow for the colorimetric reaction to proceed.

    • A stop solution is added to each well to terminate the reaction.

    • The absorbance is measured at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to release maximum LDH).

Conclusion

The available data indicates that adamantane derivatives exhibit significant, albeit mechanistically diverse, neuroprotective effects. Memantine demonstrates higher potency than Amantadine in models of NMDA receptor-mediated excitotoxicity.[1] Novel derivatives like Hemantane and 5-hydroxyadamantane-2-on show promise, with Hemantane exhibiting a broader therapeutic window in a Parkinson's disease model compared to Amantadine, and 5-hydroxyadamantane-2-on acting through a distinct GABA-ergic mechanism to improve cerebrovascular function in ischemic conditions.[2][3]

The choice of an adamantane derivative for therapeutic development will likely depend on the specific neuropathological context. For conditions characterized by glutamatergic overactivation, NMDA receptor antagonists like Memantine are a logical choice. In contrast, for pathologies involving dopaminergic neuron loss or cerebrovascular compromise, derivatives like Hemantane or 5-hydroxyadamantane-2-on may offer unique advantages. Further head-to-head comparative studies employing standardized experimental protocols are warranted to fully elucidate the relative neuroprotective potential of this versatile class of compounds.

References

The N-methyl-D-aspartate (NMDA) Receptor as the Biological Target of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the biological target of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a primary metabolite of the Alzheimer's disease drug, Memantine. Through a comparative analysis with its parent compound and other well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists, this document elucidates its pharmacological profile and offers supporting experimental context.

Executive Summary

This compound, also known as 7-Hydroxy Memantine, is a metabolite of Memantine, a well-established uncompetitive antagonist of the NMDA receptor.[1] The primary biological target of Memantine is the NMDA receptor, a crucial ion channel involved in synaptic plasticity and memory formation.[2][3] Scientific literature indicates that the metabolites of Memantine, including its hydroxylated forms, exhibit minimal to no significant activity at the NMDA receptor compared to the parent compound.[2] This guide presents a comparative overview of this compound, Memantine, and other notable NMDA receptor antagonists, namely Ketamine and MK-801, to validate its biological target and contextualize its pharmacological activity.

Comparison of NMDA Receptor Antagonists

The following tables summarize the quantitative data for the binding affinity and functional potency of key NMDA receptor antagonists. It is important to note that the activity of this compound at the NMDA receptor is reported to be minimal.[2]

Table 1: Comparative Binding Affinity of NMDA Receptor Antagonists

CompoundTypeBinding SiteK_i_ (nM)Reference
This compound UncompetitiveChannel PoreNot Reported (Minimal Activity)[2]
MemantineUncompetitiveChannel Pore~500 - 1000[4]
KetamineUncompetitiveChannel Pore~500[4]
MK-801 (Dizocilpine)UncompetitiveChannel Pore~37.2[5]

Table 2: Comparative Functional Potency of NMDA Receptor Antagonists

CompoundIC_50_ (µM)Experimental ModelReference
This compound Not Reported (Minimal Activity)---[2]
Memantine0.5 - 1.0Cultured Neurons[6]
Ketamine~1.0Oocyte Expression[4]
MK-801 (Dizocilpine)~0.05Cultured Neurons[7]

Signaling Pathway of the NMDA Receptor and Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that is activated upon the concurrent binding of glutamate and a co-agonist, typically glycine or D-serine. At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the neuron removes the Mg²⁺ block, allowing for the influx of calcium ions (Ca²⁺), which in turn activates various downstream signaling cascades crucial for synaptic plasticity.

Uncompetitive antagonists like Memantine and its metabolite bind within the ion channel pore when it is in the open state, thereby blocking the influx of Ca²⁺. The key difference in their activity lies in their binding affinity and kinetics.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds Antagonist Uncompetitive Antagonist NMDA_Receptor_Open NMDA Receptor (Open) Antagonist->NMDA_Receptor_Open Blocks Channel NMDA_Receptor->NMDA_Receptor_Open Depolarization (Mg²⁺ block removed) Ca_Influx Ca²⁺ Influx NMDA_Receptor_Open->Ca_Influx Allows Signaling_Cascades Downstream Signaling Cascades Ca_Influx->Signaling_Cascades Activates

NMDA Receptor activation and antagonism.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol is used to determine the binding affinity (K_i_) of a compound for the NMDA receptor.

Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor by the test compound.

Materials:

  • [³H]MK-801 (radioligand)

  • Rat brain membranes (source of NMDA receptors)

  • Test compounds (this compound, Memantine, Ketamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain membrane homogenates.

  • Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound in the binding buffer.

  • Incubations are typically carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC_50_ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC_50_ value to a K_i_ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Rat Brain Membranes B Incubate Membranes with [³H]MK-801 & Test Compound A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC₅₀ & K_i_ determination) E->F

Workflow for NMDA receptor binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol assesses the functional potency (IC_50_) of a compound by measuring its ability to inhibit NMDA receptor-mediated currents in neurons.

Objective: To measure the inhibition of NMDA-evoked currents by the test compound in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (containing physiological concentrations of ions, including Mg²⁺)

  • Internal solution (for the patch pipette, containing a Cs-based solution to block K⁺ channels)

  • NMDA and glycine (agonists)

  • Test compounds

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

Procedure:

  • Culture neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Pull a patch pipette and fill it with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a neuron.

  • Hold the neuron at a negative membrane potential (e.g., -70 mV).

  • Apply a solution containing NMDA and glycine to evoke an inward current through NMDA receptors.

  • After obtaining a stable baseline current, co-apply the NMDA/glycine solution with increasing concentrations of the test compound.

  • Record the peak inward current at each concentration of the test compound.

  • Wash out the test compound to ensure the reversibility of the effect.

  • Plot the percentage of inhibition of the NMDA-evoked current as a function of the test compound concentration.

  • Determine the IC_50_ value by fitting the data to a dose-response curve.

Electrophysiology_Workflow A Culture Neurons B Establish Whole-Cell Patch-Clamp A->B C Record Baseline NMDA-evoked Current B->C D Apply Increasing Concentrations of Test Compound C->D E Record Inhibited Currents D->E F Data Analysis (IC₅₀ determination) E->F

Workflow for electrophysiology assay.

Conclusion

The available evidence strongly indicates that the primary biological target of this compound is the NMDA receptor, consistent with its status as a metabolite of Memantine. However, its activity at this target is significantly diminished compared to its parent compound. This comparative analysis, supported by established experimental protocols, provides a clear framework for understanding the pharmacological profile of this compound and its place within the broader landscape of NMDA receptor antagonists. For drug development professionals, this information is critical for structure-activity relationship studies and in understanding the metabolic fate and potential off-target effects of Memantine-related compounds.

References

Comparative Cross-Reactivity Analysis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride and Related NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride and its structural analogs, memantine and amantadine. The objective is to offer a data-driven comparison to inform research and development in the field of neurology and pharmacology. While comprehensive cross-reactivity data for this compound is limited, this guide summarizes the available information for its parent compound and a related adamantane derivative.

Executive Summary

This compound is a primary metabolite of memantine, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Understanding the cross-reactivity of this metabolite is crucial for a complete safety and efficacy profile. Available data suggests that the polar metabolites of memantine, which would include the hydroxylated form, exhibit minimal activity at the NMDA receptor.[2][3][4] In contrast, both memantine and amantadine, another adamantane derivative, have been more extensively studied for their interactions with a range of molecular targets. This guide presents the available quantitative data for memantine and amantadine to provide a baseline for comparison.

Comparative In Vitro Cross-Reactivity Data

The following table summarizes the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of memantine and amantadine against various receptors. This data is compiled from multiple in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited.

CompoundTarget ReceptorParameterValue (µM)
Memantine NMDA (GluN1/GluN2B)IC500.53[5]
5-HT3IC50~1[4][6]
α7 Nicotinic AcetylcholineIC500.34 - 5[6]
Dopamine D2HighIC500.137 - 0.917[6]
GABA, Benzodiazepine, Adrenergic, Histamine, GlycineAffinityLow to negligible[4]
Amantadine NMDA (GluN1/GluN2B)IC5031[5]
Sigma-1 (σ1)Ki7.44[7]

Note: The affinity of memantine for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as for voltage-dependent Ca2+, Na+, or K+ channels, is reported to be low to negligible.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of NMDA receptor antagonism and a typical workflow for assessing compound cross-reactivity.

NMDA_Receptor_Antagonism NMDA Receptor Antagonism Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Glutamate_Released Glutamate Glutamate->Glutamate_Released Release NMDA_Receptor NMDA Receptor Glutamate_Released->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Cellular_Response Cellular Response (e.g., LTP, Excitotoxicity) Ca_Influx->Cellular_Response Initiates Antagonist NMDA Receptor Antagonist (e.g., Memantine) Antagonist->Ion_Channel Blocks

Caption: NMDA receptor antagonism pathway.

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Screening Start Start: Test Compound (e.g., 3-Amino-5,7-dimethyladamantan-1-ol) Assay_Selection Assay Selection: Radioligand Binding Assays Functional Assays Start->Assay_Selection Incubation Incubation of Compound with Receptor Preparation Start->Incubation Receptor_Panel Panel of Off-Target Receptors (e.g., GPCRs, Ion Channels, Kinases) Assay_Selection->Receptor_Panel Receptor_Panel->Incubation Measurement Measurement of Binding or Functional Activity Incubation->Measurement Data_Analysis Data Analysis: Determine Ki or IC50 values Measurement->Data_Analysis Results Results: Cross-Reactivity Profile Data_Analysis->Results

Caption: Workflow for cross-reactivity screening.

Experimental Protocols

The following provides a generalized methodology for a key experiment used to determine compound cross-reactivity.

Radioligand Binding Assay for Off-Target Receptor Interaction

Objective: To determine the binding affinity (Ki) of a test compound for a panel of off-target receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Test compound (e.g., this compound)

  • Membrane preparations from cells expressing the target receptors

  • Radiolabeled ligand specific for each target receptor (e.g., [3H]-labeled antagonist)

  • Assay buffer (specific to each receptor)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Non-specific binding control (a high concentration of an unlabeled ligand)

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The available data indicates that while memantine and amantadine have well-defined primary targets in the NMDA receptor, they also exhibit interactions with other receptors, albeit at generally lower potencies. For this compound, direct evidence of cross-reactivity is currently lacking in the public domain. However, its characterization as a metabolite of memantine with minimal NMDA receptor activity suggests a potentially different pharmacological profile. Further dedicated in vitro screening of this compound against a broad panel of receptors is necessary to fully elucidate its cross-reactivity and to build a comprehensive safety and efficacy profile. Researchers are encouraged to use the provided experimental framework as a guide for such investigations.

References

A Comparative Analysis of Aminoadamantane Analogs: From Antiviral to Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key aminoadamantane analogs, supported by experimental data. This analysis delves into their therapeutic applications, mechanisms of action, and structure-activity relationships, with a focus on their roles as antiviral agents and neuromodulators.

The aminoadamantane class of compounds, characterized by a rigid tricyclic cage-like structure, has yielded clinically significant drugs with diverse therapeutic applications. Initially recognized for their antiviral properties against influenza A, these analogs have since been repurposed and further developed for their profound effects on the central nervous system, particularly in the management of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. This guide presents a comparative analysis of prominent aminoadamantane analogs, including amantadine, memantine, and rimantadine, alongside a selection of novel derivatives, summarizing their quantitative performance data and detailing the experimental protocols used for their evaluation.

Comparative Pharmacological Data of Aminoadamantane Analogs

The therapeutic efficacy of aminoadamantane analogs is intrinsically linked to their affinity and activity at various biological targets. The following tables summarize key quantitative data for prominent analogs, providing a basis for their comparative analysis.

Table 1: NMDA Receptor Antagonist Activity

The neuroprotective and cognitive-enhancing effects of several aminoadamantane analogs are attributed to their uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This action modulates glutamatergic neurotransmission and mitigates excitotoxicity.

CompoundReceptor/Cell LineIC50 / Ki (µM)Reference
Amantadine Rat Hippocampal NeuronsIC50: 18.6 ± 0.9[1]
GluN1/GluN2BIC50: 750 ± 130[2]
Memantine Rat Hippocampal NeuronsIC50: 1.04 ± 0.26[1]
GluN1/GluN2BIC50: 10 ± 2.7[2]
GluN1/GluN2A (in 0 mM Mg²⁺)IC50: ~0.5-1[3]
GluN1/GluN2B (in 0 mM Mg²⁺)IC50: ~0.5-1[3]
GluN1/GluN2C (in 0 mM Mg²⁺)IC50: ~0.5-1[3]
GluN1/GluN2D (in 0 mM Mg²⁺)IC50: ~0.5-1[3]
(+)-MK-801 Rat Hippocampal NeuronsIC50: 0.12 ± 0.01[1]
Ketamine Rat Hippocampal NeuronsIC50: 0.43 ± 0.10[1]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the specific receptor subtype composition, agonist concentration, and membrane potential.

Table 2: Antiviral Activity against Influenza A Virus

The antiviral action of first-generation aminoadamantanes is primarily mediated by the blockade of the M2 proton channel of the influenza A virus, a critical step in viral uncoating.

CompoundVirus StrainIC50 (µg/mL)Reference
Amantadine A/PR/8/34 (H1N1)>50[4]
NWS/33 (H1N1)>50[4]
Suita/1/89 (H1N1)>50[4]
Kitakyushu/159/93 (H3N2)>50[4]
Susceptible H1N1 & H3N2-[5]
Rimantadine A/Soloman Island/3/2006 (H1N1)0.01962 (EC50, nM)[4]
Susceptible H1N1 & H3N2Significantly more active than amantadine[5]
Influenza BInactive[4][6]
T-705 Influenza A viruses0.013 - 0.48[7]
Influenza B viruses0.039 - 0.089[7]
Influenza C viruses0.030 - 0.057[7]

Note: The emergence of widespread resistance in influenza A strains has significantly limited the clinical utility of amantadine and rimantadine as antiviral agents.[6]

Table 3: Cholinesterase Inhibitory Activity

In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Novel aminoadamantane derivatives have been explored for this activity.

CompoundEnzymeKi (µM)Reference
Compound 5 (4-aminoquinoline-adamantane derivative) AChE-[8]
BChE0.091 - 25 (for a series of analogs)[8]
Compound 14 (4-aminoquinoline-adamantane derivative) BChE10 times more selective for BChE[9]
Compound 19 (4-aminoquinoline-adamantane derivative) AChE5.8 times more potent inhibitor of AChE[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the comparative analysis of aminoadamantane analogs.

NMDA Receptor Binding Assay (³HMK-801 Radioligand Assay)

This assay is used to determine the affinity of test compounds for the NMDA receptor channel.

Principle: This protocol utilizes the radiolabeled NMDA receptor channel blocker --INVALID-LINK--MK-801 to quantify the binding of competing ligands. The displacement of the radioligand by a test compound is measured to determine its binding affinity (Ki).[10]

Methodology:

  • Membrane Preparation: Rat brains (excluding cerebella) are homogenized in a cold Tris-HCl buffer (pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[11]

  • Incubation: A specific concentration of the prepared membranes is incubated with a fixed concentration of [³H]MK-801 (e.g., 5 nM) and varying concentrations of the test compound. The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 180 minutes).[11]

  • Determination of Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801) to determine the level of non-specific binding.[11]

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[12]

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[12]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Antiviral Plaque Reduction Assay

This assay is a standard method for evaluating the antiviral activity of compounds against cytopathic viruses like influenza.

Principle: The ability of a virus to form plaques (localized areas of cell death) in a monolayer of susceptible cells is quantified. The reduction in the number or size of plaques in the presence of a test compound indicates its antiviral activity.

Methodology:

  • Cell Culture: A confluent monolayer of Madin-Darby canine kidney (MDCK) cells is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well).

  • Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing serial dilutions of the test compound.

  • Incubation: The plates are incubated at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug). The 50% inhibitory concentration (IC50) is determined as the drug concentration that reduces the plaque number by 50%.[4]

Neuroprotection Assays (MTT and LDH Assays)

These cell-based assays are used to assess the protective effects of compounds against glutamate-induced excitotoxicity.

MTT Assay (Cell Viability)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8]

Methodology:

  • Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates. The cells are then exposed to a toxic concentration of glutamate with or without the test compounds for a specified period (e.g., 24 hours).[13][14]

  • MTT Incubation: The culture medium is replaced with a medium containing MTT, and the cells are incubated for a few hours to allow for formazan formation.[15]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

LDH Assay (Cytotoxicity)

Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the extent of cell lysis.[16]

Methodology:

  • Cell Culture and Treatment: Similar to the MTT assay, cells are treated with glutamate and the test compounds.[14]

  • Supernatant Collection: After the treatment period, the culture supernatant is collected.[17]

  • LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[16]

  • Absorbance Measurement: The absorbance of the formazan is measured at approximately 490 nm.

  • Data Analysis: Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).[18]

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: This colorimetric method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.[19]

Methodology:

  • Enzyme and Substrate Preparation: Solutions of the cholinesterase enzyme (AChE or BChE) and the corresponding substrate (acetylthiocholine or butyrylthiocholine) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).[20]

  • Reaction Mixture: The reaction is typically performed in a 96-well plate. The reaction mixture contains the enzyme, DTNB, and the test compound at various concentrations.[21]

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.[20]

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action of aminoadamantane analogs.

NMDA_Receptor_Excitotoxicity cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_nmda NMDA Receptor Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Depolarization Glutamate_cleft Glutamate NMDA_R NMDA-R Glutamate_cleft->NMDA_R Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Mg_ion Mg²⁺ Mg_ion->NMDA_R Blockade (Resting) Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Overload Cell_Death Neuronal Cell Death Excitotoxicity->Cell_Death Aminoadamantane Aminoadamantane Analogs Aminoadamantane->NMDA_R Blockade

Caption: NMDA Receptor-Mediated Glutamate Excitotoxicity and its Blockade by Aminoadamantane Analogs.

M2_Proton_Channel_Mechanism cluster_endosome Endosome (Acidic pH) cluster_virus Influenza A Virus cluster_m2 M2 Proton Channel H_ion_endo H⁺ M2_channel M2 Channel (Tetramer) H_ion_endo->M2_channel Influx H_ion_virus H⁺ M2_channel->H_ion_virus Viral_uncoating Viral Uncoating H_ion_virus->Viral_uncoating Acidification Replication Viral Replication Viral_uncoating->Replication Aminoadamantane Aminoadamantane Analogs Aminoadamantane->M2_channel Blockade

Caption: Mechanism of the Influenza A M2 Proton Channel and its Inhibition by Aminoadamantane Analogs.

Experimental_Workflow_Neuroprotection cluster_assays Cytotoxicity/Viability Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment: 1. Glutamate (Excitotoxic Insult) 2. Aminoadamantane Analogs start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation mtt_assay MTT Assay (Measure Mitochondrial Activity) incubation->mtt_assay ldh_assay LDH Assay (Measure Membrane Integrity) incubation->ldh_assay data_analysis Data Analysis: - Calculate % Viability - Calculate % Cytotoxicity - Determine EC50/IC50 mtt_assay->data_analysis ldh_assay->data_analysis end End: Assess Neuroprotective Efficacy data_analysis->end

Caption: Experimental Workflow for Assessing the Neuroprotective Effects of Aminoadamantane Analogs.

Conclusion

The aminoadamantane scaffold has proven to be a versatile platform for the development of drugs targeting a range of diseases. While the initial promise of amantadine and rimantadine as antiviral agents has been diminished by the rise of resistant influenza strains, their legacy continues in the field of neuropharmacology. Memantine stands as a testament to the successful repurposing and optimization of this chemical class, offering significant therapeutic benefits for individuals with Alzheimer's disease. The ongoing research into novel aminoadamantane analogs with multi-target activities, such as combined NMDA receptor antagonism and cholinesterase inhibition, holds promise for the future development of more effective treatments for complex neurodegenerative disorders. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important area of medicinal chemistry and drug discovery.

References

In Vitro and In Vivo Correlation for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative overview of the in vitro and in vivo properties of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a primary metabolite of the Alzheimer's drug, Memantine. Also known as 7-Hydroxy Memantine Hydrochloride, this compound is crucial for understanding the overall pharmacological profile of its parent drug. However, a thorough review of publicly available scientific literature reveals a significant data gap in establishing a direct in vitro-in vivo correlation (IVIVC) for this specific metabolite.

Introduction to this compound

This compound is a hydroxylated metabolite of Memantine.[1] Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist used for the treatment of moderate to severe dementia of the Alzheimer's type.[2][3] Understanding the behavior of its metabolites is essential for a complete characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Properties:

PropertyValue
Chemical NameThis compound
Synonyms7-Hydroxy Memantine Hydrochloride, 1-amino-3,5-dimethyl-7-hydroxyadamantane hydrochloride
CAS Number356572-08-2
Molecular FormulaC₁₂H₂₂ClNO
Molecular Weight231.76 g/mol

In Vitro Data: Focus on the Parent Compound, Memantine

Due to the lack of specific in vitro dissolution and permeability data for this compound, this section will present the available information for Memantine hydrochloride. These properties provide a baseline for understanding the potential behavior of its metabolites.

Dissolution Studies of Memantine Hydrochloride

Memantine hydrochloride is classified as a highly soluble compound.[1] In vitro dissolution studies are crucial for predicting its in vivo absorption.

Table 2.1: In Vitro Dissolution of Memantine Hydrochloride Formulations

FormulationDissolution MediumTime (minutes)% Drug ReleasedReference
Immediate-Release Tablet900 mL, 0.1 N HCl15>85%FDA Documents
Fast Dissolving Oral Film900 mL, pH 6.8 Phosphate Buffer10~90%Journal of Global Trends in Pharmaceutical Sciences
Fast Dissolving Oral Film900 mL, pH 7.4 Phosphate Buffer3091-98%Research Journal of Pharmacy and Technology[4]

Experimental Protocol: In Vitro Dissolution of Memantine Fast Dissolving Oral Films

A standard protocol for in vitro dissolution testing of oral films involves the following steps:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

  • Temperature: Maintained at 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure: The film is placed in the dissolution vessel. At specified time intervals, samples of the dissolution medium are withdrawn, filtered, and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 280 nm for Memantine). The volume of the withdrawn sample is replaced with fresh dissolution medium to maintain a constant volume.

  • Data Analysis: The cumulative percentage of drug released is calculated at each time point.

Permeability Studies of Memantine

Memantine is considered a highly permeable drug.[1] Permeability is a key factor influencing the rate and extent of drug absorption.

Table 2.2: Permeability Data for Memantine

MethodMembraneApparent Permeability (Papp) (cm/s)DirectionReference
Caco-2 Cell MonolayerCaco-2 cellsHigh (Specific value not publicly available)A to BFDA Documents

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption in humans.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Assay Procedure: The test compound (e.g., Memantine) is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time. The experiment is also performed in the reverse direction (B to A) to assess active efflux.

  • Sample Analysis: Samples from both the apical and basolateral compartments are collected at specific time points and analyzed by a suitable analytical method like LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

In Vivo Data: Pharmacokinetics of Memantine and its Metabolites

While detailed pharmacokinetic data for this compound is scarce, information on the overall metabolism and excretion of Memantine provides some insights.

Pharmacokinetics of Memantine

Memantine exhibits predictable pharmacokinetic properties in humans.

Table 3.1: Human Pharmacokinetic Parameters of Memantine

ParameterValueReference
Bioavailability~100%[5]
Tmax (Time to Peak Plasma Concentration)3-7 hours[6]
Protein Binding45%[2]
Volume of Distribution (Vd)9-11 L/kg[2]
Elimination Half-life (t½)60-80 hours[2][6]
Primary Route of EliminationRenal (48% as unchanged drug)[2][6]

Experimental Protocol: Human Pharmacokinetic Study of Memantine

A typical human pharmacokinetic study for an oral drug like Memantine would involve:

  • Study Design: A single-dose, open-label study in healthy volunteers.

  • Dosing: Administration of a single oral dose of Memantine hydrochloride.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Memantine (and its metabolites, if possible) is determined using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and t½ using non-compartmental or compartmental analysis.

Metabolism of Memantine

Memantine is partially metabolized in the liver. The primary metabolites, including this compound, are reported to have minimal NMDA receptor antagonist activity.[2] A significant challenge in establishing an IVIVC for the metabolite is the lack of quantitative data on its formation and elimination in vivo. An FDA document notes that "Quantitative estimation of these metabolites has not been conducted in the PK studies."[1]

In Vitro-In Vivo Correlation (IVIVC): The Data Gap for this compound

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed).

Currently, there is no publicly available data to establish a meaningful IVIVC for this compound. The primary obstacle is the absence of in vivo pharmacokinetic data for this specific metabolite. Without plasma concentration-time profiles of 7-Hydroxy Memantine, it is impossible to correlate any in vitro measurement to its in vivo behavior.

Alternative Approaches and Future Directions

In the absence of a direct IVIVC, researchers can consider the following:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be developed for Memantine and its metabolites to simulate their ADME properties. These models can incorporate in vitro data (such as solubility and permeability, if they become available for the metabolite) and in vivo physiological parameters to predict the pharmacokinetics of the metabolite.

  • Further In Vivo Studies: The most direct way to fill the data gap is to conduct pharmacokinetic studies in animals and humans that specifically quantify the plasma concentrations of this compound following the administration of Memantine.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Development dissolution Dissolution Testing (e.g., USP Apparatus 2) correlation Correlation Analysis (e.g., Level A, B, C) dissolution->correlation Dissolution Profile permeability Permeability Assay (e.g., Caco-2) permeability->correlation Permeability Data pk_study Pharmacokinetic Study (Animal/Human) plasma_analysis Plasma Concentration Analysis (LC-MS/MS) pk_study->plasma_analysis plasma_analysis->correlation Absorption Profile model Predictive Model correlation->model

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

signaling_pathway Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Neuronal_Damage Neuronal Damage & Cell Death Ca_Influx->Neuronal_Damage Memantine Memantine Memantine->NMDA_Receptor Blocks Metabolite 3-Amino-5,7-dimethyl- adamantan-1-ol (Minimal Activity) Memantine->Metabolite Metabolized to

References

Spectroscopic Showdown: Unmasking 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride and its Adamantane Relatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride with its parent compound, Memantine hydrochloride, and a key synthetic precursor, 1-hydroxy-3,5-dimethyladamantane, provides researchers and drug development professionals with a detailed guide for the identification and differentiation of these closely related adamantane derivatives. This guide leverages Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to highlight the subtle yet significant structural distinctions that are critical for quality control and impurity profiling in a pharmaceutical setting.

This compound, a known metabolite and impurity of the Alzheimer's drug Memantine, presents a unique analytical challenge due to its structural similarity to the active pharmaceutical ingredient and other related compounds. A thorough spectroscopic analysis is therefore paramount for ensuring the purity and safety of Memantine-based therapeutics. This guide presents a side-by-side comparison of the key spectroscopic features of this compound, Memantine hydrochloride, and 1-hydroxy-3,5-dimethyladamantane, supported by experimental data and detailed analytical protocols.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its selected alternatives.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundMethyl Protons (-CH₃)Adamantane Cage Protons (CH, CH₂)Other
3-Amino-5,7-dimethyladamantan-1-ol HCl ~0.8-1.0 (s, 6H)~1.2-2.2 (m)-OH, -NH₃⁺ (broad signals, variable)
Memantine hydrochloride [1]0.82 (s, 6H)1.05-1.14 (m, 2H), 1.27 (d, 2H), 1.44-1.51 (d, 4H), 1.67 (d, 2H), 2.12-2.50 (m, 1H)8.34 (s, 3H, -NH₃⁺)
1-hydroxy-3,5-dimethyladamantane ~0.8-0.9 (s, 6H)~1.1-1.8 (m)-OH (broad signal, variable)

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CompoundMethyl Carbons (-CH₃)Adamantane Cage CarbonsQuaternary Carbons (C-N, C-O)
3-Amino-5,7-dimethyladamantan-1-ol HCl ~29-31~30-55C-OH (~70-75), C-NH₃⁺ (~50-55)
Memantine hydrochloride [1]29.0129.5, 31.8, 39.9, 41.5, 45.7, 49.552.3 (C-N)
1-hydroxy-3,5-dimethyladamantane ~29-31~32-52C-OH (~65-70)

Table 3: Comparative IR Data (cm⁻¹)

CompoundO-H StretchN-H StretchC-H StretchC-N StretchC-O Stretch
3-Amino-5,7-dimethyladamantan-1-ol HCl ~3200-3500 (broad)~2800-3200 (broad)~2850-2950~1000-1200~1050-1150
Memantine hydrochloride [1]-34092707-29821358-
1-hydroxy-3,5-dimethyladamantane ~3200-3600 (broad)-~2850-2950-~1000-1100

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical for avoiding signal overlap with the analyte's resonances.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Record spectra at a constant temperature, typically 298 K.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

    • Reference the chemical shifts to the deuterated solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

Visualization of Analytical Workflow and Comparative Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the comparative process.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Analyte Sample NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet or ATR Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Proc Fourier Transform, Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Baseline Correction IR_Acq->IR_Proc NMR_Analysis Chemical Shift Analysis, Integration, Coupling Constants NMR_Proc->NMR_Analysis IR_Analysis Peak Assignment (Functional Groups) IR_Proc->IR_Analysis Data_Interpretation Structural Elucidation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation Spectroscopic_Comparison_Logic cluster_alternatives Comparative Compounds cluster_comparison Spectroscopic Comparison Target 3-Amino-5,7-dimethyl- adamantan-1-ol HCl NMR_Comp NMR Spectra (¹H & ¹³C) Target->NMR_Comp IR_Comp IR Spectra Target->IR_Comp Alt1 Memantine HCl Alt1->NMR_Comp Alt1->IR_Comp Alt2 1-hydroxy-3,5- dimethyladamantane Alt2->NMR_Comp Alt2->IR_Comp Conclusion Structural Differentiators NMR_Comp->Conclusion IR_Comp->Conclusion

References

A Researcher's Guide to Establishing the Purity of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and reliable research. This guide provides a comparative analysis of key analytical techniques for establishing the purity of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a notable aminoadamantane derivative. Given its structural similarity to Memantine, this guide leverages established methods for related compounds to provide robust, adaptable protocols and comparative performance data.

Executive Summary of Analytical Techniques

The determination of purity for a non-chromophoric, polar molecule like this compound requires a multi-pronged analytical approach. No single method can provide a complete purity profile. A combination of a high-resolution separation technique for quantifying related substances and an orthogonal method for assessing absolute purity and non-chromatographic impurities is recommended.

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying organic impurities. Due to the lack of a UV-absorbing chromophore in the target molecule, pre-column derivatization is essential for sensitive UV or Fluorescence detection.

Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and definitive identification of volatile impurities. Similar to HPLC, derivatization is required to increase the volatility and thermal stability of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method capable of determining absolute purity without requiring a specific reference standard of the analyte itself. It is particularly effective for quantifying the main component against a certified internal standard.

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that determines purity based on the principle of melting point depression. It is a powerful tool for assessing the purity of highly crystalline substances and is orthogonal to chromatographic methods.

Comparative Performance of Purity Assessment Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, absolute purity determination, or high-throughput screening. The following table summarizes typical performance metrics for each technique, extrapolated from data on the closely related compound, Memantine Hydrochloride.

Parameter HPLC with UV/FLD Derivatization GC-MS with Derivatization Quantitative ¹H NMR (qNMR) Differential Scanning Calorimetry (DSC)
Principle Chromatographic separation of derivativesChromatographic separation of volatile derivativesNuclear magnetic resonance signal intensity relative to a standardMelting point depression by impurities
Typical Purity Range Reported >99.0%[1][2]>99.5%98.5% - 101.5% (absolute)[3][4]>98.0%[5]
Limit of Detection (LOD) ~0.1-0.8 µg/mL[1][6]Analyte dependent, typically low ng rangeImpurity dependent, ~0.05-0.1 mol%~0.1 mol% impurity
Limit of Quantitation (LOQ) ~0.4-2.6 µg/mL[1][6]Analyte dependent, typically mid ng rangeImpurity dependent, ~0.1-0.3 mol%~0.2-0.5 mol% impurity
Key Advantage High resolution for related substancesHigh specificity and structural identification of volatile impuritiesAbsolute quantification without a specific analyte standardFast, accurate for bulk purity of crystalline solids
Key Limitation Requires derivatization; indirect purityRequires derivatization; not suitable for non-volatile impuritiesLower sensitivity for trace impurities compared to chromatographyOnly for crystalline, thermally stable compounds; not impurity-specific

Potential Impurities

Understanding potential impurities is critical for developing a robust analytical method. Based on the synthesis of the related compound Memantine, potential impurities for this compound may include starting materials, by-products, and degradation products. These can include other aminoadamantane analogs or incompletely reacted intermediates.

Experimental Workflows and Logical Relationships

A comprehensive purity assessment strategy involves a logical flow of experiments, often combining chromatographic and non-chromatographic techniques to build a complete profile of the sample.

Purity_Assessment_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Final Report Sample Test Sample of 3-Amino-5,7-dimethyladamantan-1-ol HCl HPLC HPLC with Pre-column Derivatization Sample->HPLC GCMS GC-MS with Derivatization Sample->GCMS qNMR Quantitative NMR (qNMR) Sample->qNMR DSC Differential Scanning Calorimetry (DSC) Sample->DSC Purity_Impurity Related Substances Profile (Quantify known/unknown impurities) HPLC->Purity_Impurity Volatile_Impurity Volatile/Semi-Volatile Impurity Identification GCMS->Volatile_Impurity Absolute_Purity Absolute Purity Assay (vs. Certified Standard) qNMR->Absolute_Purity Bulk_Purity Bulk Crystalline Purity (Total Molar Impurity) DSC->Bulk_Purity Final_Report Certificate of Analysis: - Purity by HPLC (% Area) - Purity by qNMR (% w/w) - Purity by DSC (mol%) - Impurity Profile Purity_Impurity->Final_Report Volatile_Impurity->Final_Report Absolute_Purity->Final_Report Bulk_Purity->Final_Report

Caption: General workflow for comprehensive purity assessment.

Orthogonal_Methods center_node Purity Assessment of 3-Amino-5,7-dimethyladamantan-1-ol HCl chromatography Chromatographic Methods (Separation-Based) center_node->chromatography non_chromatography Orthogonal Methods (Bulk Property / Absolute) center_node->non_chromatography hplc HPLC (Related Substances) chromatography->hplc gcms GC-MS (Volatile Impurities) chromatography->gcms qnmr qNMR (Absolute Purity) non_chromatography->qnmr dsc DSC (Crystalline Purity) non_chromatography->dsc hplc->center_node Provides impurity profile qnmr->center_node Provides absolute content

Caption: Relationship between chromatographic and orthogonal methods.

Detailed Experimental Protocols

The following protocols are adapted from validated methods for structurally similar aminoadamantanes and should serve as a robust starting point. Full method validation is required for GMP applications.

Protocol 1: Purity by RP-HPLC with Pre-Column Derivatization (FMOC-Cl)

This method is ideal for the separation and quantification of process-related impurities. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts with the primary amine to yield a highly UV-active derivative.

1. Reagents and Materials:

  • This compound reference and test samples.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Boric Acid.

  • Sodium Hydroxide.

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

  • Column: C18, 4.6 x 150 mm, 5 µm.

2. Solutions Preparation:

  • Mobile Phase A: 0.05 M Borate Buffer (pH 8.5).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare fresh daily.

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve the reference standard in diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve the test sample in diluent.

3. Derivatization Procedure:

  • To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of 0.5 M Borate Buffer (pH 8.5).

  • Add 2.0 mL of the 15 mM FMOC-Cl solution.

  • Vortex for 30 seconds and let the reaction proceed at room temperature for 20 minutes.[7]

  • Quench the reaction by adding 1.0 mL of 0.1 M glycine solution (if necessary).

  • Dilute with diluent to the final desired concentration.

4. Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 265 nm.[7]

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 60% B

    • 20-25 min: 60% B

5. Data Analysis:

  • Calculate the % purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Purity by GC-MS with Derivatization (Silylation)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is necessary to increase volatility.

1. Reagents and Materials:

  • This compound samples.

  • Pyridine or Acetonitrile (Anhydrous).

  • BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

  • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm.

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.

  • Add 500 µL of anhydrous pyridine.

  • Add 500 µL of BSTFA + 1% TMCS.[8]

  • Cap the vial tightly and heat at 70°C for 45 minutes.[8]

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temperature: 270°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C (Electron Ionization at 70 eV).

  • Scan Range: 40-500 amu.

4. Data Analysis:

  • Identify peaks by comparing mass spectra to libraries (e.g., NIST).

  • Calculate purity based on % area, similar to the HPLC method.

Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)

This protocol provides a direct measurement of the mass fraction of the analyte using a certified internal standard.

1. Reagents and Materials:

  • This compound sample.

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone). Must be stable, non-reactive, and have signals that do not overlap with the analyte.

  • Deuterated Solvent (e.g., DMSO-d₆, D₂O).

  • High-resolution NMR Spectrometer (≥400 MHz).

2. Sample Preparation:

  • Accurately weigh about 15-20 mg of the sample into a clean, dry vial.

  • Accurately weigh about 10-15 mg of the certified internal standard into the same vial.

  • Record the exact weights.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent. Ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: Standard 1D proton experiment (e.g., zg30).

  • Relaxation Delay (d1): Ensure full relaxation of all integrated protons. A delay of 5 times the longest T₁ value is required (typically 30-60 seconds for quantitative work).

  • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Acquisition Time: ≥ 3 seconds.

  • Ensure proper shimming to achieve sharp, symmetrical peaks.

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Calculate the purity (% w/w) using the following formula:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Protocol 4: Purity by Differential Scanning Calorimetry (DSC)

This method is based on the Van't Hoff equation and is suitable for high-purity, crystalline, and thermally stable compounds.

1. Apparatus and Materials:

  • Calibrated Differential Scanning Calorimeter.

  • Aluminum crucibles and lids.

  • Crimper for sealing pans.

  • High-purity Indium standard for calibration.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the sample into an aluminum crucible.

  • Hermetically seal the crucible to prevent sublimation.

  • Prepare an empty, sealed crucible to be used as a reference.

3. DSC Conditions:

  • Temperature Program:

    • Equilibrate at a temperature at least 20°C below the expected melting point.

    • Ramp at a slow heating rate, typically 0.5-2°C/min, through the melting transition.[9]

  • Purge Gas: Inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

4. Data Analysis:

  • The instrument software will integrate the melting endotherm.

  • The software uses the Van't Hoff equation to plot the sample temperature (T) versus the reciprocal of the melt fraction (1/F).

  • The mole percent of impurity is calculated from the slope and intercept of this plot. The purity is then determined by subtracting the impurity percentage from 100. The method is generally considered reliable for materials that are at least 98% pure.[5]

References

A Head-to-Head Comparison of Adamantane-Based NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of adamantane-based N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on memantine, amantadine, and rimantadine. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Adamantane derivatives represent a significant class of uncompetitive NMDA receptor antagonists. Their unique mechanism of action, characterized by voltage-dependent channel blocking with rapid kinetics, distinguishes them from other NMDA receptor antagonists like ketamine and MK-801, leading to a more favorable clinical profile.[1][2] Overstimulation of the NMDA receptor is implicated in excitotoxicity, a key pathological process in various neurodegenerative disorders.[3] By modulating this receptor, adamantane-based drugs offer therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.[1][3] This guide presents a head-to-head comparison of the pharmacological properties of memantine, amantadine, and rimantadine, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Pharmacological Properties

The following table summarizes the key pharmacological parameters of memantine, amantadine, and rimantadine as NMDA receptor antagonists. The data highlights the differences in their potency and affinity for the NMDA receptor.

ParameterMemantineAmantadineRimantadineReference
IC50 (µM) 0.54 - 1.0418.6 - 92Not well-reported[4][5][6]
Ki (µM) 0.54 - 0.7410.5 - 11Not well-reported[7][8]
Blocking Kinetics IntermediateFastNot well-reported[4]
Voltage Dependency StrongStrongNot well-reported[2]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition and the cell type used.

Mechanism of Action and Signaling Pathway

Memantine and amantadine are uncompetitive, open-channel blockers of the NMDA receptor.[1][4] This means they only bind within the ion channel when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), and the cell membrane is depolarized, relieving the magnesium (Mg2+) block.[9] Their therapeutic efficacy is attributed to their ability to preferentially block excessive, pathological NMDA receptor activation while largely sparing normal synaptic transmission.[10] The faster off-rate kinetics of these compounds compared to high-affinity antagonists is believed to contribute to their better tolerability.[8]

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal Glutamate Glutamate NMDA_R NMDA_R Glutamate->NMDA_R Binds Ca_ion Ca_ion NMDA_R->Ca_ion Influx Signaling_Cascades Signaling_Cascades Ca_ion->Signaling_Cascades Activates Gene_Expression Gene_Expression Signaling_Cascades->Gene_Expression Leads to Adamantane Adamantane Adamantane->NMDA_R Blocks Channel

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is the gold standard for characterizing the effects of antagonists on NMDA receptor function, allowing for the direct measurement of ion channel activity.[11]

Objective: To determine the IC50 value and characterize the kinetics of NMDA receptor blockade.

Methodology:

  • Cell Preparation:

    • Use primary neuronal cultures (e.g., from rat hippocampus) or heterologous expression systems (e.g., HEK293 cells) transfected with specific NMDA receptor subunits.[11]

    • Plate cells on coverslips and culture for an appropriate duration to ensure mature receptor expression.[11]

  • Recording Setup:

    • Transfer a coverslip with adherent cells to a recording chamber on a microscope stage.

    • Continuously perfuse the chamber with an external solution containing standard physiological ion concentrations.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with the internal solution.[11]

  • Whole-Cell Configuration:

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[11]

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[11]

    • Apply an agonist solution containing NMDA and glycine to evoke an inward current mediated by NMDA receptors.

    • Once a stable baseline current is achieved, co-apply the agonist solution with increasing concentrations of the adamantane antagonist.

    • Record the inhibition of the agonist-evoked current at each antagonist concentration.

    • Wash out the antagonist to assess the reversibility of the block.[11]

  • Data Analysis:

    • Plot the percentage of current inhibition as a function of the antagonist concentration.

    • Fit the data with a logistic function to determine the IC50 value.[11]

    • Analyze the on- and off-rates of the block to characterize the kinetics.

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation (Neurons or Transfected Cells) Start->Cell_Prep Setup Prepare Recording Setup (Solutions, Pipettes) Cell_Prep->Setup Patch Achieve Whole-Cell Patch Configuration Setup->Patch Record_Baseline Record Baseline NMDA-evoked Current Patch->Record_Baseline Apply_Antagonist Apply Increasing Concentrations of Antagonist + Agonist Record_Baseline->Apply_Antagonist Record_Inhibition Record Inhibited Current Apply_Antagonist->Record_Inhibition Washout Washout Antagonist Apply_Antagonist->Washout All Concentrations Tested Record_Inhibition->Apply_Antagonist Next Concentration Analyze Analyze Data (IC50, Kinetics) Washout->Analyze End End Analyze->End

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the adamantane derivatives to the NMDA receptor.

Objective: To determine the inhibitor constant (Ki) of a test compound.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing NMDA receptors in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend and wash the membrane pellet. The final pellet is resuspended and stored at -80°C.[12]

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the unlabeled adamantane compound (the competitor).[12]

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter using a cell harvester. The receptors and bound radioligand are retained on the filter.[12]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competitor.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.[12]

Drug Development and Screening Logic

The development of novel adamantane-based NMDA receptor antagonists follows a logical progression from initial screening to preclinical evaluation.

Drug_Screening_Logic Start Compound Library (Adamantane Derivatives) Primary_Screen Primary Screening: Radioligand Binding Assay (Determine Ki) Start->Primary_Screen Hit_Selection Hit Selection (Potency & Selectivity) Primary_Screen->Hit_Selection Hit_Selection->Start Discard Secondary_Screen Secondary Screening: Patch-Clamp Electrophysiology (Determine IC50, Kinetics) Hit_Selection->Secondary_Screen Promising Hits Lead_Candidate Lead Candidate Selection Secondary_Screen->Lead_Candidate Lead_Candidate->Secondary_Screen Back-optimization In_Vivo In Vivo Studies (Animal Models of Disease) Lead_Candidate->In_Vivo Optimized Leads Preclinical Preclinical Development In_Vivo->Preclinical

Conclusion

Memantine and amantadine are well-characterized adamantane-based NMDA receptor antagonists with distinct pharmacological profiles. Memantine exhibits a higher affinity and potency for the NMDA receptor compared to amantadine. The information on rimantadine's activity at the NMDA receptor remains limited in the public domain. The favorable safety profile of memantine and amantadine is attributed to their uncompetitive mechanism and rapid channel unblocking kinetics. The experimental protocols and logical workflow presented in this guide provide a framework for the continued investigation and development of novel adamantane derivatives as therapeutic agents for neurological disorders.

References

Validating the Efficacy of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (Memantine) in Preclinical and Clinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, widely known as Memantine, against other therapeutic alternatives in relevant preclinical and clinical models. The following sections detail its mechanism of action, comparative efficacy, safety profile, and the experimental protocols used to generate the supporting data.

Introduction to Memantine and its Mechanism of Action

Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its primary indication is for the treatment of moderate-to-severe dementia associated with Alzheimer's disease. The therapeutic action of Memantine is rooted in the "glutamate hypothesis" of neurodegeneration. In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a prolonged influx of Ca2+ ions. This excitotoxicity is a key driver of synaptic dysfunction and neuronal cell death.

Memantine's unique properties, including its voltage dependency and rapid off-rate kinetics, allow it to preferentially block the pathological, persistent activation of NMDA receptors while sparing the transient, physiological activation required for learning and memory. This selective antagonism helps to mitigate excitotoxicity without inducing the severe side effects associated with high-affinity NMDA receptor antagonists.

Signaling Pathway: NMDA Receptor Modulation

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ion Channel NMDA_R->Ca_Channel Activates Ca_Influx Ca²+ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Excessive Normal_Signal Normal Synaptic Signaling Ca_Influx->Normal_Signal Physiological Memantine Memantine Memantine->Ca_Channel Blocks (Pathological State)

Caption: Mechanism of Memantine at the NMDA receptor.

Comparative Efficacy in Clinical Models of Alzheimer's Disease

Memantine's efficacy has been extensively studied, both as a monotherapy and in combination with acetylcholinesterase inhibitors (AChEIs) such as Donepezil, Rivastigmine, and Galantamine. AChEIs represent the other major class of drugs for Alzheimer's disease, working by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning.

Quantitative Comparison of Clinical Efficacy

The following tables summarize the performance of Memantine compared to placebo and in combination with AChEIs across various standard clinical assessment scales.

Table 1: Memantine Monotherapy vs. Placebo in Moderate-to-Severe Alzheimer's Disease

Outcome MeasureMemantine (20 mg/day)PlaceboKey Findings
SIB (Severe Impairment Battery) Increase of 0.9 from baselineDecrease of 2.5 from baselineStatistically significant difference favoring Memantine.[2]
ADCS-ADL (AD Cooperative Study - Activities of Daily Living) Less decline from baselineGreater decline from baselineMemantine showed a significant benefit in maintaining daily functions.
CIBIC-Plus (Clinician's Interview-Based Impression of Change) Statistically significant improvementWorsening from baselineGlobal clinical status was improved with Memantine.

Table 2: Memantine and Donepezil Combination Therapy vs. Monotherapy

Outcome MeasureMemantine + DonepezilDonepezil + PlaceboKey Findings
SIB (Severe Impairment Battery) MD: 9.61MD: 4.70Combination therapy showed superior outcomes for cognition in severe dementia.[3]
ADAS-cog (AD Assessment Scale-Cognitive) MD: -5.01MD: -2.93Combination therapy was more effective in improving cognition.[3]
NPI (Neuropsychiatric Inventory) MD: -6.84-Combination therapy was more effective for neuropsychiatric symptoms.[3]

MD: Mean Difference from placebo. A higher SIB score and lower ADAS-cog/NPI scores indicate improvement.

A meta-analysis of nine randomized controlled trials (2604 patients) showed that combination therapy with an AChEI and Memantine had a significantly greater effect on cognition and clinical global impression compared to AChEI monotherapy in moderate to severe Alzheimer's disease.[4][5]

Comparative Safety and Tolerability in Clinical Trials

Overall, Memantine is well-tolerated, with an adverse event profile similar to that of placebo.[2] The most common side effects are generally mild and transient.

Table 3: Incidence of Common Adverse Events (%) in Clinical Trials

Adverse EventMemantineDonepezilRivastigmineGalantaminePlacebo
Dizziness 10.4%[6]5.2%[6]---
Confusion 10.4%[6]6.5%[6]---
Headache 3.7%[6]----
Diarrhea -9.7%[6]---
Nausea --11-47%[7]--
Vomiting --10-31%[7]--
Anorexia --4-17%[7]--

Note: Percentages are derived from various sources and may not be directly comparable due to different study designs.

Pharmacovigilance data suggests that among AChEIs, Rivastigmine has a higher reported incidence of death as an adverse event compared to Donepezil and Galantamine.[8][9]

Comparative Efficacy in Preclinical Models

Preclinical studies in various in vitro and in vivo models have been crucial in elucidating Memantine's neuroprotective effects and comparing it to other NMDA receptor antagonists.

In Vitro Models of Excitotoxicity

In vitro models are essential for determining the direct neuroprotective effects of compounds against glutamate-induced excitotoxicity.

Table 4: Comparative Potency of NMDA Receptor Antagonists in In Vitro Assays

CompoundAssayIC50 / EC50Source
Memantine NMDA-induced currents (cultured neurons)IC50: 2.2 µM[10]
MK-801 NMDA-induced currents (cultured neurons)IC50: 0.14 µM[10]
Ketamine NMDA receptor antagonism (hippocampal neurons)IC50: 0.43 µM[11]
Memantine NMDA receptor antagonism (hippocampal neurons)IC50: 1.04 µM[11]
Memantine Neuroprotection (GSNO-induced excitotoxicity)EC50: ~2.5 µM[12]
Memantine Neuroprotection (MPP+-induced excitotoxicity)EC50: ~5 µM[12]

These results highlight that while MK-801 is a more potent NMDA receptor antagonist, Memantine provides neuroprotection at clinically relevant concentrations.[10][12] The lower affinity of Memantine is thought to contribute to its better safety profile.

In Vivo Animal Models of Alzheimer's Disease

Transgenic mouse models that overexpress proteins involved in Alzheimer's pathology, such as amyloid precursor protein (APP) and presenilin-1 (PS1), are standard tools for evaluating therapeutic efficacy.

Table 5: Efficacy of Memantine in Transgenic Mouse Models of Alzheimer's Disease

Animal ModelTreatmentKey FindingsSource
APP/PS1 Mice Memantine (30 mg/kg/day, p.o.) for 2-3 weeksSignificantly improved spatial learning in the Morris water maze.[13]
APP/PS1 Mice Memantine (20 mg/kg/day, p.o.) for 8 daysSignificantly reduced cortical levels of soluble Aβ1-42.[1][14]
3xTg-AD Mice Memantine for 3 monthsRestored cognition and significantly reduced insoluble Aβ and hyperphosphorylated tau.[15]
PS1/APP Mice Acute MemantineImproved working memory deficits at 4 months of age.[16]
PS1/APP Mice Acute DonepezilDid not improve working memory deficits at 4 months but improved spatial memory at 6 months.[16]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental findings.

Clinical Trial Protocol (General Framework)

Clinical_Trial_Workflow Screening Screening & Baseline Assessment (MMSE, ADAS-cog, ADCS-ADL, NPI) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 24 weeks) - Drug (Memantine/Donepezil) - Placebo Randomization->Treatment FollowUp Follow-up Assessments (e.g., Weeks 4, 12, 24) Treatment->FollowUp Analysis Data Analysis (ITT Population) FollowUp->Analysis

Caption: Generalized workflow for a randomized controlled clinical trial.

  • Patient Population: Patients diagnosed with probable mild-to-moderate or moderate-to-severe Alzheimer's disease, typically defined by Mini-Mental State Examination (MMSE) scores.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

  • Intervention: Oral administration of Memantine (e.g., 20 mg/day) or an active comparator (e.g., Donepezil 10 mg/day), or placebo.

  • Outcome Measures: Primary efficacy endpoints often include the Severe Impairment Battery (SIB) or the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), and a measure of global function like the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus). Secondary measures include activities of daily living (ADCS-ADL) and neuropsychiatric symptoms (NPI).

  • Duration: Typically 24 to 52 weeks, with assessments at baseline and several follow-up points.

Preclinical Animal Study Protocol (General Framework)

Animal_Study_Workflow Animal_Model Transgenic Mouse Model (e.g., APP/PS1) Grouping Grouping & Acclimation Animal_Model->Grouping Treatment Chronic Drug Administration (e.g., Memantine in drinking water) Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Aβ ELISA) Behavioral->Biochemical

Caption: Typical workflow for a preclinical Alzheimer's disease mouse model study.

  • Animal Models: Commonly used transgenic mice include APP/PS1 and 3xTg-AD models, which develop age-dependent Aβ pathology and cognitive deficits.[13][15]

  • Drug Administration: Memantine is often administered orally in the drinking water at doses ranging from 10-30 mg/kg/day to achieve clinically relevant plasma concentrations.[13][17]

  • Behavioral Testing (Morris Water Maze): This test assesses spatial learning and memory. Mice are trained over several days to find a hidden platform in a pool of opaque water using distal cues. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).[18][19]

  • Biochemical Analysis: After behavioral testing, brain tissue is often harvested for analysis. This can include Enzyme-Linked Immunosorbent Assays (ELISA) to quantify levels of soluble and insoluble Aβ peptides, and immunohistochemistry to visualize amyloid plaques and other pathological markers.[15]

In Vitro Excitotoxicity Assay Protocol
  • Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rodents.

  • Induction of Excitotoxicity: Neurons are exposed to an excitotoxic agent, such as NMDA or glutamate, for a defined period.

  • Treatment: The neuroprotective compound (e.g., Memantine) is co-incubated with the excitotoxic agent.

  • Assessment of Cell Viability: Cell death is quantified using assays such as the MTT assay (measures metabolic activity) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[20]

Conclusion

The data from a wide range of preclinical and clinical models validate the efficacy of this compound (Memantine) in the context of Alzheimer's disease. Its unique mechanism as a low-affinity, uncompetitive NMDA receptor antagonist provides a solid rationale for its neuroprotective effects against glutamate-induced excitotoxicity.

  • In Clinical Settings: Memantine demonstrates modest but significant efficacy in improving cognition, function, and global status in patients with moderate-to-severe Alzheimer's disease. Combination therapy with acetylcholinesterase inhibitors generally shows superior outcomes compared to monotherapy. Its safety profile is favorable and comparable to placebo.

  • In Preclinical Models: In vitro studies confirm its ability to protect neurons from excitotoxicity at clinically relevant concentrations. In vivo studies using transgenic animal models of Alzheimer's disease show that Memantine can ameliorate cognitive deficits and, in some cases, reduce the underlying amyloid pathology.

Compared to high-affinity NMDA receptor antagonists like MK-801, Memantine is less potent but significantly better tolerated. In comparison to acetylcholinesterase inhibitors, it offers a different and complementary mechanism of action, making combination therapy a logical and clinically supported approach. This guide provides researchers and drug development professionals with a comparative framework to understand the performance of Memantine and to inform the design of future studies in neurodegenerative diseases.

References

Comparative Guide to the Structure-Activity Relationship of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride Analogs as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride analogs, focusing on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. While direct, comprehensive comparative studies on a wide range of these specific hydroxylated analogs are limited in publicly available literature, this guide synthesizes findings from closely related adamantane derivatives, particularly memantine analogs, to infer key SAR principles.

Introduction

3-Amino-5,7-dimethyladamantan-1-ol and its analogs are derivatives of the adamantane cage structure, a rigid and lipophilic moiety that has proven to be a valuable scaffold in medicinal chemistry. These compounds are structurally related to memantine (3,5-dimethyladamantan-1-amine), a clinically approved uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] The defining features of the compounds discussed here are the presence of an amino group at position 3, methyl groups at positions 5 and 7, and a hydroxyl group at the bridgehead position 1 of the adamantane core. Their activity as NMDA receptor antagonists makes them promising candidates for the development of new therapeutics for neurological disorders characterized by excitotoxicity.[3]

Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action for these analogs is the non-competitive antagonism of the NMDA receptor.[2] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.[4] Under pathological conditions, excessive glutamate release leads to overactivation of NMDA receptors, resulting in an overwhelming influx of Ca²⁺ ions and subsequent neuronal cell death, a process known as excitotoxicity.[3]

3-Amino-5,7-dimethyladamantan-1-ol analogs, like memantine, are thought to act as open-channel blockers. They enter the ion channel of the NMDA receptor when it is open and physically obstruct the flow of ions. This blockade is voltage-dependent and demonstrates a use-dependent characteristic, meaning they are more effective when the channel is frequently opened by the presence of glutamate. This property allows them to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal physiological activity.[3]

Structure-Activity Relationship (SAR) Analysis

Based on the analysis of memantine and related adamantane derivatives, the following key structural features influence the NMDA receptor antagonist activity:

  • The Adamantane Cage: The rigid, lipophilic adamantane core serves as a crucial scaffold, anchoring the molecule within the ion channel of the NMDA receptor. The size and shape of this cage are critical for optimal interaction.[1]

  • The Amino Group: The primary amino group at a bridgehead position is a key pharmacophoric element. At physiological pH, this group is protonated, and the resulting positive charge is essential for the blocking activity within the magnesium binding site of the NMDA receptor channel.[1]

  • Bridgehead Substituents (Methyl Groups): The methyl groups at the 5 and 7 positions of the adamantane cage, as seen in memantine, significantly enhance binding affinity compared to the unsubstituted amantadine. These lipophilic groups are believed to interact with hydrophobic pockets within the NMDA receptor channel, thereby increasing the potency of the antagonist.[5][6]

  • The Bridgehead Hydroxyl Group: The introduction of a hydroxyl group at the 1-position differentiates these analogs from memantine. While specific SAR data for a series of these hydroxylated analogs is scarce, the polarity introduced by the hydroxyl group is expected to influence the molecule's pharmacokinetic and pharmacodynamic properties, such as its solubility, ability to cross the blood-brain barrier, and its binding interactions within the receptor channel. It may form hydrogen bonds with amino acid residues in the channel, potentially altering the binding affinity and kinetics compared to memantine.

Comparative Data of Related Adamantane Analogs

Due to the limited availability of direct comparative studies on this compound analogs, the following table presents data for memantine and related adamantane derivatives to illustrate the SAR principles discussed.

Compound Structure Modification from Amantadine NMDA Receptor Affinity (IC₅₀ or Kᵢ) Key SAR Observation
Amantadine1-aminoadamantane-~75 µMBaseline affinity of the adamantane scaffold with a primary amine.
Memantine 3,5-dimethyl-1-aminoadamantane Addition of two methyl groups ~1 µM Methyl groups significantly increase affinity, likely through hydrophobic interactions.[5][6]
Trimethylamantadine3,5,7-trimethyl-1-aminoadamantaneAddition of a third methyl group3.5 µMThe third methyl group diminishes affinity compared to memantine, suggesting an optimal size and shape for the hydrophobic substituent.[6]

Note: The IC₅₀ and Kᵢ values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of these compounds. Below are summaries of key experimental protocols.

NMDA Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]MK-801, which binds to the ion channel of the receptor.

Protocol:

  • Preparation of Synaptic Membranes: Rat cortical tissue is homogenized in a buffered solution and centrifuged to isolate the crude synaptic membrane fraction containing NMDA receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound. The incubation is carried out in the presence of glutamate and glycine to ensure the NMDA receptor channels are in an open state, allowing [³H]MK-801 to bind.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptor channels in response to glutamate and glycine application and the blocking effect of the test compounds.

Protocol:

  • Cell Preparation: Neurons or cell lines expressing NMDA receptors (e.g., Xenopus oocytes or HEK293 cells transfected with specific NMDA receptor subunits) are used.

  • Recording Configuration: A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). This allows for the control of the membrane potential and the measurement of ion currents flowing across the membrane.

  • Agonist Application: A solution containing glutamate and glycine is rapidly applied to the cell to activate the NMDA receptors and elicit an inward current.

  • Antagonist Application: The test compound is co-applied with the agonists at various concentrations. The reduction in the amplitude of the NMDA receptor-mediated current is measured.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of current inhibition against the concentration of the test compound. The IC₅₀ value, the concentration of the antagonist that causes a 50% reduction in the maximal current, is then calculated.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor, leading to downstream cellular effects.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Activates PKC PKC Ca_influx->PKC Activates CaMKII CaMKII Calmodulin->CaMKII Activates NOS nNOS Calmodulin->NOS Activates CREB CREB Phosphorylation CaMKII->CREB -> PKC->CREB -> NO Nitric Oxide (NO) NOS->NO Produces Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Analogs 3-Amino-5,7-dimethyl- adamantan-1-ol Analogs Analogs->NMDAR Blocks Channel

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of the analogs.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of the analogs.

IC50_Workflow start Start: Compound Synthesis and Purification prepare_assay Prepare NMDA Receptor Assay (e.g., Radioligand Binding or Patch-Clamp Electrophysiology) start->prepare_assay serial_dilution Prepare Serial Dilutions of Test Compound start->serial_dilution run_assay Perform Assay with Varying Compound Concentrations prepare_assay->run_assay serial_dilution->run_assay measure_response Measure Receptor Activity/ Ligand Displacement run_assay->measure_response plot_data Plot % Inhibition vs. log[Compound] measure_response->plot_data calculate_ic50 Calculate IC₅₀ using Non-linear Regression plot_data->calculate_ic50 end End: Determine Potency calculate_ic50->end

References

Assessing the Specificity of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative assessment of the receptor specificity of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a primary metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. Due to the limited availability of direct experimental data for this metabolite, this analysis utilizes Memantine as a proxy to provide a framework for understanding its potential pharmacological profile. The guide compares Memantine's activity at its primary target with its interactions at other neuronal receptors. Detailed experimental protocols for key assays are provided to support researchers in conducting their own specificity studies.

Disclaimer: The pharmacological data presented in this guide pertains to Memantine. While this compound is a metabolite of Memantine, its specific binding affinities and functional activities may differ. The information provided should be used as a reference and a guide for experimental design.

Introduction

This compound is a key metabolite of Memantine, a clinically approved uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] Understanding the specificity of a drug and its metabolites is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide aims to provide a comparative overview of the binding and functional characteristics of Memantine as a surrogate for its metabolite, offering insights into its potential interactions with various neuronal receptors.

The primary mechanism of action of Memantine involves the blockade of NMDA receptors, which are critical for synaptic plasticity and neuronal function.[1][3] However, like many centrally acting drugs, it may interact with other receptors, which can contribute to its overall pharmacological profile, including potential side effects.

Comparative Receptor Binding and Functional Activity

The following tables summarize the quantitative data for Memantine's interaction with its primary target (NMDA receptor) and key off-targets. This data is compiled from various in vitro studies. For comparison, data for other well-known NMDA receptor antagonists, Ketamine and MK-801, are included where available.

Table 1: NMDA Receptor Binding and Functional Data

CompoundReceptor SubtypeAssay TypeParameterValue (µM)Reference(s)
Memantine GluN1/GluN2AElectrophysiologyIC500.5 - 1.0[4][5]
GluN1/GluN2BElectrophysiologyIC500.5 - 1.0[5]
GluN1/GluN2CElectrophysiologyIC50~0.5[5]
GluN1/GluN2DElectrophysiologyIC50~0.5[5]
Extrasynaptic NMDAIC500.022[4]
Native NMDARadioligand BindingKi0.54[6]
Ketamine Native NMDAKi~0.5[7]
MK-801 Native NMDARadioligand BindingKi-[8]

Table 2: Off-Target Receptor Binding and Functional Data for Memantine

ReceptorAssay TypeParameterValue (µM)Reference(s)
α7 Nicotinic Acetylcholine Receptor ElectrophysiologyIC500.34 - 5.0[4][9]
5-HT3 Receptor IC50~1.0[4]
Dopamine D2 Receptor (High Affinity) IC500.137 - 0.917[4]
Sigma-1 (σ1) Receptor Ki2.6[4]

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds Memantine Memantine (Antagonist) Memantine->NMDAR:ion Blocks Ca_influx Ca²⁺ Influx NMDAR:ion->Ca_influx Opens Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream Activates Specificity_Assay_Workflow cluster_primary Primary Target Assessment cluster_secondary Off-Target Screening Compound Test Compound (3-Amino-5,7-dimethyladamantan-1-ol HCl) Primary_Binding Radioligand Binding Assay (NMDA Receptor) Compound->Primary_Binding Selectivity_Panel Receptor Selectivity Panel (e.g., nAChR, 5-HT3R, D2R) Compound->Selectivity_Panel Primary_Functional Electrophysiology (Patch-Clamp) Primary_Binding->Primary_Functional Data_Analysis Data Analysis (IC50, Ki Determination) Primary_Functional->Data_Analysis Functional_Assays Functional Assays for Hits Selectivity_Panel->Functional_Assays Functional_Assays->Data_Analysis Specificity_Profile Specificity Profile Generation Data_Analysis->Specificity_Profile

References

Safety Operating Guide

Proper Disposal of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Furthermore, adamantane derivatives, as a class of compounds, can be harmful to aquatic life, necessitating the prevention of release into the environment.[2]

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound, including:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH402: Harmful to aquatic lifeH413: May cause long lasting harmful effects to aquatic life[1][2]
Recommended Disposal Route Incineration by a licensed hazardous waste disposal companyInferred from[3]
Drain Disposal Strictly Prohibited Inferred from[2]
Solid Waste Container Designated, compatible, and clearly labeled hazardous waste container (e.g., high-density polyethylene or glass)[4][5]
Liquid Waste (Solutions) Designated, compatible, and clearly labeled hazardous waste container[4][5]
Empty Container Disposal Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Deface label before disposing of the container in regular trash.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound waste in a designated, chemically compatible container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5]

  • Liquid Waste (Solutions): Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or bases, to prevent potentially hazardous reactions. It is crucial to segregate acids from bases and halogenated solvents from non-halogenated solvents.[8]

Labeling of Waste Containers

Proper labeling is critical for safety and regulatory compliance. All waste containers must be clearly and securely labeled with:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • The approximate concentration and quantity of the waste

  • The date when the waste was first added to the container

Storage of Chemical Waste
  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of waste generation and away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and segregated from incompatible materials.

Arranging for Disposal
  • Never dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste. They will have established procedures and ensure disposal is conducted in a compliant and environmentally sound manner, likely through high-temperature incineration.

Decontamination of Labware and Surfaces
  • Thoroughly decontaminate any glassware, spatulas, or surfaces that have come into contact with the compound.

  • Use a suitable solvent (e.g., methanol or ethanol) to rinse the contaminated items, followed by a thorough wash with soap and water.

  • Collect all rinsate and cleaning materials as hazardous waste and place them in the appropriate labeled waste container.

Experimental Protocol: Neutralization of Amine Hydrochloride Waste (for consideration by trained personnel)

While direct disposal of the hydrochloride salt form as hazardous waste is the recommended and simplest procedure, in some circumstances, neutralization may be considered by trained personnel in consultation with their EHS department. This is a potentially hazardous procedure that generates heat and should only be performed in a controlled environment.

Objective: To neutralize the acidic hydrochloride salt to the free amine form.

Materials:

  • Waste this compound solution

  • Weak base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution)

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., borosilicate glass beaker)

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Place the reaction vessel containing the amine hydrochloride solution in an ice bath on a stir plate and begin gentle stirring.

  • Slowly add the weak base solution dropwise to the stirring amine hydrochloride solution.

  • Monitor the pH of the solution regularly using pH paper or a pH meter.

  • Continue adding the base until the pH of the solution is neutral (pH 6-8).

  • The resulting neutralized solution containing the free amine must still be collected and disposed of as hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid or Liquid) ppe->segregate solid_waste Solid Waste segregate->solid_waste Solid liquid_waste Liquid Waste segregate->liquid_waste Liquid container_solid Collect in Labeled Hazardous Waste Container (Solid) solid_waste->container_solid container_liquid Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage contact_ehs Contact EHS for Pickup and Professional Disposal storage->contact_ehs decontaminate Decontaminate Glassware and Work Area contact_ehs->decontaminate end End: Compliant Disposal contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->storage

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on available safety data for structurally related compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Safety goggles with side shields or a face shield.Protects against dust particles and splashes that can cause serious eye irritation or damage.
Skin Protection Nitrile rubber (NBR) gloves (thickness >0.11 mm). A lab coat or chemical-resistant apron.Prevents skin contact which may cause irritation. NBR gloves offer good chemical resistance.
Respiratory Protection A NIOSH-approved particulate filter respirator (e.g., N95) or higher.Necessary when handling the powder outside of a fume hood or if dust is generated.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

  • Preparation :

    • Ensure a calibrated analytical balance is available within a chemical fume hood.

    • Prepare all necessary glassware and utensils.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Weighing and Aliquoting :

    • Perform all weighing and handling of the solid compound inside a certified chemical fume hood to control dust.

    • Use appropriate tools (e.g., spatulas) to handle the material.

    • Close the container tightly after use.

  • Dissolution :

    • If preparing a solution, add the solid to the solvent slowly.

    • Ensure the process is conducted in a well-ventilated area, preferably within a fume hood.

  • Post-Handling :

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Dispose of unused or waste material as hazardous chemical waste.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

    • Do not dispose of down the drain or in regular trash.[2]

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.

  • Empty Containers :

    • Rinse empty containers thoroughly with an appropriate solvent.

    • Dispose of the rinsed containers in accordance with local regulations. The rinsate should be collected and disposed of as hazardous waste.

Visualizing Safe Handling and Disposal

To further clarify the procedural flow, the following diagrams illustrate the key stages of handling and disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood and Equipment prep1->prep2 prep3 Verify Emergency Equipment Accessibility prep2->prep3 weigh Weigh Compound in Fume Hood prep3->weigh Proceed to Handling dissolve Dissolve in Solvent (if applicable) weigh->dissolve clean Clean Work Area and Equipment dissolve->clean Proceed to Cleanup dispose_waste Dispose of Chemical Waste clean->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Pathway for this compound cluster_waste_streams Waste Generation cluster_disposal_process Disposal waste_chem Unused/Waste Chemical collect Collect in Labeled Hazardous Waste Container waste_chem->collect waste_cont Contaminated Materials (Gloves, etc.) waste_cont->collect waste_cont_rinse Rinsate from Containers waste_cont_rinse->collect contact_ehs Contact Institutional EHS for Pickup collect->contact_ehs document Document Waste for Disposal contact_ehs->document

Caption: A logical diagram showing the proper disposal pathway for waste generated from this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride
Reactant of Route 2
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.